molecular formula C21H26O5 B1675922 Malabaricone C CAS No. 63335-25-1

Malabaricone C

Cat. No.: B1675922
CAS No.: 63335-25-1
M. Wt: 358.4 g/mol
InChI Key: HCOZRFYGIFMIEX-UHFFFAOYSA-N
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Description

Malabaricone C is a butanone. It has a role as a metabolite.
This compound has been reported in Myristicaceae, Myristica fragrans, and other organisms with data available.
from maize (Myristica fragrans);  structure given in first source

Properties

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOZRFYGIFMIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40212721
Record name Malabaricone C
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Malabaricone C
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CAS No.

63335-25-1
Record name Malabaricone C
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Record name Malabaricone C
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Record name Malabaricone C
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Record name Malabaricone C
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Record name Malabaricone C
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Record name Malabaricone C
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URL http://www.hmdb.ca/metabolites/HMDB0005798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 121 °C
Record name Malabaricone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the natural source of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sourcing of Malabaricone C

Introduction

This compound (Mal C) is a naturally occurring diarylnonanoid, a class of phenolic compounds characterized by a nine-carbon aliphatic chain connecting two aromatic rings.[1][2] First identified in the fruit rind of Myristica malabarica, this compound has attracted significant attention from the scientific community for its diverse and potent pharmacological activities.[3] this compound's bioactivity profile includes anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-obesity properties, making it a promising lead compound for drug discovery and development.[4][5][6][7] This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its isolation, and its key biological mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is a secondary metabolite found exclusively within the plant family Myristicaceae , commonly known as the nutmeg family.[3][8] Its distribution within this family is concentrated in the genus Myristica. Bioassay-guided fractionation and phytochemical analyses have successfully isolated this compound from various parts of several species within this genus.

The primary documented natural sources include:

  • Myristica malabarica (Rampatri): The dried fruit arils and fruit rinds of this wild nutmeg species are a principal source from which the compound was first identified.[3][5][9]

  • Myristica cinnamomea: The fruits and bark of this species have been shown to contain this compound, where it exhibits anti-quorum sensing and sphingomyelin synthase inhibitory activities.[4][6][10][11][12]

  • Myristica fragrans (Nutmeg): The common spice nutmeg, specifically its dried seed covers (mace), is another confirmed source of this compound.[2][7][9][10]

  • Myristica fatua: The bark of this species has also been identified as a source through phytochemical investigation.[13]

  • Myristica philippensis: Research has confirmed the presence of this compound in the leaves of this species.[13]

Quantitative Bioactivity Data

While extraction yields can vary significantly based on the plant part, geographical source, and extraction method, the biological potency of this compound has been quantified across numerous studies. This data is critical for evaluating its therapeutic potential.

Biological Target/Assay Test System Result (IC₅₀ / Activity) Reference
Sphingomyelin Synthase 1 (SMS1)Cell Lysate AssayIC₅₀ = 3 µM[4][7]
Sphingomyelin Synthase 2 (SMS2)Cell Lysate AssayIC₅₀ = 1.5 µM[4][7]
Cytotoxicity (MCF-7 Cells)Cell CultureIC₅₀ = 10.8 µM[7]
Cytotoxicity (A549 Cells)Cell CultureIC₅₀ = 12.3 µM[7]
Cytotoxicity (HL-60 Cells)Cell CultureIC₅₀ = 46.1 µM[7]
Antioxidant ActivityDPPH Radical Scavenging59.9% scavenging at 7 µg/mL[7]
Antioxidant ActivityDPPH Radical ScavengingIC₅₀ = 8.35 ± 2.20 µg/mL[14]
Antimicrobial (S. aureus)In Vitro AssayMIC = 2-32 µg/mL[7]
Antimicrobial (B. subtilis)In Vitro AssayMIC = 2-32 µg/mL[7]
Antimicrobial (C. albicans)In Vitro AssayMIC = 2-32 µg/mL[7]

Experimental Protocols: Isolation and Purification

The isolation of this compound typically follows a bioassay-guided fractionation approach. The protocol below is a synthesized methodology based on established research.[6][12]

1. Preparation of Plant Material:

  • Collect the desired plant part (e.g., dried fruit arils of M. malabarica or bark of M. cinnamomea).

  • Air-dry the material in the shade to prevent the degradation of phytochemicals.

  • Grind the dried material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in a suitable organic solvent. Methanol or ethyl acetate are commonly used.[6][12]

  • Perform the extraction at room temperature for a period of 24-72 hours, with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Monitor the resulting fractions for the desired biological activity (e.g., SMS inhibition or antimicrobial activity).

4. Chromatographic Purification:

  • Subject the most active fraction (typically the ethyl acetate or chloroform fraction) to column chromatography over silica gel.

  • Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity.

  • Collect the eluted sub-fractions and monitor them using Thin Layer Chromatography (TLC).

  • Pool sub-fractions with similar TLC profiles.

  • Repeat the chromatographic separation, potentially using Sephadex LH-20 or High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.

5. Structural Elucidation:

  • Confirm the identity and purity of the isolated compound as this compound using standard spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural backbone determination.

    • Mass Spectrometry (MS): For determining the molecular weight and formula.

G Bioassay-Guided Isolation Workflow for this compound plant Dried, Powdered Plant Material (e.g., Myristica malabarica arils) extraction Solvent Extraction (Methanol or Ethyl Acetate) plant->extraction crude Crude Extract extraction->crude fractionation Liquid-Liquid Fractionation crude->fractionation fractions Hexane, Chloroform, EtOAc, Aqueous Fractions fractionation->fractions bioassay1 Biological Assay (e.g., SMS Inhibition) fractions->bioassay1 active_fraction Active Fraction bioassay1->active_fraction Identify column Silica Gel Column Chromatography active_fraction->column subfractions Collected Sub-fractions column->subfractions tlc TLC Analysis subfractions->tlc hplc Preparative HPLC tlc->hplc Pool & Purify pure Pure this compound hplc->pure elucidation Structural Elucidation (NMR, MS) pure->elucidation

A generalized workflow for isolating this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and anti-obesity effects are particularly well-documented.

1. Inhibition of Sphingomyelin Synthase (SMS): this compound is a noncompetitive inhibitor of both SMS1 and SMS2.[4] These enzymes are crucial for the synthesis of sphingomyelin, a key component of cell membranes and a precursor for signaling molecules. By inhibiting SMS, this compound reduces the uptake of fatty acids and the formation of lipid droplets in cells.[6] This mechanism is central to its ability to reduce body weight gain, improve glucose tolerance, and prevent hepatic steatosis (fatty liver) in diet-induced obesity models.[4][6][11]

2. Anti-Inflammatory Signaling: The compound demonstrates potent anti-inflammatory properties by suppressing the activation of T-cells.[5] This is achieved through the inhibition of critical inflammatory signaling cascades. Specifically, this compound treatment has been shown to inhibit the mitogen-induced phosphorylation of MAPKs (ERK and JNK) and prevent the activation and DNA binding of the transcription factor NF-κB.[5][15] NF-κB is a master regulator of pro-inflammatory cytokines, and its inhibition leads to a significant reduction in the secretion of cytokines like IL-2 and IFN-γ, thereby dampening the inflammatory response.[5]

G Anti-Inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus mitogen Mitogen / Stimulus mapk MAPK Cascade (ERK, JNK) mitogen->mapk Activates nfkb IκB - NF-κB Complex mapk->nfkb Activates nfkb_active Active NF-κB nfkb->nfkb_active Releases dna DNA Binding nfkb_active->dna Translocates & Binds to transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokine Genes (IL-2, IFN-γ) transcription->cytokines Induces mal_c This compound mal_c->mapk Inhibits Phosphorylation mal_c->nfkb_active Inhibits Activation

Inhibition of MAPK and NF-κB pathways by this compound.

References

Malabaricone C: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C, a diarylnonanoid compound, has emerged as a significant natural product with a wide spectrum of pharmacological activities. Isolated from various species of the Myristica genus, commonly known as nutmeg, this molecule has garnered considerable attention for its anti-inflammatory, anticancer, and anti-quorum sensing properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural sources, detailing the experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. Quantitative data are presented in structured tables for clarity and comparative analysis, and logical workflows are visualized using diagrams to facilitate understanding.

Discovery and Distribution in Myristica Species

This compound is a prominent member of the malabaricone family of compounds, which are characteristic secondary metabolites of the Myristicaceae family. It has been successfully isolated from several species within this genus, highlighting its prevalence and potential as a chemotaxonomic marker.

Initial discovery and subsequent research have identified this compound in the following Myristica species:

  • Myristica malabarica (Bombay Mace): The fruit arils and rind of this species are a rich source of this compound.[1][2]

  • Myristica cinnamomea : The bark of this plant has been a primary source for the bioassay-guided isolation of this compound, particularly in studies investigating its anti-quorum sensing activity.[3][4]

  • Myristica fragrans (Nutmeg): The dried fruit arils (mace) of the common nutmeg also contain this compound.[1][2]

  • Myristica fatua : The bark of this species has also been reported to yield this compound.

The presence of this compound across these different species underscores its significance within the Myristica genus and suggests a conserved biosynthetic pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its isolation, characterization, and formulation in potential therapeutic applications.

PropertyValue
Molecular Formula C₂₁H₂₆O₅
Molecular Weight 358.4 g/mol
IUPAC Name 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one
Appearance Yellow crystalline solid
Solubility Soluble in methanol, ethyl acetate, and other organic solvents.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Myristica species typically involves a multi-step process of solvent extraction followed by chromatographic purification. The following protocol is a composite of methodologies reported in the literature, providing a detailed guide for researchers.

Extraction Workflow

Extraction_Workflow PlantMaterial Dried Plant Material (e.g., Myristica malabarica fruit rind) Grinding Grinding to a fine powder PlantMaterial->Grinding SolventExtraction Solvent Extraction (Methanol or Dichloromethane) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration in vacuo Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (e.g., with Hexane and Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChromatography Silica Gel Column Chromatography EtOAc_Fraction->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_Analysis TLC Analysis FractionCollection->TLC_Analysis Pooling Pooling of Fractions containing this compound TLC_Analysis->Pooling FurtherPurification Further Purification (Preparative TLC or Sephadex LH-20) Pooling->FurtherPurification Pure_MalabariconeC Pure this compound FurtherPurification->Pure_MalabariconeC Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK MalC_cyto This compound MalC_cyto->IKK inhibits MalC_cyto->p_ERK inhibits MalC_cyto->p_JNK inhibits MalC_cyto->NFkB_nuc inhibits DNA binding Gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Gene induces

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malabaricone C is a naturally occurring diarylnonanoid, a class of phenolic compounds characterized by two aromatic rings linked by a nine-carbon aliphatic chain.[1] It is primarily isolated from plants of the Myristicaceae family, such as Myristica malabarica (Rampatri) and Myristica cinnamomea.[2][3] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, anti-inflammatory, and anti-obesity effects.[1][4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound possesses a distinct molecular architecture consisting of a 2,6-dihydroxyphenyl moiety and a 3,4-dihydroxyphenyl group connected by a nine-carbon chain, which includes a carbonyl group at the C-1 position.[1][6]

Core Scaffold: Diarylheptanoid[1] IUPAC Name: 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one[6] Chemical Formula: C₂₁H₂₆O₅[6] Molecular Weight: 358.43 g/mol [6] CAS Number: 63335-25-1[6]

The structural features of this compound are pivotal to its biological functions. The presence of hydroxyl groups on both aromatic rings contributes to its antioxidant properties and its ability to interact with various biological targets.[1][7] The long aliphatic chain influences its lipophilicity and membrane permeability.

G cluster_0 This compound Structure A 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one B Diarylnonanoid Scaffold A->B C 2,6-dihydroxyphenyl moiety (Ring A) B->C D 3,4-dihydroxyphenyl moiety (Ring B) B->D E Nine-carbon aliphatic linker B->E F C-1 Carbonyl group E->F

Caption: Logical relationship of this compound's structural components.

Stereochemistry

Based on the available spectroscopic data and its chemical structure, this compound is an achiral molecule. It does not contain any stereocenters, and therefore, does not exhibit stereoisomerism. The nine-carbon aliphatic chain is flexible and can adopt various conformations, but there are no chiral carbons that would lead to enantiomers or diastereomers.

Quantitative Data

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.[3][8]

Table 1: NMR Spectroscopic Data for this compound

¹H-NMR (Chemical Shift δ in ppm) ¹³C-NMR (Chemical Shift δ in ppm)
Specific assignments vary by solvent and instrument frequency. Key signals include aromatic protons and methylene protons of the aliphatic chain.Characteristic signals include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Note: For detailed peak assignments, refer to the supporting information of publications such as Sivasothy et al. (2011) and Chong et al. (2011).[8][9]

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Key Fragments (m/z)
HR-LC-MSESI[M-H]⁻ at 357.1702

Note: The mass fragmentation pattern provides crucial information for confirming the molecular weight and the presence of key structural motifs.[10]

Biological Activity Data

This compound has been shown to be a potent inhibitor of sphingomyelin synthase (SMS), an enzyme involved in lipid metabolism.[4][5]

Table 3: Inhibitory Activity of this compound against Sphingomyelin Synthase

Enzyme IC₅₀ (µM)
SMS 13
SMS 21.5

Data sourced from MedchemExpress, citing studies on its role in diet-induced obesity.[4]

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step extraction and chromatographic process.

G start Plant Material (e.g., Myristica cinnamomea bark) step1 Methanol Extraction start->step1 Extraction step2 Bioassay-guided Fractionation step1->step2 Partitioning step3 Chromatographic Separation (e.g., HPLC) step2->step3 Purification end Pure this compound step3->end Isolation

Caption: General workflow for the isolation of this compound.

A representative protocol involves:

  • Extraction: The dried and powdered plant material (e.g., bark of Myristica cinnamomea) is extracted with methanol.[9]

  • Fractionation: The crude methanol extract is then subjected to bioassay-guided fractionation to isolate the active compounds.[9]

  • Chromatography: The active fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[7][9]

Chemical Synthesis

An efficient chemical synthesis of this compound has been developed to overcome the challenges of its isolation from natural sources.[11] A key strategy involves a cross-metathesis reaction.[7]

A general synthetic approach includes:

  • Synthesis of Building Blocks: Preparation of an appropriate ω-aryl heptyl bromide.[11]

  • Coupling Reaction: Reaction of the ω-aryl alkyl bromide with a suitable phenyl β-ketoester.[1]

  • Decarboxylation and Demethylation: Subsequent decarboxylation of the ester moiety and demethylation to yield the final product.[1]

Spectroscopic Analysis

The structure of isolated or synthesized this compound is confirmed using a combination of spectroscopic methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.[3][8]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and analyze fragmentation patterns.[10][12]

  • UV-Vis Spectroscopy: UV-Vis spectrophotometry can be used to observe the characteristic absorption maxima of the compound. For instance, this compound exhibits absorption maxima at approximately 270 nm and 340 nm.[7]

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several cellular signaling pathways, contributing to its anti-inflammatory and anticancer effects.

Inhibition of T-cell Activation

This compound can suppress the activation of T-cells, a key process in the immune response.[7][13]

G MalC This compound ROS Reduced Cellular Thiols MalC->ROS MAPK Inhibition of ERK/JNK Phosphorylation ROS->MAPK NFkB Inhibition of NF-κB DNA Binding ROS->NFkB Tcell Suppression of T-cell Proliferation and Cytokine Secretion MAPK->Tcell NFkB->Tcell

Caption: Signaling pathway for this compound's anti-inflammatory effects.

The proposed mechanism involves the modulation of cellular redox status. This compound treatment leads to a reduction in cellular thiols, which in turn inhibits the phosphorylation of ERK/JNK and the DNA binding of NF-κB, ultimately suppressing T-cell proliferation and cytokine secretion.[7]

Conclusion

This compound stands out as a promising natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its diarylnonanoid scaffold, characterized by two hydroxylated phenyl rings and a nine-carbon linker with a carbonyl group, is central to its function. While it is an achiral molecule, its conformational flexibility likely plays a role in its interaction with biological targets. The availability of detailed spectroscopic data and established experimental protocols for its isolation, synthesis, and biological evaluation provides a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents.

References

An In-depth Technical Guide to Malabaricone C: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C is a naturally occurring diarylnonanoid found in the fruit rind of Myristica malabarica, commonly known as Malabar nutmeg.[1][2][3] This phenolic compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties.[4][5] Its unique chemical structure and multifaceted biological effects make it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on key signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a solid substance with a melting point range of 119-121 °C.[6] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[7] The detailed physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₆O₅[6]
Molecular Weight 358.4 g/mol [6]
IUPAC Name 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one[6]
CAS Number 63335-25-1[6]
Physical Description Solid[6]
Melting Point 119 - 121 °C[6]
Solubility Soluble in DMSO and Methanol[7]
UV max 270 nm, 340 nm[8]
Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): Detailed 1D and 2D NMR analyses have been performed to assign the proton and carbon signals of this compound. While specific peak assignments can be found in the supplementary materials of cited literature, the spectra are characteristic of its diarylnonanoid structure.[1][9][10]

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its chemical structure, showing characteristic losses of fragments from the nonan-1-one chain and the phenolic rings.[11][12][13][14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups, and aromatic C-H and C=C bonds, confirming the presence of these functional groups.[16]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and modulatory effects on cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][17] The primary mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, this compound inhibits the generation of reactive oxygen species (ROS), which in turn prevents the phosphorylation of Akt and the subsequent activation of the IκB kinase (IKK) complex. This leads to the inhibition of IκBα degradation and the nuclear translocation of NF-κB, ultimately downregulating the expression of inflammatory genes.[4]

MalabariconeC_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS ROS ROS LPS->ROS MalabariconeC This compound MalabariconeC->ROS Inhibits Akt Akt ROS->Akt IKK IKK Akt->IKK IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation NFkB_dimer NF-κB (p65/p50) IkBa->NFkB_dimer Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB_dimer->NFkB_active Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes MalabariconeC_Anticancer_Pathway MalabariconeC This compound Lysosome Lysosome MalabariconeC->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsins Cathepsins LMP->Cathepsins Release Mitochondrion Mitochondrion Cathepsins->Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss Apoptotic_Factors Release of Pro-apoptotic Factors (e.g., AIF, EndoG) MMP_loss->Apoptotic_Factors Apoptosis Caspase-Independent Apoptosis Apoptotic_Factors->Apoptosis Extraction_Workflow Start Dried fruit rinds of Myristica malabarica Grinding Grind to a fine powder Start->Grinding Extraction Maceration with methanol at room temperature Grinding->Extraction Filtration Filter the extract Extraction->Filtration Evaporation Evaporate the solvent under reduced pressure Filtration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract Column_Chromatography Silica gel column chromatography Crude_Extract->Column_Chromatography Elution Elute with a gradient of hexane and ethyl acetate Column_Chromatography->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection TLC Monitor fractions by TLC Fraction_Collection->TLC Pooling Pool fractions containing This compound TLC->Pooling Crystallization Crystallize from -hexane-ethyl acetate Pooling->Crystallization Final_Product Pure this compound Crystallization->Final_Product

References

The Pharmacokinetic Profile and Bioavailability of Malabaricone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C, a phenolic diarylnonanoid isolated from the rind of plants of the family Myristicaceae, such as Myristica malabarica and Myristica fragrans, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] These activities include antioxidant, anti-inflammatory, gastroprotective, and potential anti-cancer effects.[1][4][5] This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways to support further research and development.

Pharmacokinetic Properties

Studies in murine models have begun to elucidate the pharmacokinetic profile of this compound. A key finding is its rapid clearance following intravenous administration, contrasted with a more sustained presence after oral delivery, suggesting potential for oral therapeutic applications.[1][6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in mice.

ParameterIntravenous (i.v.) Administration (10 mg/kg)Oral (p.o.) Administration (200 mg/kg)Reference
Elimination Half-life (t½) ~5 minutes-[1]
Plasma Concentration Rapidly clearedSustainable levels over an hour[1][6]
Maximum Concentration (Cmax) Not explicitly statedNot explicitly stated, but lower than i.v.[1]
Time to Cmax (Tmax) Not explicitly statedNot explicitly stated[1]
Area Under the Curve (AUC) Not explicitly statedNot explicitly stated[1]

Note: The available literature provides a preliminary pharmacokinetic profile. Further detailed studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and mechanistic studies of this compound.

Isolation and Purification of this compound

Pure this compound was isolated from the methanol extract of dried fruit rind of M. malabarica. The general procedure is as follows:

  • Extraction: Dried and powdered fruit rinds (25 g) are subjected to extraction with methanol (50 mL) for 5 days at room temperature.

  • Filtration and Evaporation: The resulting supernatant is filtered through a nylon mesh. The solvent is then evaporated in vacuo at a temperature below 40°C to yield the crude extract.

  • Purification: Further purification is typically achieved through chromatographic techniques to isolate pure this compound.[1]

Pharmacokinetic Studies in Mice
  • Animal Model: Male mice were used for the pharmacokinetic studies.[1]

  • Drug Administration:

    • Intravenous (i.v.): A single dose of this compound (10 mg/kg) was administered.[1][6]

    • Oral (p.o.): A single dose of this compound (200 mg/kg) was administered.[1][6]

  • Sample Collection: Blood samples were collected at various time points (5-60 minutes) following drug administration.[6]

  • Sample Processing: Plasma was separated from the blood samples for analysis.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of this compound in plasma samples was determined using a reversed-phase HPLC method.[1]

  • HPLC System: Agilent 1200 series Infinity with a 50 μL sample loop and a UV-Vis detector set to 420 nm.[1]

  • Column: Reversed-phase Symmetry C18 column (5 μm particle size).[1]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 5% acetic acid in a ratio of 35:50:15 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Its mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and pro-angiogenic actions.

Anti-Inflammatory and Gastroprotective Signaling

This compound has been shown to protect against NSAID-induced gastric ulceration by mitigating oxidative stress and inflammation.[1] It achieves this by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases such as ERK and JNK.[2][7]

cluster_stimulus Inflammatory Stimulus (e.g., NSAIDs, LPS) cluster_pathway Cellular Signaling cluster_response Pro-inflammatory Response cluster_intervention Intervention Stimulus Stimulus MAPK MAPK (ERK, JNK) Stimulus->MAPK Activates NFkB NF-κB Stimulus->NFkB Activates Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation MalC This compound MalC->MAPK Inhibits phosphorylation MalC->NFkB Inhibits activation

Caption: Anti-inflammatory signaling pathway of this compound.

Sphingomyelin Synthase Inhibition

This compound has been identified as a natural inhibitor of sphingomyelin synthase (SMS), an enzyme involved in sphingolipid biosynthesis.[8][9] This inhibition can impact lipid metabolism and has shown potential in preventing high-fat diet-induced obesity in preclinical models.[8]

cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cluster_intervention Intervention Ceramide Ceramide SMS Sphingomyelin Synthase (SMS1 & SMS2) Ceramide->SMS Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->SMS Sphingomyelin Sphingomyelin SMS->Sphingomyelin Diacylglycerol Diacylglycerol SMS->Diacylglycerol MalC This compound MalC->SMS Inhibits

Caption: Inhibition of Sphingomyelin Synthase by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of this compound.

cluster_phase1 In Vivo Phase cluster_phase2 Sample Processing cluster_phase3 Analytical Phase cluster_phase4 Outcome Admin Drug Administration (i.v. or p.o.) Sample Blood Sampling (Time Points) Admin->Sample Plasma Plasma Separation Sample->Plasma HPLC HPLC Analysis Plasma->HPLC Data Data Analysis HPLC->Data PK Pharmacokinetic Parameters Data->PK

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion and Future Directions

The current body of research indicates that this compound possesses a pharmacokinetic profile that, despite rapid intravenous clearance, shows promise for oral administration.[1] Its multifaceted mechanism of action, targeting key inflammatory and metabolic pathways, underscores its potential as a lead compound for the development of novel therapeutics for conditions such as NSAID-induced gastropathy and metabolic disorders.[1][8] However, further comprehensive pharmacokinetic and toxicological studies are imperative to fully assess its safety and efficacy for clinical applications. Future research should focus on detailed ADME studies, formulation development to enhance bioavailability, and further elucidation of its molecular targets.

References

The Core Mechanism of Malabaricone C as a Sphingomyelin Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C, a natural acylphenol derived from the fruits of Myristica cinnamomea King, has emerged as a potent, orally active, and noncompetitive inhibitor of sphingomyelin synthase (SMS). By targeting the two isoforms of this critical enzyme, SMS1 and SMS2, this compound disrupts the final step in sphingomyelin biosynthesis. This inhibition modulates the cellular levels of key bioactive lipids, including ceramide, sphingomyelin (SM), and diacylglycerol (DAG), thereby influencing a cascade of downstream signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its inhibitory kinetics, effects on cellular lipid metabolism, and the subsequent impact on signaling pathways such as NF-κB and MAPK. Furthermore, this document furnishes detailed protocols for key experimental assays and presents quantitative data in a structured format to facilitate research and development in therapeutic areas targeting sphingolipid metabolism, including metabolic disorders and inflammatory conditions.

Introduction: The Role of Sphingomyelin Synthase in Cellular Homeostasis

Sphingomyelin synthases (SMS) are integral membrane proteins that catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[1][2] This enzymatic reaction is a crucial node in sphingolipid metabolism, maintaining the delicate balance between the pro-apoptotic signaling molecule ceramide and the structural membrane component sphingomyelin. The two primary isoforms, SMS1 and SMS2, are localized to the Golgi apparatus and the plasma membrane, respectively, and play pivotal roles in membrane fluidity, signal transduction, and lipid metabolism.[1][2] Dysregulation of SMS activity has been implicated in a variety of pathological conditions, including metabolic syndrome, atherosclerosis, and cancer, making these enzymes attractive targets for therapeutic intervention.

This compound: A Natural Inhibitor of Sphingomyelin Synthase

This compound has been identified as a direct inhibitor of both SMS1 and SMS2.[1][2] Its inhibitory action disrupts the normal flux of the sphingolipid metabolic pathway, leading to significant alterations in the cellular lipid profile and downstream signaling events.

Inhibitory Activity and Kinetics

This compound exhibits potent inhibitory activity against both major isoforms of sphingomyelin synthase. It functions as a noncompetitive inhibitor, meaning it binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[1]

Parameter SMS1 SMS2 Reference
IC50 3 µM1.5 µM[1]
Mode of Inhibition NoncompetitiveNoncompetitive[1]

Table 1: Inhibitory Potency and Kinetics of this compound against Sphingomyelin Synthase Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) values and the mode of inhibition of this compound against human SMS1 and SMS2.

Mechanism of Action: From Enzyme Inhibition to Cellular Response

The inhibition of SMS by this compound initiates a cascade of molecular events, beginning with the alteration of the cellular lipid landscape and culminating in the modulation of key signaling pathways that govern inflammation and cellular metabolism.

Impact on Sphingolipid Metabolism

By blocking the conversion of ceramide to sphingomyelin, this compound treatment leads to a decrease in the cellular levels of sphingomyelin and diacylglycerol (DAG).[3] Concurrently, this enzymatic blockade can lead to an accumulation of the substrate, ceramide. These shifts in the relative concentrations of bioactive lipids are central to the downstream effects of this compound.

cluster_0 Sphingolipid Metabolism Ceramide Ceramide SMS Sphingomyelin Synthase (SMS1 & SMS2) Ceramide->SMS PC Phosphatidylcholine PC->SMS SM Sphingomyelin SMS->SM DAG Diacylglycerol SMS->DAG Malabaricone_C This compound Malabaricone_C->SMS

Figure 1: Inhibition of Sphingomyelin Synthase by this compound.
Downstream Signaling Pathways

The alterations in sphingolipid and diacylglycerol levels induced by this compound have profound effects on intracellular signaling.

The inhibition of SMS2 by this compound has been shown to attenuate the activation of the transcription factor NF-κB.[1] This effect is mediated, at least in part, by a reduction in the recruitment of TNF receptor-1 (TNFR1) to lipid rafts and a decreased abundance of the Toll-like receptor 4 (TLR4)-MD2 complex on the cell surface. Both of these events are critical for the initiation of the NF-κB signaling cascade in response to inflammatory stimuli. The resulting decrease in NF-κB activation contributes to the anti-inflammatory properties of this compound.

cluster_1 Downstream Signaling SMS2 SMS2 Lipid_Rafts Lipid Raft Integrity SMS2->Lipid_Rafts Malabaricone_C This compound Malabaricone_C->SMS2 TNFR1_Recruitment TNFR1 Recruitment Lipid_Rafts->TNFR1_Recruitment TLR4_Complex TLR4-MD2 Complex Lipid_Rafts->TLR4_Complex NFkB_Activation NF-κB Activation TNFR1_Recruitment->NFkB_Activation TLR4_Complex->NFkB_Activation Inflammation Inflammatory Response NFkB_Activation->Inflammation cluster_2 MAPK Pathway Modulation SMS_Inhibition SMS Inhibition by This compound DAG_Levels ↓ Diacylglycerol (DAG) SMS_Inhibition->DAG_Levels PKC_Activation Protein Kinase C (PKC) Activation DAG_Levels->PKC_Activation reduced activation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC_Activation->MAPK_Pathway Cellular_Response ↓ Proliferation & ↓ Inflammation MAPK_Pathway->Cellular_Response

References

In Vitro Antioxidant Capacity of Malabaricone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C, a phenolic diarylnonanoid isolated from the spice nutmeg (Myristica fragrans and Myristica malabarica), has demonstrated significant in vitro antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanistic pathways. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Antioxidant Activity

This compound exhibits potent radical scavenging activity against various free radicals. The following table summarizes the key quantitative data from in vitro antioxidant assays.

Assay TypeIC50 Value (µg/mL)Positive ControlSource
DPPH Radical Scavenging8.35 ± 2.20-[4]
DPPH Radical Scavenging6.56 ± 0.02Ascorbic Acid (5.76 ± 0.01)[5]
ABTS Radical Scavenging- (High Activity)-[4]

IC50: The concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function. DPPH: 2,2-diphenyl-1-picrylhydrazyl ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the primary assays used to determine the in vitro antioxidant capacity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 200 µM).[7] The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[6]

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent used for the DPPH solution.

  • Reaction: Add 100 µL of the DPPH working solution to 100 µL of each this compound concentration in a 96-well plate.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[8]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction: Add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound concentration in a 96-well plate.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[9][10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11][12]

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare a fresh FRAP working solution by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[12][13] Warm the solution to 37°C before use.[14]

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction: Add 190 µL of the FRAP working solution to 10 µL of each this compound concentration in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[11]

  • Measurement: Measure the absorbance at 593 nm or 594 nm.[11][15]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄.

Signaling Pathways and Experimental Workflows

The antioxidant activity of this compound is linked to its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress.

Inhibition of ROS-Mediated NF-κB Signaling

This compound has been shown to suppress inflammatory responses by inhibiting the ROS-mediated Akt/IKK/NF-κB signaling pathway.[1] Reactive oxygen species (ROS) can activate Akt, which in turn activates IKK (IκB kinase). IKK then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. This compound, by reducing ROS accumulation, can block this entire cascade.[1]

G LPS LPS ROS ROS Accumulation LPS->ROS Akt Akt Phosphorylation ROS->Akt Malabaricone_C This compound Malabaricone_C->ROS Inhibits IKK IKK Phosphorylation Akt->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_translocation NF-κB Nuclear Translocation IkappaB->NFkappaB_translocation Inflammatory_Response Inflammatory Response (NO, PGE2, IL-6) NFkappaB_translocation->Inflammatory_Response

Caption: this compound inhibits the ROS-mediated NF-κB signaling pathway.

General Workflow for In Vitro Antioxidant Assays

The assessment of the in vitro antioxidant capacity of a compound like this compound follows a standardized workflow, from sample preparation to data analysis.

G start Start: Compound Isolation (this compound) prep Sample Preparation (Serial Dilutions) start->prep assay Antioxidant Assay (DPPH, ABTS, FRAP) prep->assay incubation Incubation (Time & Temperature Specific) assay->incubation measurement Spectrophotometric Measurement (Absorbance) incubation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis end End: Antioxidant Capacity Determined analysis->end

Caption: Standard workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound demonstrates considerable in vitro antioxidant potential, primarily through its radical scavenging and metal-chelating abilities.[2][16] Its capacity to modulate key signaling pathways involved in oxidative stress and inflammation further underscores its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in harnessing the antioxidant properties of this compound. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy.

References

Malabaricone C: A Technical Guide to its Anticancer Properties in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer properties of Malabaricone C, a phenolic compound isolated from the Indian spice Myristica malabarica. The document details its mechanism of action, summarizes its cytotoxic effects on breast cancer cell lines, and provides comprehensive experimental protocols for key assays, adhering to rigorous scientific standards.

Quantitative Data Summary: Cytotoxicity

This compound (Mal C) has demonstrated significant cytotoxic effects against various human breast cancer cell lines. Its efficacy is often compared with other related compounds and standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCompoundIC50 Value (µM)Incubation TimeReference
MCF-7 This compound7.0 ± 1.848 hours[1]
MCF-7 This compound5.26 ± 1.20Not Specified[ ]
MDA-MB-231 This compound15.12 - 19.63 (range)24 hours[2]
T-47D This compoundData evaluated but not specified48 hours[3]

Mechanism of Action in Breast Cancer Cells

This compound induces cancer cell death through a unique, caspase-independent mitochondrial apoptotic pathway, which is initiated by lysosomal destabilization. This multi-stage process distinguishes it from many conventional chemotherapeutic agents.

Initiating Event: Lysosomal Membrane Permeabilization (LMP)

The primary and earliest event in Mal C-induced cytotoxicity is the permeabilization of the lysosomal membrane.[4] This destabilization leads to the release of hydrolytic enzymes, such as Cathepsin B, from the lysosomal lumen into the cytosol.[4]

Mitochondrial Apoptotic Pathway Activation

Once in the cytosol, Cathepsin B acts on the pro-apoptotic Bcl-2 family protein, Bid, cleaving it into its truncated active form, t-Bid.[4] t-Bid then translocates to the mitochondria, where it triggers mitochondrial damage.[4] This damage is characterized by the loss of mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic proteins, specifically Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G), into the cytosol.[4] These proteins then move to the nucleus, where they contribute to chromatin condensation and DNA fragmentation, hallmarks of apoptosis.[4] This entire cascade operates independently of caspases.[4]

Effects on Cell Cycle Progression

In addition to inducing apoptosis, this compound significantly impacts cell cycle regulation. It causes a notable accumulation of cells in the S or G2/M phases of the cell cycle.[4] This cell cycle arrest is associated with the upregulation of key regulatory proteins, Cyclin E and Cyclin A.[4]

MalabariconeC_Pathway MalC This compound Lysosome Lysosome MalC->Lysosome Targets CellCycle Cell Cycle MalC->CellCycle Affects LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP CatB Cathepsin B (Released to Cytosol) LMP->CatB Leads to Bid Bid CatB->Bid Cleaves tBid t-Bid Bid->tBid Mito Mitochondrion tBid->Mito Translocates to MitoDamage Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MitoDamage AIF_EndoG Release of AIF & Endo G MitoDamage->AIF_EndoG Nucleus Nucleus AIF_EndoG->Nucleus Translocate to Apoptosis Chromatin Condensation & DNA Fragmentation (Caspase-Independent Apoptosis) Nucleus->Apoptosis Arrest S or G2/M Phase Arrest CellCycle->Arrest Cyclins Upregulation of Cyclin E & Cyclin A Arrest->Cyclins Associated with

Caption: Signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the anticancer properties of this compound.

Experimental_Workflow cluster_assays Downstream Assays Start Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treatment with this compound (Varying Concentrations & Durations) Start->Treatment MTT Cell Viability Assay (MTT / Clonogenic) Treatment->MTT FACS Flow Cytometry Core Treatment->FACS WB Protein Analysis (Western Blot) Treatment->WB Microscopy Fluorescence Microscopy Treatment->Microscopy Apoptosis_FACS Apoptosis Analysis (Annexin V / PI) FACS->Apoptosis_FACS CellCycle_FACS Cell Cycle Analysis (PI Staining) FACS->CellCycle_FACS MMP_FACS Mitochondrial Potential (JC-1 Staining) FACS->MMP_FACS LMP_Micro Lysosomal Permeability (Acridine Orange) Microscopy->LMP_Micro MMP_Micro Mitochondrial Potential (JC-1 Staining) Microscopy->MMP_Micro

Caption: General experimental workflow for evaluating this compound.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. The media is then replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO).

Cell Viability (MTT) Assay
  • Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Treatment: Treat cells with serially diluted this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis
  • Harvesting: Treat cells in 6-well plates. After treatment, harvest cells by trypsinization.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol overnight at -20°C.[5]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[5][6]

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, G2/M, and sub-G1 (apoptotic) phases are quantified.[5]

Lysosomal Membrane Permeabilization (LMP) Assay
  • Staining: Culture cells on coverslips or in a black-walled 96-well plate. Load the cells with Acridine Orange (AO) (e.g., 0.5-1 µg/mL) for 15 minutes at 37°C.[7][8] AO accumulates in intact lysosomes, emitting red fluorescence.[7]

  • Treatment: Wash away excess dye and treat the cells with this compound.

  • Analysis: Monitor the cells using a fluorescence microscope or a microplate reader.[7] LMP is indicated by the leakage of AO from the lysosomes into the cytosol and nucleus, resulting in a shift from red to green fluorescence.[7][9]

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Staining: Treat cells as required for the experiment. Harvest and wash the cells with PBS.

  • JC-1 Loading: Incubate the cells with JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) at 37°C for 15-30 minutes.[10][11]

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.[4][12]

    • Healthy Cells: In non-apoptotic cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[10]

    • Apoptotic Cells: In apoptotic cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence.[10]

  • Quantification: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis
  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Cathepsin B, Bid, AIF, Cyclin E, Cyclin A, β-actin) overnight at 4°C.[13]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a promising natural compound with potent anticancer activity against breast cancer cells. Its unique mechanism, initiated by lysosomal membrane permeabilization and culminating in caspase-independent apoptosis and cell cycle arrest, offers a potential therapeutic avenue, particularly for cancers resistant to conventional apoptosis-inducing agents. The detailed protocols provided herein serve as a comprehensive resource for researchers aiming to further investigate and validate the therapeutic potential of this compound and its analogues in the field of oncology drug development.

References

The Antiviral Potential of Malabaricone C Against Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C, a naturally occurring diarylnonanoid found in edible plants such as the mace of nutmeg (Myristica fragrans), has emerged as a promising antiviral agent, particularly against enveloped viruses.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's antiviral activity, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for viral infections.

Core Antiviral Activity and Mechanism of Action

Recent studies have highlighted the potent inhibitory effects of this compound against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), an enveloped RNA virus.[1][2][3] The antiviral activity of this compound is not limited to the ancestral strain of SARS-CoV-2 but extends to its variants as well.[1][2] This broad-spectrum potential suggests that this compound could be effective against other enveloped viruses that share similar entry and replication strategies.

The primary mechanism of this compound's antiviral action is believed to be the disruption of the host cell's plasma membrane dynamics, which are critical for viral entry. Specifically, this compound has been shown to:

  • Modulate Sphingomyelin Distribution: It affects the distribution of sphingomyelin on the plasma membrane.[1][2] Sphingomyelin is a key component of lipid rafts, which are microdomains on the cell membrane that many enveloped viruses exploit as entry platforms.

  • Inhibit Sphingomyelin Synthase (SMS): this compound acts as a non-competitive inhibitor of both SMS1 and SMS2, with IC50 values in the low micromolar range.[4] By inhibiting SMS, this compound disrupts the synthesis of sphingomyelin, thereby altering the integrity and function of lipid rafts.

  • Interfere with Viral Fusion: By altering the lipid composition of the host cell membrane, this compound interferes with the fusion process between the viral envelope and the cell membrane, a critical step for viral entry.[1]

This multi-faceted mechanism of targeting host cell factors is advantageous as it may reduce the likelihood of the development of viral resistance.

Modulation of Host Signaling Pathways

Beyond its direct effects on the cell membrane, this compound has been shown to modulate key intracellular signaling pathways that are often dysregulated during viral infections and contribute to the associated pathology.

ROS-Mediated Akt/IKK/NF-κB Signaling Pathway

In murine macrophages, this compound has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the ROS-mediated Akt/IKK/NF-κB signaling pathway.[5] This is significant because many viral infections trigger an overactive inflammatory response, often referred to as a "cytokine storm," which can lead to severe tissue damage. By inhibiting this pathway, this compound may help to mitigate the inflammatory complications of viral diseases.

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G cluster_0 This compound Action Mal_C This compound ROS ROS Accumulation Mal_C->ROS Inhibits Akt Akt Phosphorylation ROS->Akt IKK IKK Phosphorylation Akt->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response (NO, PGE2, IL-6, INF-γ) NFkB->Inflammation

Caption: Inhibition of the ROS/Akt/IKK/NF-κB pathway by this compound.

T-Cell Proliferation and ERK/JNK Signaling

This compound has also been shown to possess immunomodulatory properties by affecting T-cell function. It inhibits mitogen-induced T-cell proliferation and the secretion of cytokines such as IL-2 and IFN-γ.[6][7] This effect is mediated through the depletion of cellular thiols and the subsequent inhibition of the phosphorylation of ERK and JNK, as well as the DNA binding of NF-κB.[6] This suggests that this compound could be beneficial in viral infections where T-cell hyperactivation contributes to immunopathology.

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G cluster_1 This compound in T-Cells Mal_C This compound Thiols Cellular Thiols Mal_C->Thiols Depletes ERK_JNK ERK/JNK Phosphorylation Thiols->ERK_JNK Inhibits NFkB NF-κB DNA Binding ERK_JNK->NFkB T_Cell T-Cell Proliferation & Cytokine Secretion NFkB->T_Cell

Caption: Modulation of T-cell signaling by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's antiviral and cytotoxic activities.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

Virus StrainCell LineEC50 (µM)Reference
SARS-CoV-2 (WK-521, ancestral)Vero E6/TMPRSS21.5[8]
SARS-CoV-2 and its variantsHEK293T and Vero E61-1.5[1][2]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50/CC50 (µM)ObservationReference
SH-SY5YLDH Release>200Minimal cytotoxicity (<20%) at 25-75 µM[9]
Wild-type mouse embryonic fibroblasts (MEF)Cell counting kit-8>10056-97% viability after 3h at 1-0.01 mM[4]
MDA-MB-231 (TNBC)MTT8.11 ± 0.03Significant antiproliferative activity[10]
NCI-N87 (gastric cancer)Not specified42.62 ± 3.10 (µg/mL)Cytotoxic effects[11]
MGC803 (gastric cancer)Not specified22.94 ± 1.33 (µg/mL)Cytotoxic effects[11]

Table 3: Sphingomyelin Synthase (SMS) Inhibition by this compound

EnzymeSubstrate ConcentrationIC50 (µM)Inhibition TypeReference
SMS15 and 50 µM NDB-Ceramide2-3Non-competitive[4]
SMS25 and 50 µM NDB-Ceramide1-3Non-competitive[4]
SMS1 (cell-based)-13-[4]
SMS2 (cell-based)-11-[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized methodologies for key assays used in the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Plate cells (e.g., Vero E6, HEK293T) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis.

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound. In a separate plate or tubes, incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with the different concentrations of this compound for 1 hour.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Viral Yield Reduction Assay

This assay measures the amount of new infectious virus produced in the presence of the antiviral compound.

  • Infection and Treatment: Infect a confluent monolayer of cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cultures for a full replication cycle of the virus (e.g., 24-48 hours).

  • Virus Harvest: Harvest the supernatant and/or the cells (via freeze-thaw cycles) to release the progeny virus.

  • Titration: Determine the titer of the harvested virus from each concentration of this compound by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control and determine the EC50 or EC90 (90% effective concentration).

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G cluster_workflow Antiviral Activity Assessment Workflow cluster_assays A 1. Cell Seeding (e.g., Vero E6 in 96-well plates) C 3. Infection (Cells infected with enveloped virus) A->C B 2. Compound Dilution (Serial dilutions of this compound) D 4. Treatment (Addition of this compound dilutions) B->D C->D E 5. Incubation (Allow for viral replication) D->E F 6. Assay Readout E->F G Cytotoxicity Assay (e.g., MTT) F->G H Plaque Reduction Assay F->H I Viral Yield Reduction Assay F->I J 7. Data Analysis (Calculation of EC50, CC50, SI) G->J H->J I->J

Caption: General workflow for evaluating the antiviral activity of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with significant antiviral activity against enveloped viruses, exemplified by its potent inhibition of SARS-CoV-2. Its unique mechanism of action, targeting host cell lipid metabolism and modulating key signaling pathways, makes it an attractive candidate for further development. Future research should focus on:

  • Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of enveloped viruses, such as influenza virus, respiratory syncytial virus (RSV), and herpesviruses.

  • In Vivo Studies: Conducting preclinical animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its antiviral activity and drug-like properties.

  • Combination Therapies: Investigating the potential for synergistic effects when this compound is used in combination with other antiviral agents.

The in-depth understanding of this compound's antiviral properties provided in this guide serves as a foundation for the scientific community to build upon in the quest for novel and effective antiviral therapeutics.

References

The Dichotomous Role of Malabaricone C in Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malabaricone C (Mal C), a diarylnonanoid phytochemical isolated from the spice Myristica malabarica, has emerged as a molecule of significant interest due to its complex and context-dependent modulation of cellular redox status. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its dual antioxidant and pro-oxidant effects. We consolidate quantitative data from multiple studies, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oncology, immunology, and inflammatory diseases.

Introduction

The cellular redox environment is a tightly regulated system crucial for maintaining physiological homeostasis. An imbalance in this system, leading to oxidative stress, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound, a phenolic compound, has demonstrated a remarkable ability to interact with and modulate key components of the cellular redox machinery. Its actions are multifaceted, ranging from direct scavenging of reactive oxygen species (ROS) to the depletion of cellular thiols, thereby influencing a cascade of downstream signaling events. This guide will explore the dual nature of this compound's redox activity, its impact on critical signaling pathways, and the experimental methodologies used to elucidate these functions.

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative data regarding the inhibitory concentrations (IC50) of this compound and its analogs in various cancer cell lines, as well as its efficacy in other biological assays.

Table 1: IC50 Values of this compound and its Analogues in Cancer Cell Lines

Compound/AnalogueCell LineAssay TypeIC50 (µM)Reference(s)
This compoundMCF-7 (Breast Cancer)MTT AssayVaries (study dependent)[1]
This compoundT-47D (Breast Cancer)MTT AssayVaries (study dependent)[1]
This compoundMDA-MB-231 (Breast Cancer)MTT AssayVaries (study dependent)[1]
This compoundMultiple Cancer Cell LinesMTT AssayGenerally 10-50 µM[2][3]
Malabaricone AMDA-MB-231 (TNBC)Not Specified8.81 ± 0.03[4]
This compound Analogue (ML-1)MCF-7 (Breast Cancer)Clonogenic AssayEnhanced activity vs. Mal C[1]
This compound Analogue (ML-20)MCF-7 (Breast Cancer)Clonogenic AssayThreefold higher activity than Mal C[5]

Table 2: Other Quantitative Biological Activities of this compound

ActivitySystem/AssayEffective Concentration/IC50Reference(s)
5-Lipoxygenase InhibitionEnzyme Assay0.2 µM[6]
Anti-SARS-CoV-2 ActivityHEK293T and Vero E6 cellsEC50 of 1-1.5 µM[7]

Modulation of Cellular Redox Status by this compound

This compound exhibits a fascinating dual functionality, acting as both an antioxidant and a pro-oxidant depending on the cellular context and concentration.

Antioxidant Properties

In certain experimental settings, this compound has been shown to possess potent antioxidant properties. It can directly scavenge free radicals and chelate transition metals, thereby preventing oxidative damage to lipids and other macromolecules.[3]

Pro-oxidant Mechanisms

Conversely, and perhaps more central to its therapeutic potential, this compound can act as a pro-oxidant. This activity is primarily mediated through two interconnected mechanisms:

  • Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS within cells, leading to a state of oxidative stress.[5]

  • Depletion of Cellular Thiols: A key mechanism of this compound is its ability to significantly reduce the levels of cellular thiols, most notably glutathione (GSH).[8][9] This depletion disrupts the cellular GSH/GSSG ratio, a critical indicator of redox balance.

The pro-oxidant activity of this compound appears to be particularly potent in cancer cells, which often exhibit a heightened basal level of oxidative stress, making them more vulnerable to further redox insults.

Interaction with Thiol-Containing Molecules

The effects of this compound on cellular redox status are intrinsically linked to its interaction with thiol-containing molecules. Studies have shown that the co-administration of N-acetyl cysteine (NAC), a thiol antioxidant and precursor to GSH, can abrogate some of the biological effects of this compound, such as the inhibition of T-cell proliferation.[10] This suggests a direct interaction or a rescue of the depleted thiol pool. Interestingly, in some cancer cell contexts, NAC has been observed to paradoxically enhance this compound-induced cell death.[5]

Impact on Cellular Signaling Pathways

The redox-modulating effects of this compound have profound implications for various intracellular signaling pathways that are sensitive to the cellular redox state.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its activity is tightly regulated by the cellular redox environment. This compound has been shown to inhibit the activation of NF-κB.[9][10][11] This inhibition is achieved, at least in part, by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB IkB->IkB_NFkB NFkB NFkB NFkB->IkB_NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates and Activates IkB_NFkB->NFkB Releases NFκB Mal_C This compound Mal_C->IKK Inhibits

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

Apoptosis and Cell Cycle Regulation

This compound has been demonstrated to induce apoptosis in various cancer cell lines.[12] This programmed cell death is often preceded by an increase in intracellular ROS and the disruption of mitochondrial membrane potential. Furthermore, this compound can cause cell cycle arrest, preventing the proliferation of cancer cells.[12]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines have been used, including MCF-7, T-47D, MDA-MB-231 (breast cancer), and others.[1] Normal cell lines are often used as controls to assess cytotoxicity.

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then diluted in culture medium to the desired final concentrations for treating the cells. Vehicle controls (medium with DMSO) are essential in all experiments.

Measurement of Cellular Redox Status

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method to measure intracellular ROS.

  • Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period.

    • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a working solution of DCFDA (typically 5-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

DCFDA_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Treatment Treat with this compound Cell_Seeding->Treatment Wash1 Wash with PBS Treatment->Wash1 DCFDA_Incubation Incubate with DCFDA Wash1->DCFDA_Incubation Wash2 Wash with PBS DCFDA_Incubation->Wash2 Fluorescence_Measurement Measure fluorescence Wash2->Fluorescence_Measurement End End Fluorescence_Measurement->End

Figure 2. Experimental workflow for ROS detection using the DCFDA assay.

Measuring the levels of reduced (GSH) and oxidized (GSSG) glutathione is critical for assessing the cellular redox state.

  • Principle: Commercially available kits are often used for this purpose. These assays typically involve an enzymatic recycling method. The total glutathione is measured in the presence of glutathione reductase, which reduces GSSG to GSH. A separate measurement of GSSG is performed after masking the GSH with a scavenger. The GSH concentration is then calculated from the difference between total glutathione and GSSG.

  • Protocol (General Outline):

    • Culture and treat cells with this compound as described previously.

    • Lyse the cells and deproteinize the lysates, often using trichloroacetic acid (TCA).

    • For GSSG measurement, treat a portion of the lysate with a GSH scavenger (e.g., 2-vinylpyridine).

    • Perform the enzymatic assay according to the kit manufacturer's instructions, which typically involves the addition of a chromogenic or fluorogenic substrate.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the concentrations of total glutathione and GSSG using standard curves.

    • Determine the GSH concentration and the GSH/GSSG ratio.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Apoptosis_Logic cluster_input Cell States cluster_staining Staining cluster_output Flow Cytometry Quadrants Viable Viable Q1 Annexin V- / PI- (Viable) Viable->Q1 Early_Apoptotic Early_Apoptotic Q2 Annexin V+ / PI- (Early Apoptotic) Early_Apoptotic->Q2 Late_Apoptotic Late_Apoptotic Q3 Annexin V+ / PI+ (Late Apoptotic) Late_Apoptotic->Q3 Necrotic Necrotic Q4 Annexin V- / PI+ (Necrotic) Necrotic->Q4 AnnexinV Annexin V PI Propidium Iodide

Figure 3. Logical relationship of cell states in Annexin V/PI apoptosis assay.

Conclusion

This compound is a compelling natural product with a pronounced and complex influence on cellular redox homeostasis. Its ability to act as both an antioxidant and a pro-oxidant, coupled with its capacity to modulate critical signaling pathways such as NF-κB, underscores its potential as a therapeutic agent. The pro-oxidant and apoptosis-inducing effects of this compound in cancer cells are particularly noteworthy and warrant further investigation for drug development. Conversely, its anti-inflammatory properties suggest applications in a different spectrum of diseases. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to study it, aiming to facilitate and inspire future research in this exciting field.

References

Preliminary toxicity studies of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Toxicity of Malabaricone C

Introduction

This compound (Mal C) is a natural diarylnonanoid, a type of phenolic compound, isolated from plants of the Myristicaceae family, such as Myristica malabarica and Myristica fragrans (nutmeg).[1][2] These compounds have garnered interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][3][4] As a potential therapeutic agent, understanding the toxicity profile of this compound is critical for its future development. This document provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanistic pathways.

Quantitative Toxicity Data

The toxicity of this compound has been evaluated through various in vitro and in vivo studies. The data reveals a selective cytotoxic profile, showing higher toxicity towards cancer cell lines while exhibiting minimal effects on non-cancerous cells and low systemic toxicity in animal models.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCell TypeAssayIC₅₀ / EffectReference
MCF-7Human Breast CancerNot Specified5.26 ± 1.20 µM[4]
MDA-MB-231Triple-Negative Breast CancerMTT15.12 to 19.63 µM[5]
SK-BR-3Breast CancerMTT15.12 to 19.63 µM[5]
A2780, TOV-112D, SK-OV3Human Ovarian CancerMTTStrong cytotoxic effects[6]
NCI-N87Human Gastric CancerNot Specified42.62 ± 3.10 µg/mL[4]
MGC803Human Gastric CancerNot Specified22.94 ± 1.33 µg/mL[4]
SH-SY5YHuman NeuroblastomaLDH Release<20% cytotoxicity at 25-75 µM; 30.26% at 200 µM[7]
MEFMouse Embryonic FibroblastsCell Counting Kit-856-97% viability at 0.01-1 mM after 3h[8]
MCF-10ANon-tumorigenic Breast EpithelialMTTIC₅₀: 61.95 to 97.3 µM[5]
Table 2: In Vivo Studies of this compound
Animal ModelStudy TypeDosageKey FindingsReference
MiceAcute Toxicity500 mg/kgNo signs of inflammation, necrosis, or hemorrhaging in liver and kidneys.[8]
MiceAnti-inflammatoryNot specifiedSuppressed T-cell proliferation and abrogated graft-versus-host disease (GvHD) without altering homeostatic proliferation.[3]
MiceGastric Ulceration5-20 mg/kg (p.o.)Dose-dependently ameliorated indomethacin-induced gastric lesions and inflammation.[9]
MiceDiet-Induced Obesity0.1% in dietReduced body weight gain, improved glucose tolerance, and decreased lipid accumulation in the liver.[8]
Table 3: Enzyme Inhibitory Activity of this compound
Enzyme TargetAssay TypeIC₅₀ ValueReference
Sphingomyelin Synthase 1 (SMS1)Cell-based13 µM[8]
Sphingomyelin Synthase 2 (SMS2)Cell-based11 µM[8]
5-LipoxygenaseNot Specified0.2 µM[10]
Fatty Acid Amide Hydrolase (FAAH)Not Specified38.29 ± 6.18 µM[10]

Experimental Protocols

The following sections detail the methodologies employed in key toxicity and mechanistic studies of this compound.

In Vitro Cytotoxicity Assays
  • Objective : To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

  • Methodologies :

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay measures cellular metabolic activity. Cancer cell lines (e.g., MDA-MB-231, SK-BR-3) were cultured in appropriate media and seeded in 96-well plates.[5] Cells were then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[5] After treatment, MTT solution was added to each well, and the cells were incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC₅₀ value was calculated from the dose-response curve.[5][6]

    • LDH (Lactate Dehydrogenase) Release Assay : This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. SH-SY5Y cells were treated with this compound at concentrations ranging from 25 to 200 µM for 24 hours.[7] Post-treatment, the culture supernatant was collected and incubated with the LDH assay reagent. The amount of formazan produced, which is proportional to the amount of LDH released, was measured spectrophotometrically. Triton X-100-treated cells served as a positive control (100% cytotoxicity).[7]

In Vivo Acute Toxicity Study
  • Objective : To evaluate the systemic toxicity of this compound in a murine model.

  • Methodology : An acute toxicity study was conducted on mice. A high concentration of this compound (500 mg/kg) was administered to the animals.[8] After administration, the mice were monitored for signs of toxicity. Key organs, specifically the liver and kidneys, were harvested and subjected to histopathological examination to assess for any signs of tissue damage, such as inflammation, necrosis, or hemorrhaging.[8]

Mechanistic Study: Apoptosis in MCF-7 Cells
  • Objective : To elucidate the molecular mechanism of this compound-induced cell death in human breast cancer cells.

  • Methodology : MCF-7 cells were treated with this compound. The mechanism was investigated through a series of assays:

    • Cell Cycle Analysis : Cells were analyzed by flow cytometry to determine the percentage of cells in the sub-G1 phase, which is indicative of apoptosis.[10][11]

    • Mitochondrial Membrane Potential (MMP) : JC-1 staining followed by fluorescence microscopy and flow cytometry was used to detect mitochondrial damage.[11]

    • Lysosomal Membrane Permeabilization (LMP) : The integrity of the lysosomal membrane was assessed to determine if LMP was an early event in the apoptotic process.[10][11]

    • Protein Analysis : The release of mitochondrial proteins (AIF, endo G) and the cleavage and translocation of Bid were observed to map the downstream signaling events.[10][11]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental processes and molecular pathways associated with this compound's biological activities.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation Phytochemical This compound (Phytochemical) Cytotoxicity Cytotoxicity Assays (MTT, LDH, etc.) Phytochemical->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 CellLines Panel of Cell Lines (Cancer & Non-cancerous) CellLines->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry, JC-1) IC50->Apoptosis Enzyme Enzyme Inhibition Assays (e.g., SMS, 5-LOX) IC50->Enzyme Signaling Signaling Pathway Analysis (Western Blot, etc.) Apoptosis->Signaling Pathway_ID Identify Molecular Targets & Pathways Signaling->Pathway_ID Enzyme->Pathway_ID AnimalModel Animal Models (Mice) Pathway_ID->AnimalModel AcuteTox Acute Toxicity Study (e.g., 500 mg/kg) AnimalModel->AcuteTox Efficacy Efficacy Studies (e.g., Anti-inflammatory) AnimalModel->Efficacy Safety Assess Safety & Efficacy AcuteTox->Safety Efficacy->Safety

Caption: General experimental workflow for the toxicological evaluation of this compound.

G cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion MalC This compound LMP Lysosomal Membrane Permeabilization (LMP) MalC->LMP Induces (Early Event) CatB_Release Release of Cathepsin B LMP->CatB_Release Bid Bid CatB_Release->Bid Cleavage tBid t-Bid (truncated Bid) tBid_Mito t-Bid Translocation tBid->tBid_Mito Mito_Damage Mitochondrial Damage (↓ MMP) tBid_Mito->Mito_Damage AIF_EndoG Release of AIF & Endo G Mito_Damage->AIF_EndoG Apoptosis Caspase-Independent Apoptosis AIF_EndoG->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis in MCF-7 cells.[10][11]

G cluster_pathway Inhibition of T-Cell Activation Pathway MalC This compound TCell T-Cell MalC->TCell Thiols Reduces Cellular Thiols (e.g., GSH) TCell->Thiols Redox Disrupts Cellular Redox Thiols->Redox MAPK Inhibits ERK/JNK Phosphorylation Redox->MAPK NFkB Inhibits NF-κB DNA Binding Redox->NFkB Proliferation Suppresses T-Cell Proliferation MAPK->Proliferation Cytokines Reduces Cytokine Secretion (IL-2, IFN-γ) MAPK->Cytokines NFkB->Proliferation NFkB->Cytokines Result Anti-inflammatory Effect Proliferation->Result Cytokines->Result

Caption: Anti-inflammatory signaling pathway of this compound in T-cells.[3]

Conclusion

Preliminary toxicity studies indicate that this compound has a favorable safety profile, characterized by selective cytotoxicity towards various cancer cell lines while sparing non-cancerous cells.[5][7] In vivo data further supports its low toxicity, with high doses showing no significant damage to major organs in mice.[8] The mechanisms underlying its cytotoxic and anti-inflammatory effects are beginning to be understood, involving the induction of caspase-independent apoptosis in cancer cells and the modulation of redox-sensitive inflammatory pathways.[3][10][11] These findings position this compound as a promising candidate for further preclinical and clinical development as a potential therapeutic agent for cancer and inflammatory disorders.[3][10]

References

Malabaricone C: A Literature Review for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C, a diarylnonanoid natural product isolated from the spice Myristica malabarica and other Myristica species, has emerged as a promising scaffold for the development of novel therapeutics. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects, have garnered significant attention within the scientific community. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its identified therapeutic targets, mechanisms of action, and the experimental evidence supporting its potential applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate further research and drug development efforts.

Therapeutic Targets and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways and molecular targets. The primary therapeutic areas and the underlying mechanisms are detailed below.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, suggesting its utility in the treatment of inflammatory and autoimmune disorders.[1][2] Its mechanism of action is multifaceted and primarily involves the modulation of cellular redox status and the inhibition of the NF-κB signaling pathway.[1][3][4][5]

NF-κB Pathway Inhibition: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[3][4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibited the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p65/p50 heterodimer.[4] This leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interferon-γ (IFN-γ).[4] The inhibitory effect on NF-κB is mediated through the suppression of upstream kinases, including Akt and IκB kinase (IKK).[4] Furthermore, this compound has been observed to inhibit the phosphorylation of ERK and JNK, components of the mitogen-activated protein kinase (MAPK) pathway, which can also contribute to NF-κB activation.[1][6]

Modulation of Cellular Redox Status: The anti-inflammatory properties of this compound are also linked to its ability to modulate the cellular redox environment.[1][3] It has been shown to decrease cellular thiol levels in lymphocytes, and its immunosuppressive effects can be reversed by the addition of thiol-containing antioxidants like N-acetyl cysteine (NAC).[1][3] This suggests that this compound may interact with cellular thiols, thereby altering redox-sensitive signaling pathways involved in T-cell activation and proliferation.[1] In mitogen-activated T-cells, this compound suppressed the expression of the activation markers CD25 and CD69.[6]

Metabolic Regulation and Obesity

A significant therapeutic potential for this compound lies in its ability to regulate lipid metabolism, making it a candidate for the treatment of obesity and related metabolic disorders.[7][8][9][10]

Sphingomyelin Synthase (SMS) Inhibition: this compound is a natural inhibitor of sphingomyelin synthase 1 (SMS1) and sphingomyelin synthase 2 (SMS2), enzymes responsible for the synthesis of sphingomyelin.[7][8][9][10][11] Inhibition of SMS has been linked to resistance to diet-induced obesity, type 2 diabetes, and tumorigenesis.[7][9] By inhibiting SMS, this compound reduces the uptake of oleic acid and the formation of lipid droplets in vitro.[7][9] In animal models of high-fat diet-induced obesity, oral administration of this compound resulted in reduced body weight gain, improved glucose tolerance, and decreased lipid accumulation in the liver.[7][8][9]

Gastroprotective Effects

This compound has demonstrated significant healing properties against gastric ulceration, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[12] Its gastroprotective mechanisms are multifactorial and include antioxidant and pro-angiogenic activities.

Antioxidant and Anti-inflammatory Actions in the Gastric Mucosa: In models of indomethacin-induced gastric ulcers, this compound treatment reduced oxidative stress markers, such as thiobarbituric acid reactive substances and protein carbonyls, while increasing the total antioxidant status of plasma.[12] It also modulates the expression of cyclooxygenase (COX) isoforms and increases the synthesis of prostaglandin E2 (PGE2) and the secretion of mucin, all of which are crucial for maintaining gastric mucosal integrity.[12]

Promotion of Angiogenic Autohealing: A key aspect of this compound's healing mechanism is its ability to promote angiogenesis, the formation of new blood vessels, which is essential for tissue repair. It achieves this by increasing the levels of vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), both of which are known to accelerate the healing of gastroduodenal ulcers.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, inducing apoptosis in various cancer cell lines.[1][12][13][14]

Induction of Apoptosis: In human breast cancer MCF-7 cells, this compound induces apoptosis in a dose-dependent manner, as evidenced by an increase in the sub-G1 cell population and chromatin condensation.[7] The apoptotic mechanism involves mitochondrial damage and can be independent of caspases.[12] One proposed mechanism involves lysosomal membrane permeabilization as an initial trigger, leading to mitochondrial dysfunction.[12]

Quantitative Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Activity Model/Assay Parameter Value Reference
Sphingomyelin Synthase InhibitionLysate-based assayIC50 for SMS13 µM[7][8][9][12]
IC50 for SMS21.5 µM[7][8][9][12]
Anticancer ActivityMCF-7 breast cancer cellsIC5010.8 µM[12]
Anti-inflammatory Activity5-Lipoxygenase (5-LOX) InhibitionIC500.2 µM[1]
Antiviral ActivitySARS-CoV-2EC501-1.5 µM[1]
Gastroprotective ActivityIndomethacin-induced ulcer in miceReduction in ulcer index88.4% (at 10 mg/kg)[12]
Increase in plasma antioxidant status61% (at 10 mg/kg)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Sphingomyelin Synthase (SMS) Inhibition Assay (Lysate-Based)
  • Cell Culture and Lysate Preparation: SMS1/2 double knockout mouse fibroblast cells are cultured and harvested. The cell pellet is resuspended in a lysis buffer and sonicated to prepare the cell lysate.

  • Inhibition Assay: The assay is carried out in a reaction mixture containing the cell lysate (expressing either SMS1 or SMS2), a fluorescent ceramide substrate (e.g., NBD-Ceramide), and various concentrations of this compound.

  • Detection: The production of fluorescently labeled sphingomyelin is measured using a fluorescence plate reader.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][9]

T-Cell Proliferation Assay (CFSE-Based)
  • Cell Isolation and Staining: Lymphocytes are isolated from murine spleens and stained with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture and Treatment: The CFSE-stained lymphocytes are incubated with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Stimulation: The cells are then stimulated with a mitogen, such as Concanavalin A (Con A) or anti-CD3/CD28 antibodies, to induce proliferation.

  • Flow Cytometry: After a 72-hour incubation, the cells are analyzed by flow cytometry. Cell proliferation is measured by the dilution of the CFSE dye; each peak of decreasing fluorescence intensity represents a round of cell division.

  • Data Analysis: The percentage of proliferating cells is quantified.[6]

Antioxidant Activity Assays

Several methods are used to determine the antioxidant capacity of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (around 517 nm).[15]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically at 593 nm.[15][16][17]

  • Nitric Oxide (NO) Scavenging Assay: This assay involves the generation of nitric oxide from sodium nitroprusside, which then reacts with oxygen to form nitrite. The concentration of nitrite is measured using the Griess reagent. The ability of this compound to scavenge nitric oxide is determined by the decrease in nitrite concentration.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

Malabaricone_C_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt activates IKK IKK Akt->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates MalC This compound MalC->Akt inhibits MalC->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, IFN-γ) iNOS, COX-2 DNA->Cytokines transcription

Caption: this compound inhibits the NF-κB signaling pathway.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate Isolate Lymphocytes Stain Stain with CFSE Isolate->Stain Treat Treat with This compound Stain->Treat Stimulate Stimulate with Mitogen (e.g., Con A) Treat->Stimulate Incubate Incubate for 72h Stimulate->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Proliferation Analyze->Quantify

Caption: Experimental workflow for T-cell proliferation assay.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation for therapeutic development. Its ability to target key pathways in inflammation, metabolic disease, and cancer highlights its potential as a lead compound. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: While some in vivo studies have been conducted, more extensive preclinical evaluation in relevant animal models of disease is necessary to establish its efficacy and safety profile.

  • Target Deconvolution: Further studies are needed to fully elucidate the direct molecular targets of this compound and to understand the intricate interplay between the various signaling pathways it modulates.

  • Combination Therapies: Investigating the potential of this compound in combination with existing therapies could reveal synergistic effects and provide new treatment strategies for complex diseases.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Malabaricone C, a naturally occurring diarylnonanoid isolated from the spice Myristica malabarica, has emerged as a promising scaffold in drug discovery due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel therapeutics. By dissecting the key structural features that govern its efficacy, this document aims to facilitate the rational design of next-generation analogs with enhanced potency and selectivity.

Core Structure and Biological Activities

This compound is characterized by two aromatic rings (A and B) linked by a nine-carbon aliphatic chain containing a carbonyl group.[1] This unique chemical architecture is the foundation for its wide-ranging pharmacological effects, which include anticancer, anti-inflammatory, and anti-obesity properties.[1][2][3] Understanding how modifications to this core structure impact biological activity is paramount for its development as a therapeutic agent.

Structure-Activity Relationship (SAR) Insights

A systematic investigation involving the synthesis and biological evaluation of 19 this compound analogs has provided critical insights into its SAR.[1] The key findings from these studies are summarized below, offering a roadmap for medicinal chemists to optimize this natural product scaffold.

The Aliphatic Spacer Chain

The length of the nine-carbon aliphatic chain connecting the two aromatic rings is a critical determinant of anticancer activity. Studies have demonstrated that a spacer chain of nine carbons is essential for maintaining high efficacy.[1] Shortening the chain length leads to a reduction in the antiproliferative effects of this compound derivatives.[1]

The Carbonyl Group

Interestingly, the carbonyl functionality within the aliphatic chain is not essential for anticancer activity and its removal can even be beneficial. One of the most potent analogs, ML-20, which lacks the carbonyl group, exhibited a threefold higher antiproliferative effect compared to the parent this compound.[1] This suggests that the diarylnonanoid backbone, rather than the keto functionality, is the primary pharmacophore for its cytotoxic effects.

Aromatic Ring Substituents

The substitution pattern on the aromatic rings, particularly the number and position of hydroxyl (-OH) groups, plays a significant role in the biological activity of this compound. These hydroxyl groups are crucial for retaining the molecule's efficacy.[1] While detailed SAR on the specific positioning is still emerging, it is clear that modifications to these phenolic moieties can dramatically alter the compound's potency.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound and its notable analog, ML-20, across various biological assays. This allows for a direct comparison of their potency and provides a benchmark for future drug development efforts.

CompoundAssay/TargetCell LineIC50 / ActivityReference
This compound Cytotoxicity (MTT Assay)MCF-7 (Human Breast Cancer)5.26 ± 1.2 μM[4]
5-Lipoxygenase Inhibition-0.2 μM[5]
Sphingomyelin Synthase 1 (SMS1)-3 μM[3][6]
Sphingomyelin Synthase 2 (SMS2)-1.5 μM[3][6]
ML-20 (analog) Antiproliferative EffectHuman Breast Adenocarcinoma~3-fold more potent than this compound[1]

Key Signaling Pathways

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key mechanisms of action identified to date.

anticancer_pathway cluster_malabaricone This compound cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound DNA DNA This compound->DNA Mitochondria Mitochondria This compound->Mitochondria Lysosome Lysosome This compound->Lysosome ER Endoplasmic Reticulum This compound->ER DSB DNA Double-Strand Breaks DNA->DSB MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss LMP Lysosomal Membrane Permeabilization Lysosome->LMP ER_Stress ER Stress ER->ER_Stress Apoptosis Apoptosis DSB->Apoptosis MMP_Loss->Apoptosis Autophagy_Inhibition Autophagy Flux Inhibition LMP->Autophagy_Inhibition ER_Stress->Apoptosis Autophagy_Inhibition->Apoptosis anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) ROS Reactive Oxygen Species (ROS) LPS->ROS Malabaricone_C This compound Malabaricone_C->ROS Akt Akt ROS->Akt IKK IKK Akt->IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response sar_workflow cluster_synthesis Analog Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration Design Rational Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening (e.g., MTT Assay) Purification->Screening Secondary_Assays Secondary Assays (e.g., Clonogenic, Apoptosis) Screening->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Signaling Analysis) Secondary_Assays->Mechanism_Studies SAR_Analysis SAR Analysis Mechanism_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

References

Methodological & Application

Protocol for the Isolation and Purification of Malabaricone C from Nutmeg (Myristica fragrans)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C is a naturally occurring diarylnonanoid found in the seeds of Myristica fragrans (nutmeg) and other species of the Myristicaceae family.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The anti-inflammatory effects of this compound are attributed, in part, to its ability to inhibit the NF-κB signaling pathway.[2][5][6] This document provides a detailed protocol for the isolation and purification of this compound from nutmeg seeds, along with methods for its characterization.

Materials and Methods

Plant Material

Dried seeds of Myristica fragrans (nutmeg) should be obtained from a reputable commercial supplier. The seeds are ground into a fine powder before extraction.

Solvents and Reagents

All solvents used should be of analytical or HPLC grade.

  • Methanol (MeOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Acetone

  • Petroleum ether

  • Silica gel (for column chromatography, 200-300 mesh)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃)

  • Acetonitrile (ACN)

  • Formic acid

Equipment
  • Soxhlet extractor

  • Rotary evaporator

  • Glass columns for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-performance liquid chromatography (HPLC) system with a C18 column and a diode array detector

  • Semi-preparative HPLC system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocols

Extraction

A sequential extraction process is employed to isolate this compound from nutmeg powder.

  • Soxhlet Extraction:

    • 2 kg of nutmeg powder is successively extracted in a Soxhlet extractor with petroleum ether, ethyl acetate, acetone, and ethanol, for 20 hours with each solvent.[3]

    • The solvents are removed under vacuum to yield the respective crude extracts.[3]

  • Methanol Extraction and Partitioning:

    • Alternatively, 20.0 kg of dried nutmeg seeds are subjected to reflux extraction with methanol (3 x 20 L).[4]

    • The resulting methanol extract is concentrated in vacuo.[4]

    • The concentrated extract is suspended in distilled water and partitioned sequentially with n-hexane and ethyl acetate.[4]

    • The ethyl acetate fraction, which is rich in this compound, is collected and concentrated.[3][4]

Purification

The ethyl acetate extract is subjected to chromatographic techniques for the purification of this compound.

  • Column Chromatography:

    • The dried ethyl acetate extract is adsorbed onto a small amount of silica gel.

    • The adsorbed sample is loaded onto a silica gel column (200-300 mesh).[7]

    • The column is eluted with a gradient of petroleum ether and ethyl acetate, with increasing polarity (from 10:1 to 1:10).[7]

    • Fractions are collected and monitored by TLC using a mobile phase of petroleum ether/acetone or chloroform/acetone.[7]

    • Fractions containing this compound are identified by comparison with a standard (if available) or based on their characteristic TLC spot.

  • Semi-Preparative HPLC:

    • Fractions enriched with this compound from column chromatography are pooled and concentrated.

    • Further purification is achieved using a semi-preparative HPLC system equipped with a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile and water containing 0.1% formic acid.[1]

    • The elution is monitored at 274 nm.[1]

    • The peak corresponding to this compound is collected.

Characterization

The purity and identity of the isolated this compound are confirmed by spectroscopic methods.

  • HPLC Analysis: The purity of the final compound is assessed by analytical HPLC using a C18 column and a gradient elution of acetonitrile and 0.1% aqueous formic acid. A single, sharp peak should be observed.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

  • Mass Spectrometry: The molecular weight is confirmed by mass spectrometry.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₂₁H₂₆O₅[5]
Molecular Weight358.4 g/mol [5]
Melting Point119 - 121 °C[5]
¹H NMR (CDCl₃) See Table 2[4]
¹³C NMR (CDCl₃) See Table 3[1]
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-197.15t8.2
H-146.66d8.0
H-116.61d2.0
H-156.46dd2.0, 8.0
H-18, H-206.33d8.2

Data adapted from a study by Seo et al. (2022). Note: The original data was in CD₃OD; shifts in CDCl₃ may vary slightly.[4]

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
CarbonChemical Shift (δ) ppm
C=O210-200
Aromatic C160-110
Aliphatic C60-10

Note: This table provides a general range for the chemical shifts. Specific assignments can be found in specialized literature.[1][8]

Visualization

Experimental Workflow

experimental_workflow start Nutmeg Powder (Myristica fragrans) extraction Solvent Extraction (e.g., Methanol or Sequential Extraction) start->extraction partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate) extraction->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography enriched_fractions This compound Enriched Fractions column_chromatography->enriched_fractions prep_hplc Semi-Preparative HPLC enriched_fractions->prep_hplc pure_malabaricone_c Pure this compound prep_hplc->pure_malabaricone_c characterization Characterization (HPLC, NMR, MS) pure_malabaricone_c->characterization

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Signaling Pathway

signaling_pathway cluster_nucleus Nucleus lps LPS ros ROS lps->ros akt Akt ros->akt ikk IKK akt->ikk ikb IκBα ikk->ikb nfkb NF-κB ikb->nfkb nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation nucleus Nucleus inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, IL-6) malabaricone_c This compound malabaricone_c->ros Inhibits malabaricone_c->akt Inhibits malabaricone_c->ikk Inhibits malabaricone_c->nfkb_nucleus Inhibits Translocation nfkb_nucleus->inflammatory_genes

Caption: The inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway.

References

Application Notes and Protocols: Chemical Synthesis of Malabaricone C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of Malabaricone C and its various analogs. The protocols outlined below are based on established synthetic routes from peer-reviewed literature and are intended to serve as a guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Introduction

This compound, a diarylnonanoid isolated from the Myristicaceae family of plants, has garnered significant attention for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5] The limited availability of this compound from natural sources necessitates efficient and scalable synthetic routes to support further pharmacological investigation and drug development efforts. This document details established total synthesis strategies for this compound and the synthesis of a variety of its analogs, providing comprehensive experimental protocols and summarizing key quantitative data.

Synthetic Strategies for this compound

Two primary strategies for the total synthesis of this compound have been reported, each with distinct advantages.

1. Cross-Metathesis Strategy: This approach utilizes a cross-metathesis reaction as a key step to construct the C-C backbone of the diarylnonanoid structure.[1][2][6][7] This method offers an efficient and concise route to the target molecule.

2. Friedel-Crafts Acylation Strategy: An alternative strategy employs a Friedel-Crafts acylation reaction. This approach has been reported to significantly increase the overall yield of this compound.[8]

The following sections will provide detailed protocols based on these synthetic strategies.

Experimental Protocols

Protocol 1: Total Synthesis of this compound via Cross-Metathesis

This protocol is adapted from the work of Kundu and Nayak (2017).[2][6]

Overall Reaction Scheme:

G A Starting Materials B Synthesis of ω-aryl heptyl bromide A->B Cross-Metathesis C Coupling Reaction B->C D Demethylation C->D E This compound D->E Final Product

Figure 1. General workflow for the cross-metathesis based synthesis of this compound.

Step 1: Synthesis of the ω-aryl heptyl bromide intermediate

The synthesis of this key building block is achieved through a cross-metathesis reaction. The specific starting materials and detailed reaction conditions can be found in the cited literature.[1][2][7]

Step 2: Coupling of the ω-aryl heptyl bromide with a protected 2,6-dihydroxybenzoyl moiety

This step involves the coupling of the previously synthesized bromide with a suitable protected resorcinol derivative to form the diarylnonanoid backbone.

Step 3: Demethylation to yield this compound

The final step involves the removal of protecting groups (typically methyl ethers) to afford the final product, this compound. A common reagent for this demethylation is boron tribromide (BBr3).[2][6]

Detailed Protocol for Demethylation:

  • Dissolve the methylated precursor (e.g., 1-(2,6-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)nonan-1-one) in dry dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -40 °C.

  • Add boron tribromide (BBr3) dropwise to the stirred solution.

  • Allow the reaction to warm to -20 °C and stir for 2 hours, then continue stirring at ambient temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.[6]

Protocol 2: Synthesis of this compound Analogs

The synthesis of this compound analogs often involves modifications to the length of the aliphatic spacer chain, and variations in the substitution patterns on the aromatic rings.[8][9] A general approach involves the reaction of various phenyl β-ketoesters with ω-aryl alkyl bromides, followed by decarboxylation.[9]

General Reaction Scheme for Analog Synthesis:

G A Phenyl β-ketoester C Coupling Reaction A->C B ω-Aryl alkyl bromide B->C D Decarboxylation C->D E This compound Analog D->E

Figure 2. General workflow for the synthesis of this compound analogs.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of this compound and its analogs.

Table 1: Yields for the Total Synthesis of this compound

Synthetic StepReagents and ConditionsYield (%)Reference
Demethylation of 18aBBr3, CH2Cl2, -40 °C to rt, 18 h78[2][6]
Overall Yield Six steps from starting materials 8.5 [2][6]

Table 2: Biological Activity of this compound and Analogs

CompoundBiological ActivityIC50 ValueCell Line/AssayReference
This compoundAnticancer-Multiple cancer cell lines[8][9]
This compound5-lipoxygenase inhibition0.2 µMEnzyme assay[10]
ML-20 (analog)Antiproliferative~3-fold more potent than this compoundHuman breast adenocarcinoma cells[9]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.

1. Inhibition of Autophagy Flux: Certain analogs of this compound have been identified as potent autophagy inhibitors. This is achieved through the induction of endoplasmic reticulum stress and lysosomal membrane permeabilization.[9]

G This compound Analog (ML-20) This compound Analog (ML-20) ER Stress ER Stress This compound Analog (ML-20)->ER Stress Lysosomal Membrane Permeabilization Lysosomal Membrane Permeabilization This compound Analog (ML-20)->Lysosomal Membrane Permeabilization Cell Death Cell Death ER Stress->Cell Death Autophagy Flux Autophagy Flux Lysosomal Membrane Permeabilization->Autophagy Flux Inhibition Autophagy Flux->Cell Death Leads to

Figure 3. Proposed mechanism of autophagy inhibition by a this compound analog.

2. Modulation of Cellular Redox and Anti-inflammatory Effects: this compound exhibits anti-inflammatory effects by modulating cellular redox status. It has been shown to inhibit T-cell proliferation and cytokine secretion, and reduce cellular thiol levels.[4] It also inhibits lipopolysaccharide-induced inflammation in macrophages by altering cellular redox and inhibiting NF-κB.[4]

G This compound This compound Cellular Redox Cellular Redox This compound->Cellular Redox Modulates NF-κB Signaling NF-κB Signaling This compound->NF-κB Signaling Inhibits T-cell Proliferation T-cell Proliferation Cellular Redox->T-cell Proliferation Inhibits Cytokine Secretion Cytokine Secretion Cellular Redox->Cytokine Secretion Inhibits Inflammation Inflammation T-cell Proliferation->Inflammation Cytokine Secretion->Inflammation NF-κB Signaling->Inflammation

Figure 4. Anti-inflammatory mechanism of this compound via redox modulation.

Conclusion

The synthetic routes and protocols described herein provide a solid foundation for the laboratory-scale synthesis of this compound and its analogs. The development of more efficient and scalable syntheses will be crucial for advancing the preclinical and clinical development of these promising therapeutic agents. Further structure-activity relationship (SAR) studies, facilitated by the synthesis of novel analogs, will continue to unravel the full therapeutic potential of the malabaricone scaffold.

References

Application Notes and Protocols for Purity Analysis of Malabaricone C by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malabaricone C is a naturally occurring diarylnonanoid found in plants of the Myristicaceae family, such as Myristica malabarica and Myristica fragrans (nutmeg).[1][2] It has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. As with any active pharmaceutical ingredient (API) or drug candidate, rigorous purity assessment is crucial to ensure its safety and efficacy. This document provides detailed application notes and protocols for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Information

PropertyValue
IUPAC Name 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one[3]
Molecular Formula C₂₁H₂₆O₅[3]
Molecular Weight 358.4 g/mol [3]
CAS Number 63335-25-1[3]

Part 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds, offering high resolution and sensitivity for the separation and quantification of the main compound and any potential impurities.

Data Presentation: HPLC Purity Analysis

The following table represents a typical dataset obtained from the HPLC analysis of a this compound sample. The purity is calculated based on the peak area percentage. Potential impurities could include other related malabaricones such as Malabaricone A, B, and D.[4]

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
1Malabaricone B11.915.20.8
2This compound 15.77 [5]1850.5 97.4
3Malabaricone A27.39.50.5
4Unknown Impurity29.15.70.3
5Malabaricone D36.019.01.0
Total 1900.0 100.0

Note: Retention times for Malabaricones A, B, and D are based on a different method and are included for illustrative purposes of potential impurity identification.[4] A purity of >95% is generally required for biologically tested compounds.[5]

Experimental Protocol: HPLC Analysis

This protocol is adapted from a validated method for the analysis of this compound.[5]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Methanol (HPLC grade) for sample preparation

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-24 min: 40% to 80% B (linear gradient)

    • 24-26 min: 80% to 100% B (linear gradient)

    • 26-28 min: 100% B (isocratic)

    • 28-30 min: 100% to 40% B (linear gradient)

    • 30-34 min: 40% B (isocratic re-equilibration)

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL[5]

  • Detection Wavelength: 274 nm[5]

  • Total Run Time: 34 minutes

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis and Data Processing:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared sample.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the area percentage of each peak to determine the purity of this compound.

    Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection (274 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules. Quantitative NMR (qNMR) can be used for an absolute purity determination.

Data Presentation: NMR Spectral Data

The following tables provide representative ¹H and ¹³C NMR data for this compound. This data is based on the known structure and typical chemical shifts for similar functional groups. For definitive assignments, refer to the work by Kundu and Nayak (2017).

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.50 - 7.00m3HAromatic-H (3', 4', 5')
~ 6.70d1HAromatic-H (6'')
~ 6.65d1HAromatic-H (2'')
~ 6.55dd1HAromatic-H (5'')
~ 2.90t2H-CH₂-CO-
~ 2.50t2HAr-CH₂-
~ 1.20 - 1.60m12H-(CH₂)₆-

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 205.0C=O
~ 158.0Ar-C-OH (C-2', C-6')
~ 145.0Ar-C-OH (C-3'', C-4'')
~ 135.0Ar-C (C-1'')
~ 121.0Ar-CH (C-5'')
~ 116.0Ar-CH (C-2'', C-6'')
~ 110.0Ar-C (C-1')
~ 108.0Ar-CH (C-4')
~ 40.0-CH₂-CO-
~ 35.0Ar-CH₂-
~ 25.0 - 32.0-(CH₂)₆-
Experimental Protocol: NMR Analysis

1. Materials and Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

3. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

  • Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.

4. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field for optimal resolution.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

5. Data Processing and Interpretation:

  • Process the raw FID data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

  • Examine the spectra for any impurity peaks. The purity can be estimated by comparing the integral of the main compound peaks to those of the impurities, provided the structures of the impurities are known or can be inferred. For absolute purity determination, a certified internal standard is required for qNMR analysis.

Logical Diagram: NMR Data Interpretation for Structural Confirmation

NMR_Interpretation cluster_data Acquired NMR Data cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation h_nmr 1H NMR Spectrum chem_shift Chemical Shifts (δ) h_nmr->chem_shift integration Integration h_nmr->integration multiplicity Multiplicity h_nmr->multiplicity coupling Coupling Constants (J) h_nmr->coupling c_nmr 13C NMR Spectrum c_nmr->chem_shift carbon_skeleton Elucidate Carbon Skeleton c_nmr->carbon_skeleton functional_groups Identify Functional Groups chem_shift->functional_groups proton_env Determine Proton Environments integration->proton_env multiplicity->proton_env coupling->proton_env structure Confirm this compound Structure functional_groups->structure proton_env->structure carbon_skeleton->structure

References

Application Notes and Protocols for In Vitro Cell Viability Assays of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C, a diarylnonanoid compound isolated from the spice Myristica malabarica, has demonstrated notable cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent warrants thorough investigation of its biological activity. Key to this investigation is the accurate assessment of its impact on cell viability and proliferation. This document provides detailed application notes and protocols for conducting in vitro cell viability assays, specifically the MTT and XTT assays, to evaluate the cytotoxic properties of this compound. These assays are fundamental in determining the dose-dependent effects of the compound and for elucidating its mechanism of action.

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by the MTT assay. This data provides a comparative overview of the compound's potency across different cancer types.

Cell LineCancer TypeAssay TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast CancerMTT15.12 - 19.63[1]
SK-BR-3Breast CancerMTT15.12 - 19.63[1]
NCI-N87Gastric CancerNot Specified~96.3 (42.62 µg/mL)[2]
MGC803Gastric CancerNot Specified~51.8 (22.94 µg/mL)[2]
MCF-7Breast CancerNot Specified5.26 ± 1.20[2]

Note: The IC50 values for NCI-N87 and MGC803 were converted from µg/mL to µM assuming a molecular weight of 442.5 g/mol for this compound.

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the cellular mechanisms affected by this compound, the following diagrams are provided.

G General Workflow for In Vitro Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) plate_cells 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->plate_cells treat_cells 4. Treat Cells (Add this compound to wells) plate_cells->treat_cells prepare_malc 3. Prepare this compound (Serial dilutions) prepare_malc->treat_cells add_reagent 5. Add Viability Reagent (MTT or XTT) treat_cells->add_reagent incubate 6. Incubate (Allow formazan formation) add_reagent->incubate read_plate 7. Read Absorbance (Measure formazan concentration) incubate->read_plate calc_viability 8. Calculate Viability (% of control) read_plate->calc_viability plot_dose_response 9. Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 10. Determine IC50 plot_dose_response->determine_ic50

Caption: A general workflow for assessing the in vitro cytotoxicity of this compound.

G This compound-Induced Apoptotic Signaling Pathway cluster_cellular_stress Cellular Stress Induction cluster_lysosomal Lysosomal Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade & Apoptosis MalC This compound ROS Increased Reactive Oxygen Species (ROS) MalC->ROS LMP Lysosomal Membrane Permeabilization (LMP) MalC->LMP DNA_damage DNA Damage ROS->DNA_damage MMP_loss Mitochondrial Membrane Potential (ΔΨm) Loss DNA_damage->MMP_loss CathepsinB Cathepsin B Release LMP->CathepsinB tBid Bid Cleavage (tBid) CathepsinB->tBid tBid->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC AIF_EndoG AIF/EndoG Release MMP_loss->AIF_EndoG Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosis Apoptosis AIF_EndoG->Apoptosis Caspase-independent Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Malabaricone C, a natural phenolic compound isolated from Myristica malabarica, on key cellular signaling pathways. The accompanying protocols offer detailed methodologies for performing these analyses in a laboratory setting.

Application Notes

This compound has been shown to exert significant biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] These effects are mediated through the modulation of several critical intracellular signaling pathways. Western blot analysis is an indispensable technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key signaling proteins.

Pro-Apoptotic Effects via the Intrinsic Mitochondrial Pathway

This compound induces apoptosis in cancer cells, such as human breast cancer MCF-7 cells, primarily through the intrinsic mitochondrial pathway.[3][4] This process involves lysosomal membrane permeabilization, leading to the release of cathepsin B, which in turn cleaves Bid to its truncated form, t-Bid.[3] t-Bid then translocates to the mitochondria, triggering mitochondrial damage and the subsequent release of pro-apoptotic factors.[3]

Key Proteins for Western Blot Analysis:

  • Caspase-3: An increase in the cleaved (active) form of caspase-3 is a hallmark of apoptosis.[1][5]

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspase-3 is another key indicator of apoptosis.[1]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bid) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the propensity of a cell to undergo apoptosis. This compound treatment can lead to the cleavage of Bid.[3]

  • Mitochondrial Proteins: Detection of AIF (Apoptosis-Inducing Factor) and Endo G (Endonuclease G) in the cytoplasm indicates mitochondrial outer membrane permeabilization.[3]

Table 1: Summary of this compound's Effect on Apoptotic Pathway Proteins

Target ProteinObserved Change with this compound TreatmentCellular LocationKey Function
Cleaved Caspase-3IncreasedCytoplasmExecutioner caspase in apoptosis
Cleaved PARPIncreasedNucleusDNA repair enzyme, cleavage indicates apoptosis
t-BidIncreasedMitochondriaPro-apoptotic Bcl-2 family member
AIF (cytoplasmic)IncreasedCytoplasmPro-apoptotic factor released from mitochondria
Endo G (cytoplasmic)IncreasedCytoplasmNuclease that promotes DNA fragmentation
Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Signaling

This compound exhibits potent anti-inflammatory properties by suppressing key inflammatory signaling pathways.[6][7][8] It has been shown to inhibit the activation of NF-κB (nuclear factor-kappa B) and the phosphorylation of MAPKs (mitogen-activated protein kinases) such as ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase).[6][9]

Key Proteins for Western Blot Analysis:

  • p-IKK (phosphorylated IκB kinase): Inhibition of IKK phosphorylation prevents the degradation of IκBα.[9]

  • p-IκBα (phosphorylated IκBα): Reduced phosphorylation of IκBα leads to its stabilization and sequestration of NF-κB in the cytoplasm.[9]

  • p65 (NF-κB subunit): Decreased nuclear translocation of the p65 subunit indicates inhibition of NF-κB activation.[9]

  • p-ERK and p-JNK: this compound inhibits the phosphorylation of ERK and JNK in response to inflammatory stimuli.[6]

Table 2: Summary of this compound's Effect on Inflammatory Pathway Proteins

Target ProteinObserved Change with this compound TreatmentCellular LocationKey Function
p-IKKDecreasedCytoplasmKinase that phosphorylates IκBα
p-IκBαDecreasedCytoplasmInhibitor of NF-κB
Nuclear p65DecreasedNucleusTranscriptional subunit of NF-κB
p-ERKDecreasedCytoplasm/NucleusMAPK involved in cell proliferation and inflammation
p-JNKDecreasedCytoplasm/NucleusMAPK involved in stress responses and inflammation
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. While the effects of this compound on this pathway are less extensively studied compared to other Malabaricones, some evidence suggests it can inhibit Akt phosphorylation.[9] For instance, Malabaricone-A has been shown to decrease the phosphorylation of AKT and mTOR.[10][11]

Key Proteins for Western Blot Analysis:

  • p-Akt (phosphorylated Akt): A decrease in Akt phosphorylation at Ser473 or Thr308 indicates inhibition of this survival pathway.[9]

  • p-mTOR (phosphorylated mTOR): Inhibition of mTOR, a downstream effector of Akt, can also be assessed.

Table 3: Summary of this compound's Potential Effect on PI3K/Akt Pathway Proteins

Target ProteinPostulated Change with this compound TreatmentCellular LocationKey Function
p-Akt (Ser473/Thr308)DecreasedCytoplasm/MembraneKey kinase in cell survival and proliferation
p-mTORDecreasedCytoplasmRegulator of cell growth and metabolism

Experimental Protocols

This section provides a detailed protocol for Western blot analysis to investigate the effects of this compound on the aforementioned signaling pathways.

General Western Blot Protocol

This protocol is a general guideline and may require optimization based on the specific cell type, antibodies, and equipment used.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the culture dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA (bovine serum albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation: a. Dilute the primary antibody in the blocking buffer at the manufacturer's recommended concentration. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

8. Washing: a. Wash the membrane three times for 10 minutes each with TBST.

9. Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer. b. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

10. Washing: a. Wash the membrane three times for 10 minutes each with TBST.

11. Detection: a. Prepare the ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

12. Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the protein of interest's signal to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.

Recommended Primary Antibodies:
Target ProteinSupplier (Example)Catalog Number (Example)
Cleaved Caspase-3Cell Signaling Technology#9664
PARPCell Signaling Technology#9542
BidCell Signaling Technology#2002
p-IKKα/β (Ser176/180)Cell Signaling Technology#2697
p-IκBα (Ser32)Cell Signaling Technology#2859
NF-κB p65Cell Signaling Technology#8242
p-p44/42 MAPK (Erk1/2)Cell Signaling Technology#4370
p-SAPK/JNKCell Signaling Technology#4668
p-Akt (Ser473)Cell Signaling Technology#4060
β-ActinCell Signaling Technology#4970

Visualizations

Malabaricone_C_Apoptosis_Pathway Mal_C This compound LMP Lysosomal Membrane Permeabilization Mal_C->LMP CathepsinB Cathepsin B (released) LMP->CathepsinB Bid Bid CathepsinB->Bid cleavage tBid t-Bid Mito Mitochondrion tBid->Mito translocation Mito_Damage Mitochondrial Damage Mito->Mito_Damage AIF_EndoG AIF / Endo G (released) Mito_Damage->AIF_EndoG Caspase3 Pro-Caspase-3 Mito_Damage->Caspase3 Apoptosis Apoptosis AIF_EndoG->Apoptosis Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP cleavage Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: this compound induced apoptosis pathway.

Malabaricone_C_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Mal_C This compound pERK p-ERK Mal_C->pERK pJNK p-JNK Mal_C->pJNK pIKK p-IKK Mal_C->pIKK Stimulus Inflammatory Stimulus (e.g., LPS, Con A) ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK IKK IKK Stimulus->IKK ERK->pERK JNK->pJNK IKK->pIKK IkBa IκBα pIKK->IkBa phosphorylates pIkBa p-IκBα NFkB NF-κB (p65) pIkBa->NFkB releases NFkB_nuc Nuclear NF-κB (p65) NFkB->NFkB_nuc translocation Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Western_Blot_Workflow A 1. Cell Treatment (this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis I->J

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Malabaricone C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Malabaricone C on gene expression. The protocols outlined below are designed to be adaptable for various cell lines and research focuses, enabling a deeper understanding of the molecular mechanisms underlying the therapeutic potential of this natural compound.

Introduction to this compound

This compound is a phenolic diarylnonanoid isolated from the spice nutmeg (Myristica fragrans) and other Myristica species.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Known Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, leading to its observed biological effects:

  • Anti-inflammatory Effects: this compound suppresses inflammatory responses by inhibiting the ROS-mediated Akt/IKK/NF-κB signaling pathway. This leads to a downstream reduction in the expression and production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interferon-γ (IFN-γ), as well as the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] It also exhibits anti-inflammatory effects by modulating cellular redox processes and inhibiting T-cell proliferation and cytokine secretion.[4][5]

  • Anti-cancer Activity: In cancer cells, this compound induces cytotoxicity through a caspase-independent intrinsic mitochondrial apoptotic pathway. This process is initiated by lysosomal membrane permeabilization, leading to the release of cathepsin B and subsequent cleavage of Bid.[3] It can also cause DNA damage and arrest the cell cycle at the S or G2/M phase.[3][6] Furthermore, it has been shown to reprogram redox-sensitive proteins like p53 and NF-κB, sensitizing cancer cells to its effects.[7]

  • Gastroprotective Effects: this compound can attenuate gastric ulceration induced by nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing oxidative and nitrative stress and inflammation.[8]

  • Metabolic Regulation: As a sphingomyelin synthase inhibitor, this compound has shown potential in preventing high-fat diet-induced obesity by reducing lipid accumulation and improving glucose tolerance.[9][10]

  • Antiviral Activity: Recent studies have identified this compound as a potential inhibitor of SARS-CoV-2 infection.[2]

Data Presentation: Expected Gene Expression Changes

The following table summarizes the expected changes in the expression of key genes in response to this compound treatment, based on its known mechanisms of action. Researchers can use this as a guide for selecting target genes for their studies.

Pathway/Process Gene Expected Change in Expression Function References
Inflammation NFKB1DecreaseTranscription factor subunit p50[1]
RELADecreaseTranscription factor subunit p65[1]
IKBKBDecreaseIκB kinase beta[1]
AKT1DecreaseProtein kinase B[1]
NOS2 (iNOS)DecreaseInducible nitric oxide synthase[1]
PTGS2 (COX-2)DecreaseCyclooxygenase-2[1]
IL6DecreaseInterleukin-6[1]
IFNGDecreaseInterferon-gamma[1]
Apoptosis BIDIncrease (in cleaved form)BH3 interacting-domain death agonist[3]
CTSBIncrease (in cytosolic fraction)Cathepsin B[3]
TP53Increase/ActivationTumor protein p53[7]
BAXIncreaseBCL2-associated X protein[11]
BCL2DecreaseB-cell lymphoma 2[11]
Cell Cycle CCNE1 (Cyclin E1)Increase/Decrease (context-dependent)G1/S transition[3]
CCNA2 (Cyclin A2)Increase/Decrease (context-dependent)S/G2/M transition[3]
CDKN1A (p21)IncreaseCyclin-dependent kinase inhibitor 1A[3][6]

Experimental Protocols

This section provides a detailed methodology for analyzing gene expression changes in a selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, or MCF-7 breast cancer cells for cancer studies) upon treatment with this compound.

Materials and Reagents
  • Cell Line: Appropriate for the research question (e.g., RAW 264.7, MCF-7)

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Purity >95%

  • Vehicle Control: DMSO

  • Phosphate-Buffered Saline (PBS)

  • RNA Extraction Kit: (e.g., QIAGEN RNeasy Mini Kit)

  • cDNA Synthesis Kit: (e.g., Thermo Fisher Scientific SuperScript™ IV First-Strand Synthesis System)

  • qPCR Master Mix: (e.g., Bio-Rad iTaq™ Universal SYBR® Green Supermix)

  • qPCR Primers: For target genes and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • Cell culture plates, flasks, and other consumables

Experimental Workflow

G Experimental Workflow for Gene Expression Analysis A Cell Seeding and Culture B This compound Treatment A->B 24h C RNA Extraction B->C Time-course/Dose-response D RNA Quantification and Quality Check C->D E cDNA Synthesis (Reverse Transcription) D->E F Quantitative PCR (qPCR) E->F G Data Analysis (ΔΔCt Method) F->G

Caption: A flowchart of the key steps in the gene expression analysis protocol.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture the chosen cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

  • RNA Extraction:

    • After treatment, wash the cells with PBS.

    • Lyse the cells directly in the well using the lysis buffer provided in the RNA extraction kit.

    • Follow the manufacturer's protocol for RNA extraction, including the optional DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Assessment:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).

    • Optionally, assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

    • Follow the manufacturer's instructions, including the use of random hexamers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, forward and reverse primers for the target and reference genes, and nuclease-free water.

    • Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Mandatory Visualizations of Signaling Pathways

G Inhibition of ROS-mediated Akt/IKK/NF-κB Signaling by this compound LPS LPS ROS ROS LPS->ROS MalC This compound MalC->ROS Akt Akt ROS->Akt Activates IKK IKK Akt->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IFN-γ) Nucleus->Genes Induces Transcription

Caption: this compound inhibits the LPS-induced inflammatory cascade.

G This compound-Induced Intrinsic Mitochondrial Apoptosis MalC This compound LMP Lysosomal Membrane Permeabilization MalC->LMP CatB Cathepsin B Release LMP->CatB Bid Bid CatB->Bid Cleaves tBid tBid (truncated Bid) Bid->tBid Mito Mitochondria tBid->Mito Translocates to MOMP Mitochondrial Outer Membrane Permeabilization Mito->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Apoptosis Caspase-Independent Apoptosis CytoC->Apoptosis

Caption: The apoptotic pathway initiated by this compound in cancer cells.

By following these detailed application notes and protocols, researchers can effectively investigate the impact of this compound on gene expression, contributing to a better understanding of its therapeutic potential and advancing drug development efforts.

References

Application Notes and Protocols: Enzyme Inhibition Assays for Malabaricone C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C, a diarylnonanoid compound isolated from the spice Myristica malabarica, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] This natural product has demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] The mechanism of action of this compound is, in part, attributed to its ability to inhibit specific enzymes, making it a compelling candidate for drug discovery and development.

These application notes provide detailed protocols for key enzyme inhibition assays to evaluate the activity of this compound, specifically targeting Sphingomyelin Synthase (SMS) and 5-Lipoxygenase (5-LOX). The protocols are intended to guide researchers in the accurate and reproducible assessment of the inhibitory potential of this compound and its analogs.

Quantitative Data Summary

The inhibitory activity of this compound against various enzymes has been quantified in several studies. The following table summarizes the key quantitative data for its inhibitory effects on Sphingomyelin Synthase 1 and 2, and 5-Lipoxygenase.

Target EnzymeThis compound IC50Enzyme SubstrateAssay TypeReference
Sphingomyelin Synthase 1 (SMS1)3 µMC6-NBD-CeramideCell-based[6]
Sphingomyelin Synthase 2 (SMS2)1.5 µMC6-NBD-CeramideCell-based[6]
5-Lipoxygenase (5-LOX)0.2 µMArachidonic AcidIn vitro[7][8]

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

Signaling Pathways

To understand the biological context of this compound's enzyme inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate.

Sphingomyelin_Pathway PC Phosphatidylcholine SMS Sphingomyelin Synthase (SMS1 & SMS2) PC->SMS Cer Ceramide Cer->SMS SM Sphingomyelin SMS->SM DAG Diacylglycerol SMS->DAG MalC This compound MalC->SMS Signal Downstream Signaling (e.g., Cell Proliferation, Survival) SM->Signal DAG->Signal

Caption: Inhibition of Sphingomyelin Synthase by this compound.

Five_Lipoxygenase_Pathway AA Arachidonic Acid FLAP 5-LOX Activating Protein (FLAP) AA->FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 MalC This compound (Competitive Inhibitor) MalC->FiveLOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation

Caption: Inhibition of 5-Lipoxygenase by this compound.

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays for this compound.

Sphingomyelin Synthase (SMS) Inhibition Assay (Cell-Based)

This protocol is adapted from methodologies used to assess SMS activity in cultured cells.[9][10]

Objective: To determine the IC50 of this compound for SMS1 and SMS2 in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • D609 (positive control inhibitor)

  • C6-NBD-Ceramide (fluorescent substrate)

  • Phosphatidylcholine

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KCl

  • Protease inhibitor cocktail

  • Chloroform/Methanol (2:1, v/v)

  • TLC plates (Silica gel 60)

  • TLC developing solvent: Chloroform/Methanol/Ammonium Hydroxide (14:6:1, v/v/v)

  • Fluorescence imager

Experimental Workflow:

SMS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture HEK293 cells D Incubate cells with This compound or D609 A->D B Prepare this compound and D609 solutions B->D C Prepare C6-NBD-Ceramide/ Phosphatidylcholine liposomes F Add C6-NBD-Ceramide/ Phosphatidylcholine to lysate C->F E Lyse cells and collect supernatant D->E E->F G Incubate at 37°C F->G H Extract lipids with Chloroform/Methanol G->H I Separate lipids by TLC H->I J Visualize and quantify fluorescent C6-NBD-Sphingomyelin I->J K Calculate % inhibition and IC50 J->K

Caption: Workflow for the cell-based SMS inhibition assay.

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or D609 (positive control) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and harvest them. Homogenize the cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5% sucrose, and protease inhibitors.[9] Centrifuge the homogenate at 5000 rpm for 10 minutes at 4°C, and collect the supernatant.[9]

  • Enzyme Reaction: The reaction mixture should contain 50 mM Tris-HCl (pH 7.4), 25 mM KCl, C6-NBD-ceramide (0.1 µg/µl), and phosphatidylcholine (0.01 µg/µl).[9] Add the cell lysate to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.[9]

  • Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Thin-Layer Chromatography (TLC): Dry the extracted lipids under a stream of nitrogen. Resuspend the lipid film in a small volume of chloroform/methanol and spot it onto a silica TLC plate. Develop the TLC plate using a solvent system of chloroform/methanol/ammonium hydroxide (14:6:1).

  • Detection and Quantification: After development, visualize the fluorescent C6-NBD-sphingomyelin product using a fluorescence imager. Quantify the spot intensity using appropriate software.

  • Data Analysis: Calculate the percentage of SMS inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)

This protocol is based on a spectrophotometric method that measures the formation of conjugated dienes from a fatty acid substrate.[2][11] this compound has been shown to be a competitive inhibitor of 5-LOX.[7][8]

Objective: To determine the IC50 of this compound for 5-LOX in vitro.

Materials:

  • Soybean 5-lipoxygenase (or purified human 5-LOX)

  • Arachidonic acid (or linoleic acid) as substrate

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Zileuton (positive control inhibitor)

  • DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 5-lipoxygenase in potassium phosphate buffer.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare stock solutions of this compound and Zileuton in DMSO.

  • Assay Mixture: In a quartz cuvette, prepare the reaction mixture containing potassium phosphate buffer and the desired concentration of this compound or Zileuton (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

  • Pre-incubation: Add the 5-lipoxygenase solution to the cuvette and incubate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11]

  • Reaction Initiation: Start the reaction by adding the arachidonic acid substrate to the cuvette. The final concentration of arachidonic acid should be in the range of 10-100 µM.

  • Spectrophotometric Measurement: Immediately after adding the substrate, monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance change corresponds to the formation of conjugated dienes, which is a direct measure of 5-LOX activity.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on Sphingomyelin Synthase and 5-Lipoxygenase. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this promising natural compound. Researchers are encouraged to optimize these protocols based on their specific experimental conditions and available resources.

References

Application Notes: Techniques for Measuring the Antioxidant Activity of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malabaricone C (Mal C) is a phenolic diarylnonanoid isolated from plants of the Myristicaceae family, such as Myristica malabarica and Myristica fragrans[1][2]. It has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties[1][3][4]. The antioxidant capacity of this compound is a cornerstone of its bioactivity, contributing to its protective effects against oxidative stress-related damage.[5] This document provides detailed protocols and application notes for various established in vitro and cellular assays to quantify and characterize the antioxidant activity of this compound.

Chemical (Acellular) Antioxidant Capacity Assays

These assays measure the intrinsic ability of this compound to neutralize radicals or reduce oxidants in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which is characterized by a deep purple color and an absorption maximum around 517 nm.[6][7] As the DPPH radical is scavenged, its color fades to yellow, and the corresponding decrease in absorbance is measured spectrophotometrically.[6] this compound has demonstrated potent DPPH radical scavenging activity.[8][9]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.9 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, amber-colored bottle at 4°C.[7]

    • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Test Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 1 to 200 µg/mL).

    • Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Pipette 100 µL of each this compound dilution into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

    • Measure the absorbance at 517 nm using a microplate reader.[6][10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.[10]

    • Plot the % Inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with an absorption maximum at 734 nm.[12][13] The addition of an antioxidant reduces the ABTS•+, leading to a loss of color that is proportional to the antioxidant's concentration and potency.[13]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[12][14]

    • Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][15]

    • Prepare test solutions of this compound and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.[15]

    • Incubate the plate at room temperature for 6 minutes.[15]

    • Measure the absorbance at 734 nm.[13]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16][17][18] The change in absorbance is directly proportional to the total reducing power of the antioxidant.[17]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with distilled water.[18]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.[19]

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[16][20]

    • Prepare test solutions of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add 10 µL of the this compound sample or standard to a 96-well plate.[16][21]

    • Add 200-220 µL of the pre-warmed FRAP working solution to each well.[16]

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[16][19]

    • Measure the absorbance at 593 nm.[16]

  • Data Analysis:

    • Construct a standard curve using a known antioxidant like FeSO₄ or Trolox.

    • Express the FRAP value of this compound in terms of µM Fe(II) equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22][23] The antioxidant's presence preserves the fluorescence signal over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[24]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4). Store at 4°C, protected from light.

    • Fluorescein Working Solution: Dilute the stock solution with phosphate buffer immediately before use.[23]

    • AAPH Solution (153 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh daily.[25]

    • Prepare test solutions of this compound and a Trolox standard in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of this compound sample, standard, or blank (phosphate buffer) to wells.

    • Add 150 µL of the fluorescein working solution to all wells.[23]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[22]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser.[25]

    • Immediately begin monitoring the fluorescence decay kinetically (e.g., every minute for 60-90 minutes) with excitation at 485 nm and emission at 528 nm.[25]

  • Data Analysis:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • Express the ORAC value of this compound as µM Trolox Equivalents (TE).

Biochemical and Cellular Assays

These assays provide insights into the antioxidant activity of this compound in more biologically relevant systems.

Lipid Peroxidation (LPO) Inhibition Assay

Principle: This assay assesses the ability of this compound to inhibit the oxidative degradation of lipids. Lipid peroxidation can be induced in a biological sample (e.g., rat liver mitochondria) using pro-oxidants like Fe(II) or AAPH.[8] The extent of peroxidation is often measured by quantifying malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) method. This compound has been shown to be more effective than curcumin at preventing LPO.[5][8]

Experimental Protocol:

  • Sample Preparation: Isolate mitochondria from rat liver tissue via differential centrifugation.

  • Induction of LPO:

    • Incubate the mitochondrial sample with a pro-oxidant (e.g., FeSO₄/ascorbate or AAPH) in the presence and absence of various concentrations of this compound.

    • Use a known LPO inhibitor like curcumin or Trolox as a positive control.

  • TBARS Assay:

    • Stop the reaction by adding a solution like trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent to the mixture and heat at 95°C for 60 minutes.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the pink chromogen formed in the supernatant at 532 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation for each concentration of this compound.

    • Determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant will reduce the rate of DCF formation. Studies show this compound can significantly suppress ROS levels in both resting and activated lymphocytes.[1]

Experimental Protocol:

  • Cell Culture: Seed cells (e.g., HepG2, lymphocytes) in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Loading with Probe:

    • Remove the culture medium and wash the cells with a buffer.

    • Incubate the cells with a DCFH-DA solution.

  • Treatment:

    • Wash the cells to remove excess probe.

    • Treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Oxidative Stress Induction:

    • Add a peroxyl radical generator like AAPH to the wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader and measure the emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) kinetically over 1 hour.

  • Data Analysis:

    • Calculate the CAA value, typically expressed in micromoles of quercetin equivalents per 100 micromoles of the compound.

Quantitative Data Summary

The following table summarizes the reported quantitative antioxidant activity for this compound.

Assay TypeResult (IC50 or other metric)Source
DPPH Radical ScavengingIC50: 8.35 ± 2.20 µg/mL[9]
Lipid Peroxidation (LPO)More efficient than curcumin[5][8]
Hydroxyl Radical (*OH) ScavengingActivity comparable to D-Mannitol[5][8]
Cellular ROS Levels (Lymphocytes)Significantly suppressed ROS levels[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_assays Chemical Assays cluster_analysis Data Analysis p1 Prepare this compound Stock & Dilutions a1 DPPH Assay p1->a1 a2 ABTS Assay p1->a2 a3 FRAP Assay p1->a3 a4 ORAC Assay p1->a4 p2 Prepare Assay Reagents (DPPH, ABTS, FRAP, etc.) p2->a1 p2->a2 p2->a3 p2->a4 p3 Prepare Positive Control (Trolox, Ascorbic Acid) p3->a1 p3->a2 p3->a3 p3->a4 d1 Measure Absorbance or Fluorescence a1->d1 a2->d1 a3->d1 a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 / TEAC d2->d3

Caption: General workflow for in vitro antioxidant activity screening of this compound.

G reagents 1. Prepare Reagents - Mal C Dilutions - 0.1 mM DPPH in Methanol - Methanol (Blank) plate 2. Plate Setup (96-well) - Add 100 µL Sample/Blank - Add 100 µL DPPH Solution reagents->plate incubation 3. Incubate - 30 minutes - Room Temperature - In the Dark plate->incubation read 4. Measure Absorbance @ 517 nm incubation->read calculate 5. Calculate - % Inhibition - IC50 Value read->calculate

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Signaling Pathway Diagram

G ros Cellular Stress (e.g., Mitogen Stimulation) redox Cellular Redox Status (ROS Levels, GSH/GSSG) ros->redox malc This compound malc->redox Modulates (Suppresses ROS) mapk MAPK Pathway (ERK, JNK) malc->mapk Inhibits Phosphorylation nfkB NF-κB Activation & DNA Binding malc->nfkB Inhibits redox->mapk activates mapk->nfkB activates response Pro-inflammatory Response (Cytokine Secretion, T-cell Proliferation) nfkB->response promotes

Caption: Antioxidant & anti-inflammatory signaling pathway modulated by this compound.[1][26]

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the anti-inflammatory properties of Malabaricone C, a naturally occurring phenolic compound. The protocols detailed below are based on established in vitro and in vivo models and are intended to guide researchers in the evaluation of this and other potential anti-inflammatory agents.

In Vitro Assessment of Anti-inflammatory Activity

A common and effective in vitro model for studying inflammation is the use of murine macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation triggers a cascade of inflammatory responses, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. This compound has been shown to effectively mitigate these responses.[1][2]

Inhibition of Nitric Oxide (NO) Production

Principle: LPS stimulation of RAW264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines

Principle: this compound has been demonstrated to suppress the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages, as well as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated T-cells.[1][2] These cytokines can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol (General for Cytokine ELISA):

  • Cell Culture and Treatment: Culture and treat RAW264.7 cells or primary lymphocytes with this compound and a pro-inflammatory stimulus (e.g., LPS or Concanavalin A) as described previously.[1][2]

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, then wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration from a standard curve.

Western Blot Analysis of Key Inflammatory Proteins

Principle: Western blotting can be used to assess the effect of this compound on the expression of key proteins involved in the inflammatory response, such as iNOS, Cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK signaling pathways. This compound has been shown to inhibit the expression of iNOS and COX-2, as well as the phosphorylation of IκBα, p65, ERK, and JNK.[1][2]

Experimental Protocol:

  • Cell Lysis: After treatment with this compound and LPS, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, or their total protein counterparts overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Quantitative Data Summary: In Vitro Studies
ParameterCell TypeStimulantThis compound EffectIC50/Effective ConcentrationReference
Nitric Oxide (NO) Production RAW264.7LPSInhibitionDose-dependent[2]
Prostaglandin E2 (PGE2) RAW264.7LPSInhibitionDose-dependent[2]
IL-6 Secretion RAW264.7LPSInhibitionDose-dependent[2]
IFN-γ Secretion RAW264.7LPSInhibitionDose-dependent[2]
IL-2 Secretion T-cellsCon AInhibitionDose-dependent[1]
IFN-γ Secretion T-cellsCon AInhibitionDose-dependent[1]
iNOS Expression RAW264.7LPSSuppressionDose-dependent[2]
COX-2 Expression RAW264.7LPSSuppressionDose-dependent[2]
5-Lipoxygenase Activity N/AArachidonic AcidInhibition0.2 µM[3]

In Vivo Assessment of Anti-inflammatory Activity

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of this compound.

T-cell Proliferation and Cytokine Secretion in Mice

Principle: To assess the in vivo immunomodulatory effects of this compound, mice can be administered the compound, after which their lymphocytes are isolated and stimulated ex vivo to measure proliferation and cytokine production.

Experimental Protocol:

  • Animal Treatment: Administer this compound (e.g., 10 mg/kg body weight, intraperitoneally) to mice.[1]

  • Lymphocyte Isolation: After a specified time, sacrifice the mice and isolate lymphocytes from the spleen or lymph nodes.

  • Cell Staining and Stimulation: Stain the lymphocytes with CFSE and stimulate them with Concanavalin A (Con A).

  • Proliferation Assay: Culture the cells for 72 hours and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.

  • Cytokine Analysis: Collect the culture supernatants at 24 hours and measure the levels of IL-2, IFN-γ, and IL-6 by ELISA.

Imiquimod-Induced Psoriasis-like Skin Inflammation

Principle: Topical application of imiquimod on mouse skin induces a psoriasis-like inflammation, characterized by hyperplasia and inflammatory cell infiltration. This model can be used to assess the topical anti-inflammatory effects of this compound.

Experimental Protocol:

  • Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved back skin of mice for several consecutive days.

  • Treatment: Topically apply this compound (e.g., 2 mM) to the inflamed skin.

  • Assessment:

    • Monitor and score the severity of skin inflammation (erythema, scaling, and thickness).

    • Collect skin biopsies for histological analysis (H&E staining) to assess hyperplasia and inflammatory cell infiltration.

    • Analyze the expression of psoriasis-associated genes (e.g., S100a9, Krt1, Il17a, Il22) by qRT-PCR.

    • Perform lipid metabolome analysis to measure levels of pro-inflammatory lipid mediators like leukotriene B4.[3]

Quantitative Data Summary: In Vivo Studies
ModelAnimalThis compound DoseKey FindingsReference
T-cell Proliferation Mice10 mg/kg (i.p.)Decreased percentage of proliferating T-cells ex vivo.[1]
Cytokine Secretion Mice10 mg/kg (i.p.)Significant decrease in mitogen-induced IL-2, IFN-γ, and IL-6 secretion ex vivo.[1]
Graft-versus-Host Disease Mice10 µM (ex vivo treatment of donor cells)Completely abrogated morbidity and mortality.[4]
Psoriasis-like Inflammation Mice2 mM (topical)Ameliorated hyperplasia and inflammatory cell infiltration; suppressed psoriasis-associated gene expression.[3]
NSAID-induced Gastric Ulceration Mice5-20 mg/kg (p.o.)Dose-dependently diminished erosion of the stomach lining and inflammation.[5][6]

Elucidation of Molecular Mechanisms

NF-κB Signaling Pathway

This compound has been shown to inhibit the canonical NF-κB signaling pathway.[2] This can be assessed through various methods:

  • Western Blot for Phospho-IκBα and Phospho-p65: As detailed in section 1.3, this method quantifies the phosphorylation and subsequent degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB, which are key activation steps.

  • Immunofluorescence for p65 Nuclear Translocation: This technique visualizes the movement of the p65 subunit from the cytoplasm to the nucleus upon activation.

    Protocol:

    • Grow cells on coverslips and treat with this compound and LPS.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with an anti-p65 primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize using a fluorescence microscope.

  • Electrophoretic Mobility Shift Assay (EMSA): This assay directly assesses the DNA-binding activity of NF-κB.

    Protocol:

    • Prepare nuclear extracts from treated cells.

    • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus sequence.

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands by autoradiography or fluorescence imaging.

MAPK Signaling Pathway

This compound can inhibit the phosphorylation of key MAPKs, such as ERK and JNK.[1]

  • Western Blot for Phospho-ERK and Phospho-JNK: This is the most common method to assess the activation of the MAPK pathway, as described in section 1.3.

Nrf2 Signaling Pathway

While direct evidence for this compound activating the Nrf2 pathway is not yet prominent, its antioxidant properties suggest this as a potential mechanism. The activation of Nrf2 can be assessed by:

  • Western Blot for Nrf2: Measure the levels of Nrf2 in nuclear extracts to assess its translocation.

  • Western Blot for Nrf2 Target Genes: Analyze the expression of Nrf2-regulated antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Visualizations

Signaling Pathways

anti_inflammatory_pathways LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS MAPK MAPKs (ERK, JNK) TLR4->MAPK Akt Akt ROS->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NFκB_complex p65/IκBα IκBα->NFκB_complex degradation p65 p65 p65_nucleus p65 (nucleus) p65->p65_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) p65_nucleus->Pro_inflammatory_genes transcription MAPK->Pro_inflammatory_genes transcription Malabaricone_C This compound Malabaricone_C->ROS Malabaricone_C->Akt Malabaricone_C->IKK Malabaricone_C->p65_nucleus Malabaricone_C->MAPK

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

in_vitro_workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays seed_cells Seed RAW264.7 Cells pre_treat Pre-treat with This compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (iNOS, COX-2, p-MAPK, p-IκBα) stimulate->western emsa EMSA (NF-κB DNA Binding) stimulate->emsa

Caption: In vitro experimental workflow.

in_vivo_workflow cluster_treatment In Vivo Model cluster_analysis Analysis animal_model Select Animal Model (e.g., Psoriasis, GvHD) induce_inflammation Induce Inflammation animal_model->induce_inflammation treat_animal Treat with this compound induce_inflammation->treat_animal clinical_scoring Clinical Scoring treat_animal->clinical_scoring histology Histology treat_animal->histology gene_expression Gene Expression (qRT-PCR) treat_animal->gene_expression ex_vivo_assays Ex Vivo Assays (T-cell proliferation, Cytokine ELISA) treat_animal->ex_vivo_assays

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for In Vivo Studies of Malabaricone C in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the anti-inflammatory properties of Malabaricone C, a naturally occurring diarylnonanoid, in various established in vivo models of inflammation. The included methodologies are based on published studies and are intended to guide researchers in the preclinical evaluation of this compound.

Overview of this compound

This compound (Mal C) is a phenolic compound isolated from nutmeg that has demonstrated significant anti-inflammatory and antioxidant activities.[1][2] Its therapeutic potential has been explored in several preclinical models, revealing its ability to modulate key inflammatory signaling pathways and protect against tissue damage. These notes offer a practical guide to leveraging common in vivo inflammation models for further investigation of this compound.

Confirmed In Vivo Models for this compound Studies

NSAID-Induced Gastric Ulceration in Mice

This model is used to assess the gastroprotective and anti-inflammatory effects of this compound in the context of gastric damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][5]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Induction of Gastric Ulceration:

    • Administer indomethacin (18 mg/kg, p.o.), diclofenac (95 mg/kg, p.o.), or naproxen (40 mg/kg, p.o.) to induce gastric ulcers.[1][3]

  • Treatment with this compound:

    • This compound is administered orally (p.o.) at doses ranging from 5 to 20 mg/kg.[3]

    • Treatment can be initiated concurrently with the NSAID administration and continued for a specified duration (e.g., 3-7 days).

  • Assessment of Gastric Ulceration:

    • At the end of the treatment period, euthanize the animals and collect the stomachs.

    • Measure the ulcer index by scoring the number and severity of lesions.

    • Perform histological analysis (H&E staining) to evaluate tissue damage, inflammation, and healing.

    • Measure biochemical markers of inflammation and oxidative stress in gastric tissue homogenates (e.g., myeloperoxidase activity, malondialdehyde levels, cytokine levels).

Quantitative Data for this compound in NSAID-Induced Gastric Ulceration:

ParameterThis compound DoseObservationReference
Ulcer Index Reduction10 mg/kg/day (p.o.)88.4% reduction in ulcer index after 3 days of treatment in indomethacin-induced ulceration.[4]
Histological Improvement5-20 mg/kg (p.o.)Dose-dependent improvement in the appearance of gastric lesions.[1][3]
Survival Rate10 mg/kg (p.o.)Improved survival in mice treated with diclofenac or naproxen.[1]
Acute Graft-versus-Host Disease (GvHD) in Mice

This model is employed to evaluate the immunosuppressive and anti-inflammatory effects of this compound in a T-cell-mediated inflammatory condition.[6][7]

Experimental Protocol:

  • Animals: Use donor (e.g., C57BL/6) and recipient (e.g., BALB/c) mouse strains with major histocompatibility complex (MHC) mismatch.

  • Induction of GvHD:

    • Lethally irradiate recipient mice.

    • Transplant bone marrow cells and splenocytes from donor mice into the recipient mice.

  • Treatment with this compound:

    • The specific dosing regimen for this compound in this model requires further optimization. Based on other studies, a dose of around 10 mg/kg could be a starting point for in vivo administration. In one study, donor lymphocytes were treated with 10 µM this compound for 4 hours ex vivo before transplantation.[6]

  • Assessment of GvHD:

    • Monitor the animals for clinical signs of GvHD, including weight loss, hunched posture, ruffled fur, and skin lesions.

    • Assess survival rates.

    • Perform histological analysis of target organs (e.g., skin, liver, intestine) to evaluate immune cell infiltration and tissue damage.

    • Analyze cytokine levels in serum or tissue homogenates.

Quantitative Data for this compound in Acute GvHD:

ParameterThis compound TreatmentObservationReference
Morbidity and MortalityEx vivo treatment of donor lymphocytes with 10 µM Mal C for 4 hoursCompletely abrogated acute GvHD-associated morbidity and mortality.[6][7]
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model is used to investigate the therapeutic potential of this compound in a model of chronic skin inflammation that mimics human psoriasis.

Experimental Protocol:

  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Induction of Psoriasis-like Inflammation:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or ear of the mice for 5-6 consecutive days.

  • Treatment with this compound:

    • A study has shown that topical application of 2 mM this compound can be effective.[1] The formulation and frequency of application should be optimized.

  • Assessment of Psoriasis-like Inflammation:

    • Score the severity of skin inflammation based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

    • Measure ear thickness using a caliper.

    • Perform histological analysis of skin biopsies to assess epidermal hyperplasia, immune cell infiltration, and other psoriatic features.

    • Measure the expression of psoriasis-associated genes (e.g., S100a9, Krt1, Il17a, Il22) in skin tissue.[1]

Quantitative Data for this compound in Imiquimod-Induced Psoriasis:

ParameterThis compound TreatmentObservationReference
5-lipoxygenase InhibitionIn vitroIC50 value of 0.2 µM.[1]
Skin Inflammation2 mM topical applicationSignificantly ameliorated hyperplasia and inflammatory cell infiltration.[1]
Gene Expression2 mM topical applicationSuppressed the expression of psoriasis-associated genes S100a9, Krt1, Il17a, and Il22.[1]

Proposed Protocols for Additional In Vivo Models

While direct studies are not yet available, the following are standard protocols for common acute inflammation models that can be adapted for the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for screening acute anti-inflammatory activity.[8][9][10][11]

Suggested Experimental Protocol:

  • Animals: Wistar rats or Swiss albino mice.

  • Treatment:

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (a suggested starting range could be 10-50 mg/kg based on other in vivo studies).

    • A positive control group should receive a standard anti-inflammatory drug like indomethacin (10 mg/kg, p.o.).

    • A control group should receive the vehicle.

  • Induction of Edema:

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory effects of compounds.[12][13][14][15][16]

Suggested Experimental Protocol:

  • Animals: Swiss albino mice.

  • Treatment:

    • Prepare a solution of this compound in a suitable vehicle (e.g., acetone).

    • Topically apply the this compound solution (e.g., 0.1-2 mg/ear) to the inner surface of the right ear.

    • The left ear can serve as a control (vehicle only).

    • A positive control group can be treated with a standard topical anti-inflammatory agent like dexamethasone.

  • Induction of Edema:

    • Thirty minutes after treatment, apply a solution of croton oil in acetone (e.g., 20 µL of a 5% solution) to the inner surface of the right ear.

  • Measurement of Ear Edema:

    • After a specified time (e.g., 4-6 hours), euthanize the animals and take a circular biopsy from both ears using a punch.

    • The edematous response is quantified by the difference in weight between the right and left ear biopsies.

Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity, which is often associated with anti-inflammatory effects.[17][18][19][20][21]

Suggested Experimental Protocol:

  • Animals: Swiss albino mice.

  • Treatment:

    • Administer this compound (p.o. or i.p.) at different doses (e.g., 10-50 mg/kg).

    • A positive control group should receive a standard analgesic like aspirin (100 mg/kg, p.o.).

    • A control group should receive the vehicle.

  • Induction of Writhing:

    • Thirty to sixty minutes after treatment, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.

  • Observation:

    • Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20-30 minutes.

    • The percentage of inhibition of writhing is calculated for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in LPS-Induced Inflammation

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the ROS-mediated Akt/IKK/NF-κB signaling pathway.

Malabaricone_C_LPS_Pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS Akt Akt ROS->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) NFκB_n->Genes Mal_C This compound Mal_C->ROS

Caption: this compound inhibits LPS-induced inflammation.

Experimental Workflow for Carrageenan-Induced Paw Edema

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis Animal_Prep Acclimatize and Group Animals Treatment Administer this compound, Vehicle, or Positive Control Animal_Prep->Treatment Carrageenan Inject Carrageenan (0.1 mL, 1%) into Paw Treatment->Carrageenan 1 hour post-treatment Measure_0h Measure Paw Volume (0 hr) Carrageenan->Measure_0h Measure_1h Measure Paw Volume (1 hr) Measure_0h->Measure_1h Measure_2h Measure Paw Volume (2 hr) Measure_1h->Measure_2h Measure_3h Measure Paw Volume (3 hr) Measure_2h->Measure_3h Measure_4h Measure Paw Volume (4 hr) Measure_3h->Measure_4h Calculate Calculate % Edema and % Inhibition Measure_4h->Calculate Stats Statistical Analysis Calculate->Stats

Caption: Workflow for carrageenan-induced paw edema.

These protocols and notes are intended to serve as a starting point for the in vivo investigation of this compound. Researchers should optimize the experimental conditions based on their specific research goals and available resources. Adherence to ethical guidelines for animal research is paramount.

References

Application Notes and Protocols for Evaluating the Anticancer Effects of Malabaricone C in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to assess the in vivo anticancer efficacy of Malabaricone C, a natural phenolic compound isolated from Myristica malabarica. The following sections detail the methodologies for establishing and evaluating tumor growth inhibition in human lung carcinoma and murine melanoma xenograft models, as well as the underlying signaling pathways of this compound's action.

Introduction to this compound and its Anticancer Properties

This compound is a bioactive compound that has demonstrated significant anticancer properties in preclinical studies. Its mechanism of action is multifaceted, involving the induction of DNA damage, and the activation of mitochondrial and lysosomal cell death pathways.[1][2][3] In vivo studies have shown that this compound can effectively reduce tumor burden, particularly in lung and melanoma cancer models.[4] Furthermore, its therapeutic potential can be enhanced when used in combination with thiol antioxidants like N-acetylcysteine (NAC).[4]

Xenograft Models for this compound Evaluation

Xenograft models are a cornerstone in preclinical cancer research, allowing for the in vivo assessment of novel therapeutic agents in a living organism.[5] For evaluating this compound, two principal models have been effectively utilized:

  • A549 Human Lung Carcinoma Xenograft Model: This model employs the human A549 cell line, representing non-small cell lung cancer (NSCLC), implanted into immunodeficient mice (e.g., SCID or NOD/SCID).

  • B16F10 Murine Melanoma Syngeneic Model: This model utilizes the B16F10 murine melanoma cell line implanted into immunocompetent C57BL/6 mice. While technically a syngeneic model, it is often used in a similar manner to xenografts for efficacy testing.

Experimental Protocols

The following are detailed protocols for establishing and utilizing A549 and B16F10 xenograft models to evaluate the anticancer effects of this compound.

A549 Human Lung Carcinoma Xenograft Protocol

Objective: To evaluate the in vivo antitumor efficacy of this compound, alone and in combination with N-acetylcysteine (NAC), in a human lung carcinoma xenograft model.

Materials:

  • A549 human lung carcinoma cell line

  • Male SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • N-acetylcysteine (NAC) (dissolved in sterile water)

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Animal housing and husbandry equipment compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the exponential growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each male SCID mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (approximately 100 mm³). This typically takes 7-10 days.

  • Animal Randomization and Treatment: Once tumors are established, randomize the mice into the following treatment groups (n=5-10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle solution orally.

    • Group 2 (this compound - 50 mg/kg): Administer this compound at 50 mg/kg by oral gavage.[6]

    • Group 3 (this compound - 100 mg/kg): Administer this compound at 100 mg/kg by oral gavage.[6]

    • Group 4 (NAC - 100 mg/kg): Administer NAC at 100 mg/kg by oral gavage.[6]

    • Group 5 (this compound 100 mg/kg + NAC 100 mg/kg): Administer both compounds by oral gavage.[6]

  • Treatment Schedule: Administer the treatments on alternate days for a total of 30 days.[6]

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice weekly. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Endpoint: At the end of the 30-day treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.

B16F10 Murine Melanoma Syngeneic Model Protocol

Objective: To assess the in vivo antitumor efficacy of this compound in a murine melanoma model.

Materials:

  • B16F10 murine melanoma cell line

  • Male C57BL/6 mice, 6-8 weeks old

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Other materials are as listed in the A549 protocol.

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Prepare the B16F10 cell suspension as described for the A549 cells, at a concentration of 1 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each male C57BL/6 mouse.

  • Tumor Growth Monitoring and Treatment: Follow the same procedures for tumor growth monitoring, animal randomization, treatment, and endpoint analysis as outlined in the A549 protocol. The same dosing for this compound can be used as a starting point.

Data Presentation

Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Illustrative Tumor Growth Inhibition by this compound in A549 Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 30 (mm³)Final Tumor Weight (g)
Vehicle Control102 ± 15255 ± 30580 ± 551150 ± 1101850 ± 1801.9 ± 0.2
This compound (50 mg/kg)105 ± 18190 ± 25350 ± 40650 ± 70980 ± 951.0 ± 0.1
This compound (100 mg/kg)101 ± 16150 ± 20250 ± 30420 ± 50610 ± 650.6 ± 0.08
NAC (100 mg/kg)103 ± 17240 ± 28550 ± 601090 ± 1201750 ± 1701.8 ± 0.2
This compound (100 mg/kg) + NAC (100 mg/kg)104 ± 15130 ± 18200 ± 25310 ± 40450 ± 550.45 ± 0.06

Note: The data presented in this table is illustrative and representative of typical outcomes from such a study. Actual results may vary.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Cancer Cells

MalabariconeC_Signaling MalC This compound ROS ↑ Reactive Oxygen Species (ROS) MalC->ROS LMP Lysosomal Membrane Permeabilization MalC->LMP DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage p38 p38 MAPK Activation DNA_Damage->p38 p53 p53 Activation DNA_Damage->p53 Mito Mitochondrial Dysfunction p38->Mito p53->Mito CathepsinB Cathepsin B Release LMP->CathepsinB CathepsinB->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: this compound induced signaling cascade.

Experimental Workflow for Xenograft Studies

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (A549 or B16F10) Cell_Prep 2. Cell Preparation & Suspension in Matrigel Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth to Palpable Size (~100 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Oral Gavage, 30 days) Randomization->Treatment Measurement 7. Tumor Volume Measurement (Twice Weekly) Treatment->Measurement Endpoint 8. Study Endpoint: Tumor Excision & Weight Measurement->Endpoint

Caption: Workflow for this compound xenograft study.

References

Application Notes and Protocols for Determining the Antiviral Activity of Malabaricone C using Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing plaque reduction assays to evaluate the antiviral efficacy of Malabaricone C, a natural compound isolated from nutmeg.[1][2] this compound has demonstrated potential as an antiviral agent, particularly against enveloped viruses like SARS-CoV-2.[2][3][4]

Introduction to this compound's Antiviral Potential

This compound is a phenolic diarylnonanoid that has been identified as an inhibitor of SARS-CoV-2 with an effective concentration (EC50) in the low micromolar range.[2][3] Studies have shown its efficacy against both the ancestral and variant strains of SARS-CoV-2 in mammalian cell lines such as HEK293T and Vero E6.[2][3] The proposed mechanism of its antiviral activity involves the disruption of sphingomyelin distribution on the plasma membrane, which can interfere with viral entry and fusion.[2][3][5] Additionally, this compound has been observed to possess anti-inflammatory properties by inhibiting the ROS-mediated Akt/IKK/NF-κB signaling pathway.[1]

Principle of the Plaque Reduction Assay

The plaque reduction assay is a fundamental method in virology for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.[6][7] The assay involves infecting a confluent monolayer of susceptible host cells with a known amount of virus in the presence of varying concentrations of the test compound (this compound). The infected cells are then covered with a semi-solid overlay medium to restrict the spread of progeny virions to adjacent cells. This results in the formation of localized zones of cell death or cytopathic effect (CPE), known as plaques. Each plaque originates from a single infectious virus particle. The reduction in the number of plaques in the presence of the antiviral agent compared to an untreated control is a measure of its antiviral activity.[6]

Quantitative Data Summary

The antiviral activity of this compound against SARS-CoV-2 has been quantified in previous studies. The following table summarizes the reported effective concentrations.

Compound Virus Cell Line EC50 (µM) Reference
This compoundSARS-CoV-2 (WK-521, ancestral strain) and its variantsHEK293T and Vero E61 - 1.5[2][3]

Experimental Protocols

This section provides a detailed methodology for performing a plaque reduction assay to determine the antiviral activity of this compound.

Materials and Reagents
  • Cell Line: Vero E6 cells (or another susceptible cell line for the virus of interest)

  • Virus: SARS-CoV-2 (or other target virus)

  • This compound: Stock solution of known concentration in a suitable solvent (e.g., DMSO)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Infection Medium: DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

  • Overlay Medium: 2X DMEM mixed 1:1 with 1.6% low-melting-point agarose

  • Fixative: 10% Formalin

  • Stain: 0.1% Crystal Violet in 20% ethanol

  • Phosphate Buffered Saline (PBS)

  • 96-well or 24-well cell culture plates

  • CO2 Incubator (37°C, 5% CO2)

  • Biosafety Cabinet (Class II)

Detailed Experimental Procedure
  • Cell Seeding:

    • One day prior to infection, seed Vero E6 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in infection medium. The final concentrations should bracket the expected EC50 value (e.g., ranging from 0.1 µM to 10 µM).

    • Include a "no drug" (vehicle control) and a "cell control" (no virus, no drug) in your experimental setup.

  • Virus Infection:

    • On the day of the experiment, aspirate the cell culture medium from the confluent cell monolayers.

    • Wash the cells once with PBS.

    • Prepare the virus inoculum in infection medium to a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well.

    • In a separate tube, mix equal volumes of the virus inoculum and the prepared this compound dilutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

    • Add the virus-compound mixture to the respective wells of the cell culture plate.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Application of Agarose Overlay:

    • After the 1-hour incubation, carefully aspirate the inoculum from the wells.

    • Gently add 1 ml of the pre-warmed (42°C) agarose overlay medium containing the corresponding concentrations of this compound to each well.

    • Allow the agarose to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells by adding 1 ml of 10% formalin to each well and incubating for at least 2 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer by adding 0.1% crystal violet solution to each well for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug) using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%. This can be calculated by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Host Cells (e.g., Vero E6) E Infect Cell Monolayer A->E B Prepare this compound Serial Dilutions D Pre-incubate Virus with This compound B->D C Prepare Virus Inoculum C->D D->E F Add Agarose Overlay with this compound E->F G Incubate for 2-3 Days F->G H Fix and Stain Cells G->H I Count Plaques H->I J Calculate % Plaque Reduction I->J K Determine EC50 J->K

Caption: Workflow of the plaque reduction assay for this compound.

Proposed Antiviral Signaling Pathway

MalabariconeC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Virus Enveloped Virus (e.g., SARS-CoV-2) HostCell Host Cell Virus->HostCell Entry & Fusion MalabariconeC This compound MalabariconeC->HostCell Disrupts Sphingomyelin Distribution ROS ROS Accumulation MalabariconeC->ROS Reduces Akt Akt Phosphorylation ROS->Akt IKK IKK Phosphorylation Akt->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Proposed antiviral mechanism of this compound.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing for Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malabaricone C is a diarylnonanoid compound that has been isolated from plants of the Myristica genus.[1] This natural product has garnered significant interest within the scientific community due to its diverse range of biological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[2][3] Notably, this compound has also exhibited promising antimicrobial properties, including antibacterial and antifungal activities, making it a compelling candidate for further investigation in the development of novel antimicrobial therapies.[1]

One of the fundamental techniques for quantifying the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound against various bacterial and fungal strains using the broth microdilution method.

Data Presentation: MIC of this compound

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes the reported MIC values for this compound against selected bacterial and fungal species. This compound has shown activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans with MICs reported to be in the range of 2-32 µg/ml.[1]

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2921316[4]
Bacillus subtilisN/A2-32[1]
Candida albicansN/A2-32[1]
Escherichia coliATCC 25922>128[4]
Klebsiella pneumoniaeATCC 700603>128[4]
Pseudomonas aeruginosaATCC 27853>128[4]
Acinetobacter baumanniiATCC 19606>128[4]
Enterococcus faeciumVancomycin-Resistant>128[4]

Note: The data presented is a compilation from existing literature. MIC values can vary depending on the specific strain, testing conditions, and methodology used.

Experimental Protocols

Principle of Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5] The assay involves preparing a series of twofold dilutions of the test compound (this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[5]

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inocula (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., gentamicin for bacteria, amphotericin B for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Protocol for MIC Determination of this compound

1. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a starting concentration for the serial dilutions. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

2. Preparation of 96-Well Plates: a. Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the starting concentration of this compound (prepared in broth) to well 1.

3. Serial Dilution: a. Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. b. Mix the contents of well 2 thoroughly and transfer 100 µL to well 3. c. Continue this process down to well 10. d. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (broth and inoculum, no compound). f. Well 12 will serve as the sterility control (broth only).

4. Inoculum Preparation: a. Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

5. Inoculation: a. Inoculate wells 1 through 11 with 100 µL of the diluted microbial suspension. The final volume in each well will be 200 µL.

6. Incubation: a. Seal the plates or cover with a lid to prevent evaporation. b. Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

7. Reading the MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). c. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Visualizations

Experimental Workflow for MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions of this compound stock->dilution plate Prepare 96-Well Plate (Broth Addition) plate->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual Inspection) incubate->read determine Determine MIC read->determine

References

Troubleshooting & Optimization

Improving the low water solubility of Malabaricone C for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low water solubility of Malabaricone C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers for my in vitro experiments?

A1: this compound is a phenolic diarylnonanoid with a chemical structure that confers high lipophilicity, leading to low water solubility.[1][2] This is a known characteristic of the compound and a common challenge for its use in aqueous-based in vitro systems.

Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][4] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[4] It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted to the final working concentration.

Q3: I'm observing precipitation when I add my this compound working solution to the cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically well below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

  • Use Pre-warmed Media: Adding the drug solution to pre-warmed (37°C) media can sometimes help maintain solubility.

  • Increase Mixing: Immediately after adding the this compound solution to the medium, ensure rapid and thorough mixing by gently vortexing or swirling the tube.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration, which can help prevent the compound from crashing out of the solution.

  • Consider a Co-solvent System: For more challenging applications, a formulation with co-solvents might be necessary. A reported formulation for in vivo use that could be adapted for in vitro work is 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[2]

Q4: What is the maximum concentration of this compound I can expect to achieve in my aqueous assay medium?

A4: The final achievable concentration in your aqueous medium without precipitation will depend on the final DMSO concentration and the specific components of your medium (e.g., serum proteins, which can sometimes aid solubility). It is recommended to perform a small-scale solubility test by preparing your desired final concentration and visually inspecting for precipitation under a microscope after a relevant incubation period.

Troubleshooting Guide: Solvent Selection and Preparation

This guide provides a summary of solubility data for this compound to aid in the selection of appropriate solvents for stock solutions.

SolventReported Solubility/ConcentrationReference
Dimethyl sulfoxide (DMSO)20 mg/mL[4]
Dimethylformamide (DMF)25 mg/mL[4]
Ethanol10 mg/mL[4]
Co-Solvent Formulation≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol describes the standard method for preparing this compound solutions for cell-based assays.

Materials:

  • This compound (crystalline solid)

  • Anhydrous (cell culture grade) DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 20 mM):

    • Calculate the mass of this compound needed to prepare your desired volume and concentration (Molecular Weight: 358.4 g/mol ).

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw the stock solution.

    • Dilute the stock solution in DMSO to create an intermediate stock (e.g., 1 mM). This helps in making more accurate final dilutions.

  • Prepare the Final Working Solution:

    • Calculate the volume of the stock or intermediate solution needed to achieve your final desired concentration in the cell culture medium.

    • Crucially, ensure the final DMSO concentration in the medium does not exceed a level toxic to your cells (typically <0.5%).

    • Add the calculated volume of the this compound stock to your pre-warmed cell culture medium.

    • Immediately mix the solution by gentle vortexing or inversion to ensure rapid and uniform dispersion.

  • Application to Cells:

    • Apply the final working solution to your cells as per your experimental design.

Visualizations

Experimental Workflow

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Application weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 20 mM) weigh->dissolve thaw Thaw Stock Solution store Store at -20°C / -80°C dissolve->store store->thaw dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute mix Mix Thoroughly dilute->mix apply Apply to In Vitro Assay (e.g., Cell Culture) mix->apply G stimulus Inflammatory Stimulus (e.g., Mitogen, LPS) mapk MAPK Pathway (ERK/JNK) stimulus->mapk nfkb NF-κB Activation stimulus->nfkb mapk->nfkb cytokines Pro-inflammatory Cytokine Secretion nfkb->cytokines mal_c This compound mal_c->mapk mal_c->nfkb

References

Technical Support Center: Enhancing the Oral Bioavailability of Malabaricone C in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at enhancing the oral bioavailability of Malabaricone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound (Mal C) is a natural phenolic compound isolated from species like Myristica malabarica and Myristica cinnamomea.[1][2][3][4] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and potential anti-cancer effects.[1][5][6] However, this compound is a lipophilic and poorly water-soluble compound, which significantly limits its absorption from the gastrointestinal tract after oral administration, leading to low oral bioavailability. This poor bioavailability can hinder its therapeutic efficacy in preclinical and clinical settings.

Q2: What is the reported oral bioavailability of this compound in animal models?

A2: Direct bioavailability data is limited. However, a pharmacokinetic study in mice revealed that after an oral dose of 200 mg/kg, the maximum plasma concentration (Cmax) was approximately 0.05 mg/L, whereas a 10 mg/kg intravenous dose resulted in a Cmax of 2.56 mg/L.[5] A rough estimation of the absolute oral bioavailability (F%) can be calculated using the formula:

F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Using the data from the study, the calculated oral bioavailability is very low, underscoring the need for enhancement strategies.

Q3: What are the primary reasons for the low oral bioavailability of this compound?

A3: The primary reasons for this compound's low oral bioavailability are:

  • Poor Aqueous Solubility: As a lipophilic compound, this compound does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: While not definitively quantified for this compound, drugs administered orally are subject to metabolism in the gut wall and liver before reaching systemic circulation, which can significantly reduce the amount of active drug.[7]

Q4: What general strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound?

A4: Several formulation strategies can be used to improve the oral bioavailability of poorly soluble drugs:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can pre-dissolve the lipophilic drug and form fine emulsions in the gut, enhancing solubilization and absorption.[8][9][10][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and, consequently, its absorption.[13][14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule within their hydrophobic core, forming a water-soluble inclusion complex that enhances its solubility and dissolution.[17][18][19][20][21]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or low plasma concentrations of this compound after oral gavage. 1. Poor drug dissolution in the GI tract. 2. Inaccurate dosing due to suspension instability. 3. High first-pass metabolism. 4. Improper gavage technique. 1. Improve Formulation: Utilize a bioavailability enhancement strategy such as a lipid-based formulation (e.g., SEDDS), solid dispersion, or cyclodextrin complexation (see Experimental Protocols).2. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during administration. Use a vehicle with appropriate viscosity to prevent rapid settling.[22][23]3. Co-administration: Consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) to assess the impact of first-pass metabolism.4. Refine Technique: Review and practice proper oral gavage technique to ensure the full dose is delivered to the stomach without causing stress or injury to the animal.[24][25][26]
Precipitation of this compound in the formulation vehicle before or during administration. The vehicle has a low solubilizing capacity for this compound. 1. Screen Vehicles: Test a range of pharmaceutically acceptable vehicles to determine the one with the highest solubilizing capacity for this compound.2. Use Co-solvents: Incorporate co-solvents like PEG 300 or Transcutol® to improve solubility.3. Adopt Advanced Formulations: Move to a lipid-based system or solid dispersion where the drug is in a dissolved or amorphous state.
Regurgitation or signs of distress in animals after oral gavage. 1. Large administration volume. 2. Irritating formulation. 3. Improper gavage technique. 1. Reduce Volume: Keep the gavage volume within recommended limits for the animal species and size.[24]2. Assess Vehicle Irritation: Ensure the chosen vehicle and excipients are non-irritating to the gastric mucosa.3. Proper Technique: Ensure the gavage needle is of the correct size and is inserted gently to the correct depth without causing trauma.[25][26]
High variability in pharmacokinetic data between animals. 1. Inconsistent formulation preparation. 2. Differences in food intake (food effect). 3. Inter-individual differences in metabolism. 4. Inconsistent dosing. 1. Standardize Formulation: Prepare the formulation using a standardized and validated protocol.2. Control Feeding: Fast animals overnight before dosing to minimize food effects on absorption.3. Increase Sample Size: Use a sufficient number of animals to account for biological variability.4. Ensure Dosing Accuracy: Calibrate equipment and ensure consistent administration technique.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (mg/L)Tmax (min)AUC (mg/mL/min)Estimated Oral Bioavailability (F%)
Intravenous (IV)102.56 ± 0.602.97.91 ± 1.86-
Oral (PO)2000.05 ± 0.017.80.7 ± 0.14~4.4%

Data adapted from a study in mice.[5] The oral bioavailability was calculated and is an estimation.

Experimental Protocols

Protocol 1: Preparation and Administration of a Lipid-Based Formulation (SEDDS) of this compound
  • Formulation Development:

    • Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 300).

    • Constructing Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and co-solvent.

    • Optimizing the Formulation: Select a formulation from the self-emulsifying region that provides good solubilization of this compound and forms a stable and fine emulsion upon dilution with an aqueous medium. A hypothetical optimized formulation could be: this compound (10 mg/g), Labrafac™ PG (30% w/w), Kolliphor® RH40 (50% w/w), and Transcutol® HP (20% w/w).

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40°C in a water bath to facilitate mixing.

    • Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.

    • Allow the formulation to cool to room temperature.

  • Administration to Mice:

    • Fast the mice overnight (with free access to water) before oral administration.

    • Administer the this compound-loaded SEDDS formulation to the mice via oral gavage at the desired dose.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis.

Protocol 2: Preparation and Administration of a this compound Solid Dispersion
  • Formulation Development:

    • Carrier Selection: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a Soluplus®/PEG 6000 mixture.

    • Drug-to-Carrier Ratio: Prepare solid dispersions with different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal ratio for enhancing dissolution.

  • Preparation of the Solid Dispersion (Solvent Evaporation Method):

    • Dissolve the selected drug-to-carrier ratio of this compound and the hydrophilic carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Administration to Mice:

    • Suspend the prepared solid dispersion powder in an appropriate aqueous vehicle (e.g., 0.5% w/v carboxymethylcellulose solution).

    • Administer the suspension to fasted mice via oral gavage.

    • Collect blood samples at specified intervals for pharmacokinetic profiling.

Visualizations

Experimental Workflow for Enhancing Oral Bioavailability

G cluster_0 Formulation Development cluster_1 In Vivo Animal Study cluster_2 Data Analysis A This compound (Poorly Soluble) B Select Enhancement Strategy (Lipid-Based, Solid Dispersion, etc.) A->B C Optimize Formulation (Excipient Screening, Ratio Optimization) B->C D Prepare Dosing Formulation C->D E Oral Administration to Mice (Oral Gavage) D->E F Blood Sample Collection E->F G LC-MS/MS Analysis of Plasma Samples F->G H Pharmacokinetic Modeling (Cmax, Tmax, AUC) G->H I Assess Bioavailability Enhancement H->I

Caption: Workflow for developing and testing enhanced oral formulations of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_0 Cytoplasm LPS LPS ROS ROS LPS->ROS Akt Akt ROS->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for Degradation NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation MalC This compound MalC->ROS Inhibits

Caption: this compound inhibits inflammation by targeting the ROS/Akt/IKK/NF-κB pathway.[27]

References

Optimizing dosage and administration of Malabaricone C in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malabaricone C (Mal C) in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for this compound in mice for anti-inflammatory studies?

For initial anti-inflammatory studies in mice, a starting oral dose of 10 mg/kg is recommended. This dose has been shown to be effective in reducing inflammation in models of NSAID-induced gastric ulceration. Depending on the specific model and desired effect, a dose range of 5-20 mg/kg orally can be explored. For studying ex vivo effects after in vivo administration, a single intraperitoneal injection of 10 mg/kg has been used.

Q2: How should I administer this compound for pharmacokinetic studies?

For pharmacokinetic profiling, both intravenous (i.v.) and oral (p.o.) administration routes have been successfully used in mice. A typical i.v. dose is 10 mg/kg, while a higher dose of 200 mg/kg has been used for oral administration to achieve measurable plasma concentrations. It's important to note that this compound is rapidly cleared following intravenous administration, with a half-life of approximately 5 minutes. Oral administration results in more sustained plasma levels.

Q3: I am observing poor oral bioavailability of this compound. What can I do?

Poor oral bioavailability is a known characteristic of this compound due to its high lipophilicity and low water solubility. To overcome this, consider the following:

  • Vehicle Optimization: While specific vehicles used in the cited studies are not always detailed, exploring formulations with solubilizing agents or lipid-based carriers may improve absorption.

  • Intraperitoneal Administration: For studies where oral administration is not critical, intraperitoneal injection (10 mg/kg) has been used to bypass first-pass metabolism and ensure systemic exposure.

  • Higher Oral Doses: In some studies, significantly higher oral doses (e.g., 200 mg/kg) have been used to achieve detectable plasma concentrations.

Q4: What are the known toxicities associated with this compound?

Existing studies suggest a good safety profile for this compound. Acute toxicity studies in mice at a concentration of 500 mg/kg did not show any signs of inflammation, necrosis, or hemorrhaging in the liver and kidneys. Even at doses between 100-500 mg/kg, no adverse effects on appetite, weight, urine, and fecal output, or liver and kidney histopathology were observed in rodents. Chronic dosing has also been reported as safe with no overt toxicities noted.

Q5: Which signaling pathways are primarily affected by this compound?

This compound has been shown to modulate several key signaling pathways:

  • Anti-inflammatory Effects: It inhibits the ROS-mediated Akt/IKK/NF-κB signaling pathway.

  • Metabolic Regulation: It acts as a noncompetitive inhibitor of sphingomyelin synthase (SMS), with IC50 values of 3 µM for SMS1 and 1.5 µM for SMS2.

  • Cancer Cytotoxicity: In cancer cell lines, it can induce apoptosis through lysosomal membrane permeabilization and a caspase-independent, cathepsin B and t-Bid-dependent intrinsic mitochondrial pathway.

  • MAPK Pathway: It has been shown to inhibit the phosphorylation of ERK and JNK in T-cells.

Data Summary Tables

Table 1: In Vivo Dosage and Administration of this compound in Mice

Application Dosage Administration Route Animal Model Reference
Gastric Ulcer Protection5-20 mg/kg/dayOral (p.o.)Indomethacin-induced ulcer
Pharmacokinetics10 mg/kgIntravenous (i.v.)Mice
Pharmacokinetics200 mg/kgOral (p.o.)Mice
Anti-inflammatory (ex vivo)10 mg/kgIntraperitoneal (i.p.)Mice
Obesity and Lipid Metabolism0.1% in dietOral (p.o.)High-fat diet-induced obesity
Acute Toxicity500 mg/kgNot specifiedMice

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Intravenous (10 mg/kg) Oral (200 mg/kg) Reference
Elimination Half-life (t½) ~5 minutesNot Reported
Plasma Concentration Rapidly clearedSustainable over an hour

Experimental Protocols

Protocol 1: Induction and Assessment of NSAID-Induced Gastric Ulceration in Mice

  • Animal Model: Use male mice.

  • Induction of Ulceration: Administer indomethacin orally at a dose of 18 mg/kg to induce gastric ulcers.

  • Treatment: Administer this compound orally at varying doses (e.g., 5, 10, and 20 mg/kg) once daily. A positive control group receiving omeprazole (3 mg/kg, p.o.) should be included.

  • Monitoring: Monitor the animals for up to 7 days after indomethacin exposure.

  • Assessment: On day 3 post-induction, harvest gastric tissue for histopathological analysis (e.g., Hematoxylin and Eosin staining) to assess mucosal lesions and inflammation.

Protocol 2: In Vivo Anti-inflammatory Effect Assessment (Ex Vivo Analysis)

  • Animal Model: Use mice (e.g., C57BL/6).

  • Treatment: Administer a single intraperitoneal injection of this compound (10 mg/kg body weight) or vehicle (e.g., DMSO).

  • Cell Isolation: Sacrifice the mice 24 hours after the injection and isolate lymphocytes.

  • Ex Vivo Stimulation: Stimulate the isolated lymphocytes with a mitogen such as Concanavalin A (Con A; 2.5 µg/mL).

  • Analysis:

    • Cytokine Secretion: Culture the stimulated lymphocytes for 24 hours and measure the levels of secreted cytokines (e.g., IL-2, IFN-γ, IL-6) in the supernatant using ELISA.

    • Cell Proliferation: Stain a separate set of lymphocytes with CFSE, stimulate with Con A, and culture for 72 hours. Assess cell proliferation by flow cytometry.

Visualizations

MalabariconeC_NFkB_Pathway cluster_nucleus Cellular Compartments LPS LPS ROS ROS LPS->ROS Mal_C This compound Mal_C->ROS Inhibits Akt Akt Mal_C->Akt Inhibits ROS->Akt Activates IKK IKK Akt->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the ROS-mediated Akt/IKK/NF-κB signaling pathway.

MalabariconeC_Apoptosis_Pathway Mal_C This compound LMP Lysosomal Membrane Permeabilization (LMP) Mal_C->LMP Cathepsin_B Cathepsin B Release LMP->Cathepsin_B Bid Bid Cathepsin_B->Bid Cleavage tBid t-Bid Mitochondria Mitochondria tBid->Mitochondria Translocation & Damage Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis

Caption: this compound induces caspase-independent apoptosis via LMP.

Experimental_Workflow_InVivo_AntiInflammatory Start Start Inject Administer Mal C (10 mg/kg, i.p.) or Vehicle to Mice Start->Inject Wait Wait 24 hours Inject->Wait Isolate Isolate Lymphocytes Wait->Isolate Stimulate_Cytokine Stimulate with Con A (24h) Isolate->Stimulate_Cytokine Stimulate_Prolif CFSE Stain & Stimulate with Con A (72h) Isolate->Stimulate_Prolif ELISA Measure Cytokines (ELISA) Stimulate_Cytokine->ELISA End End ELISA->End Flow_Cytometry Assess Proliferation (Flow Cytometry) Stimulate_Prolif->Flow_Cytometry Flow_Cytometry->End

Preventing degradation of Malabaricone C during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Malabaricone C. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. It is crucial to store the powder in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere, such as nitrogen, is also recommended to prevent oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. To prepare a stock solution, dissolve the powder in your chosen solvent. For storage, it is recommended to keep stock solutions at -80°C for up to six months or at -20°C for up to one month. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the main causes of this compound degradation?

A3: The primary cause of this compound degradation is the oxidation of its catechol and resorcinol functional groups. This process is accelerated by several factors, including:

  • High pH: Alkaline conditions promote the deprotonation of the phenolic hydroxyl groups, making them more susceptible to oxidation.

  • Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.

  • Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q4: Can I use antioxidants to stabilize my this compound solutions?

A4: Yes, the addition of antioxidants can help to stabilize this compound in solution, particularly in aqueous buffers used for experiments. N-acetyl cysteine (NAC) has been shown to interact with this compound and can help modulate its redox-sensitive effects.[1] Other common antioxidants, such as ascorbic acid, may also be beneficial, but their compatibility and effectiveness should be empirically determined for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell culture experiments.
Possible Cause Troubleshooting Step
Degradation in stock solution Prepare fresh stock solutions from powder. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term use.
Degradation in culture medium Prepare fresh dilutions of this compound in culture medium immediately before each experiment. Avoid pre-incubating the compound in the medium for extended periods. Consider using a serum-free medium for the initial treatment period if serum components are suspected of causing degradation.
Oxidation due to high pH of medium Standard cell culture media have a pH around 7.4, which can promote oxidation. If possible, perform experiments in a pH-controlled environment. For short-term experiments, consider buffering the medium to a slightly more acidic pH if compatible with your cells.
Interaction with media components Some components in cell culture media, such as certain amino acids or vitamins, may interact with this compound. Test the stability of this compound in your specific medium over the time course of your experiment using a stability-indicating assay (see Experimental Protocols).
Issue 2: Poor solubility or precipitation of this compound in aqueous buffers.
Possible Cause Troubleshooting Step
Low aqueous solubility This compound has low water solubility. Always prepare a concentrated stock solution in an organic solvent like DMSO first. Then, dilute the stock solution into your aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent effects on your experiment.
"Salting out" effect High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, test buffers with lower ionic strength.
pH-dependent solubility The solubility of phenolic compounds can be pH-dependent. While acidic conditions are better for stability, they may decrease the solubility of some compounds. Empirically determine the optimal balance of solubility and stability for your specific buffer system.
Issue 3: Variable results in animal studies.
Possible Cause Troubleshooting Step
Degradation in the formulation vehicle The choice of vehicle for in vivo administration is critical. For oral administration, consider formulations that protect the compound from the GI tract's pH and enzymes, such as lipid-based formulations or nanoemulsions. For parenteral administration, nanocrystal formulations can improve the stability and delivery of poorly soluble compounds.[2]
Poor bioavailability This compound is a lipophilic molecule, which can lead to poor oral bioavailability. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance absorption.[2]
Instability after administration Once administered, this compound will be subject to metabolic enzymes. The experimental design should account for the pharmacokinetic and pharmacodynamic properties of the compound.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 yearsProtect from light and moisture. Store under inert gas if possible.
4°CUp to 2 yearsProtect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Table 2: Solubility of this compound

Solvent Solubility
DMSO≥ 20 mg/mL
DMF~25 mg/mL
Ethanol~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution for Cell Culture
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, anhydrous DMSO to dissolve the powder completely, aiming for a high concentration stock (e.g., 10-20 mM).

  • (Optional) To enhance stability, consider adding a stock solution of N-acetyl cysteine (NAC) to the DMSO, ensuring the final concentration of NAC is equimolar to this compound.

  • Vortex the solution until the this compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protecting sterile vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method can be used to assess the purity of your this compound stock and to monitor its degradation over time in different conditions.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH and improve peak shape).

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 40% B

    • 35-40 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10-20 µL

  • Procedure: a. Prepare a standard solution of this compound of known concentration in the mobile phase. b. Inject the standard to determine the retention time and peak area of the intact compound. c. To test stability, incubate your this compound sample under the desired conditions (e.g., in cell culture medium at 37°C). d. At various time points, take an aliquot of the sample, dilute it with the mobile phase, and inject it into the HPLC. e. Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks, which correspond to degradation products.

Visualizations

degradation_pathway Malabaricone_C This compound (Catechol/Resorcinol moieties) Quinone_Intermediates Quinone Intermediates Malabaricone_C->Quinone_Intermediates Oxidation Oxidizing_Agents Oxidizing Agents (O2, Metal Ions, High pH, Light, Heat) Oxidizing_Agents->Quinone_Intermediates Polymerized_Products Polymerized/Degradation Products (Loss of Activity) Quinone_Intermediates->Polymerized_Products Further Reactions

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Powder This compound Powder Stock_Solution High Concentration Stock (in DMSO, -80°C) Powder->Stock_Solution Working_Solution Fresh Working Solution (Diluted in buffer/medium) Stock_Solution->Working_Solution Experiment Cell Culture/In Vivo Experiment Working_Solution->Experiment Stability_Check Stability Check (HPLC) Working_Solution->Stability_Check Data_Analysis Data Analysis Experiment->Data_Analysis Experiment->Stability_Check

Caption: Recommended experimental workflow for using this compound.

troubleshooting_logic node_q node_q Start Inconsistent Results? Check_Storage Stock Solution Stored Correctly? Start->Check_Storage Check_Prep Working Solution Freshly Prepared? Check_Storage->Check_Prep Yes Solution_Storage Re-prepare stock, aliquot, store at -80°C Check_Storage->Solution_Storage No Check_Assay Assay Interference? Check_Prep->Check_Assay Yes Solution_Prep Prepare fresh dilutions for each experiment Check_Prep->Solution_Prep No Assay_Control Run controls for compound interference Check_Assay->Assay_Control Yes End Consistent Results Check_Assay->End No Solution_Storage->Check_Prep Solution_Prep->Check_Assay Assay_Control->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Addressing off-target effects of Malabaricone C in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Malabaricone C. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in cellular models.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Unexpected Inhibition or Activation of MAPK (ERK, JNK/SAPK, p38) or PI3K/Akt Signaling Pathways

  • Question: My results show modulation of the MAPK or PI3K/Akt pathway, which is not my primary pathway of interest. How can I determine if this is a direct off-target effect of this compound?

  • Answer: this compound has been reported to modulate cellular redox status and inhibit the activation of NF-κB, which can indirectly affect MAPK and Akt signaling.[1] To investigate if the observed effects are due to direct kinase inhibition, we recommend the following workflow:

    G A Observe Unexpected Pathway Modulation B Perform In Vitro Kinase Assay with Purified Kinase A->B Direct Interaction? C Perform Cellular Thermal Shift Assay (CETSA) A->C Target Engagement in Cells? D Perform Immunoprecipitation (IP)-Kinase Assay from Cell Lysate A->D Kinase Activity in Cells? F Conclusion: Direct or Indirect Effect B->F C->F E Analyze Phosphorylation Status of Downstream Targets via Western Blot D->E Confirm in-cell effect E->F

    Recommended Actions:

    • In Vitro Kinase Assay: Test the ability of this compound to directly inhibit the activity of purified ERK, JNK, p38, or Akt kinases. A lack of inhibition in this cell-free system suggests the observed cellular effects are likely indirect.

    • Cellular Thermal Shift Assay (CETSA): This assay can determine if this compound directly binds to a target kinase in intact cells, leading to its thermal stabilization.[2][3][4][5]

    • Immunoprecipitation (IP)-Kinase Assay: Immunoprecipitate the kinase of interest from cell lysates treated with this compound and then perform an in vitro kinase assay. This will show if the compound affects the kinase's activity in a more physiological context.[6][7]

    • Western Blot Analysis: Confirm the phosphorylation status of the specific kinases and their downstream substrates in response to this compound treatment.[1]

Issue 2: High Cellular Toxicity or Unexplained Cell Death

  • Question: I am observing significant cytotoxicity at concentrations where the on-target effect is not yet optimal. How can I mitigate this?

  • Answer: this compound has been shown to induce apoptosis in some cancer cell lines, potentially through mechanisms involving lysosomal membrane permeabilization and mitochondrial damage.[8][9] Off-target effects on essential cellular kinases could also contribute to toxicity.

    G A Observe High Cytotoxicity B Perform Dose-Response and Time-Course Viability Assays A->B C Assess Apoptosis Markers (e.g., Caspase-3/7 activity, Annexin V staining) B->C D Compare IC50 for Cytotoxicity with IC50 for On-Target Activity B->D E Consider Co-treatment with a Pan-Caspase Inhibitor C->E If apoptosis is confirmed F Optimize Experiment: Lower Concentration or Shorter Incubation D->F If therapeutic window is narrow E->F

    Recommended Actions:

    • Dose-Response and Time-Course Studies: Perform detailed cell viability assays (e.g., MTT, MTS, or Real-Time Glo) to determine the precise IC50 for cytotoxicity in your cell model.

    • Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is apoptotic.

    • Optimize Experimental Conditions: If the cytotoxic concentration is close to the effective concentration for your target, consider using a lower concentration of this compound for a longer duration or vice versa.

    • Control for Redox Effects: Since this compound can modulate cellular redox status, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if this rescues the cells from toxicity, which can help elucidate the mechanism of cell death.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the known primary targets of this compound?

    • A1: The primary known target of this compound is sphingomyelin synthase (SMS), with reported IC50 values of 3 µM for SMS1 and 1.5 µM for SMS2.[10] It acts as a non-competitive inhibitor for both isoforms.[10]

  • Q2: Has a kinome-wide scan been performed for this compound?

    • A2: To date, a comprehensive, publicly available kinome-wide scan for this compound has not been identified in the scientific literature. Therefore, its full off-target kinase profile is not definitively characterized. Researchers should be aware of its potential to interact with various kinases, especially those in the MAPK and PI3K/Akt pathways, as downstream effects have been observed.[1]

  • Q3: What are the reported IC50 values for this compound in cellular assays?

    • A3: The IC50 values for this compound can vary significantly depending on the cell line and the endpoint being measured. For example, in MCF-7 breast cancer cells, the cytotoxic IC50 has been reported to be around 5.26 µM.[11]

  • Q4: What is the recommended solvent and storage condition for this compound?

    • A4: this compound is soluble in DMSO. For long-term storage, it should be stored as a solid at -20°C, protected from light and moisture. Prepare fresh dilutions in culture medium for cellular experiments.

  • Q5: How can I distinguish between on-target and off-target effects in my experiment?

    • A5: A combination of approaches is recommended:

      • Use of a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound.

      • Target knockdown/knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the primary target (sphingomyelin synthase). If the effect of this compound persists, it is likely an off-target effect.

      • Rescue experiments: Overexpress the primary target to see if it reverses the phenotypic effects of this compound.

      • Cellular Thermal Shift Assay (CETSA): This can confirm direct binding to both on-target and potential off-target proteins in a cellular context.[2][3][4][5]

Quantitative Data Summary

Target/Process Cell Line/System IC50 / EC50 Reference
Sphingomyelin Synthase 1 (SMS1)In vitro3 µM[10]
Sphingomyelin Synthase 2 (SMS2)In vitro1.5 µM[10]
CytotoxicityMCF-7 (Breast Cancer)5.26 ± 1.20 µM[11]
Anti-Quorum SensingChromobacterium violaceum-[12][13]
Anti-inflammatory (NF-κB inhibition)Murine Macrophages-[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from published methods and is intended to verify the direct binding of this compound to a target protein in intact cells.[2][3][4][5]

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle (DMSO) or this compound at the desired concentration for 1-3 hours at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant and determine the protein concentration.

  • Detection:

    • Analyze the amount of soluble target protein in each sample by Western blot or ELISA using a specific antibody against the target protein.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Immunoprecipitation (IP)-Kinase Assay

This protocol allows for the assessment of a specific kinase's activity from cell lysates.[6][7][14]

  • Cell Lysis:

    • Treat cells with vehicle or this compound as required.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Immunoprecipitation:

    • Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an antibody specific to the kinase of interest overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing a known substrate for the kinase and ATP (and often [γ-32P]ATP for radioactive detection, or use a non-radioactive method).

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding SDS sample buffer.

  • Detection:

    • Analyze the phosphorylation of the substrate by SDS-PAGE followed by autoradiography (for radioactive assays) or by Western blot using a phospho-specific antibody.

Protocol 3: Western Blot for Phospho-Kinase Analysis

This is a standard protocol to assess the phosphorylation state of kinases and their substrates.

  • Sample Preparation:

    • After treating cells with this compound for the desired time, wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95°C for 5 minutes.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe for the total amount of the kinase as a loading control.

Signaling Pathway Diagrams

G cluster_0 Known Effects of this compound cluster_1 NF-κB Pathway Malabaricone_C This compound ROS Modulation of Cellular Redox Malabaricone_C->ROS NFkB NF-κB Inhibition ROS->NFkB IKK IKK NFkB->IKK Potential Indirect Effect Akt Akt NFkB->Akt Potential Indirect Effect p65 p65 IKK->p65 Akt->p65 p50 p50 Gene Gene Transcription (Inflammation, Proliferation) p50->Gene

G Malabaricone_C This compound Upstream Upstream Activators Malabaricone_C->Upstream ? Ras Ras Malabaricone_C->Ras ? Raf Raf Malabaricone_C->Raf ? MEK MEK Malabaricone_C->MEK ? ERK ERK Malabaricone_C->ERK ? JNK JNK Malabaricone_C->JNK ? p38 p38 Malabaricone_C->p38 ? Upstream->Ras Upstream->JNK Upstream->p38 Ras->Raf Raf->MEK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription JNK->Transcription p38->Transcription

References

Technical Support Center: Optimizing Cell Culture Conditions for Malabaricone C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture conditions when working with Malabaricone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Mal C) is a phenolic diarylnonanoid isolated from the spice Myristica malabarica. Its primary mechanisms of action include the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells and the inhibition of inflammatory pathways by suppressing NF-κB signaling.[1][2]

Q2: Which cell lines are sensitive to this compound treatment?

This compound has shown cytotoxic or anti-inflammatory effects in a variety of cell lines, including:

  • Cancer Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma)[3]

    • MDA-MB-231 (Human Breast Adenocarcinoma)[4]

    • A549 (Human Lung Carcinoma)[5]

    • Jurkat (Human T-cell Leukemia)[5]

    • U937 and MOLT-3 (Human Leukemia)[6]

    • NCI-N87 and MGC803 (Human Gastric Cancer)[7]

  • Inflammatory Cell Lines:

    • RAW264.7 (Murine Macrophage)[2]

    • Murine Peritoneal Macrophages[2]

  • Other Cell Lines:

    • Lymphocytes[8][9]

    • HEK293T and Vero E6 (for antiviral studies)[10]

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cytotoxic effect observed Incorrect concentration: The concentration of this compound may be too low for the specific cell line.Refer to the IC50 values in Table 1 to determine an appropriate starting concentration range. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Short treatment duration: The incubation time may not be sufficient to induce a response.Extend the treatment duration. Typical incubation times range from 24 to 72 hours.[4]
Cell line resistance: The target cell line may be resistant to this compound-induced apoptosis.Consider using a different cell line known to be sensitive to this compound.
Compound degradation: The this compound stock solution may have degraded.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a single-cell suspension is achieved before seeding. Gently mix the cell suspension between pipetting to maintain uniformity.
Inaccurate pipetting: Errors in pipetting this compound or other reagents.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock.
Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound precipitation in culture medium Low solubility: this compound may have limited solubility in aqueous culture medium at high concentrations.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells. Briefly vortex or gently mix the diluted compound before adding to the cells.
Unexpected cytotoxicity in control cells DMSO toxicity: The concentration of the vehicle (DMSO) may be too high.Prepare a vehicle control with the same final concentration of DMSO as the treated wells. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line (usually < 0.5%).
Inconsistent results in NF-κB inhibition assays Suboptimal stimulation: The stimulus used to activate the NF-κB pathway (e.g., LPS) may not be at the optimal concentration or duration.Optimize the concentration and incubation time of the stimulating agent to achieve a robust and reproducible NF-κB activation in your control cells.
Timing of this compound treatment: The pre-incubation time with this compound before stimulation may be critical.Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding the NF-κB activating stimulus.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer8.81 ± 0.03[4]
A549Lung Cancer8.1 ± 1.0[5]
NCI-N87Gastric Cancer42.62 ± 3.10 (as µg/mL)[7]
MGC803Gastric Cancer22.94 ± 1.33 (as µg/mL)[7]

Note: IC50 values can vary depending on the assay conditions and cell line passage number.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay
  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration.

    • Include untreated and vehicle-treated cells as negative controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Workflow Diagrams

MalabariconeC_ROS_Apoptosis_Pathway MalC This compound ROS ↑ Reactive Oxygen Species (ROS) MalC->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces ROS-mediated apoptosis.

MalabariconeC_NFkB_Pathway cluster_nucleus LPS LPS ROS ROS LPS->ROS MalC This compound MalC->ROS Akt Akt Phosphorylation MalC->Akt ROS->Akt IKK IKK Phosphorylation Akt->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow_Cytotoxicity Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Assay Perform MTT Assay Incubate2->Assay Analyze Analyze Data (IC50) Assay->Analyze End End Analyze->End

Caption: Workflow for determining this compound cytotoxicity.

References

Technical Support Center: Overcoming Resistance to Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Malabaricone C, particularly concerning the development of resistance in cancer cell lines.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the development and characterization of this compound-resistant cancer cell lines.

Observed Problem Potential Cause Recommended Solution
Failure to Establish a Resistant Cell Line: Cells do not survive escalating doses of this compound.High Starting Dose or Rapid Dose Escalation: The initial concentration or the rate of increase of this compound may be too cytotoxic, not allowing for gradual adaptation.Begin with a low concentration of this compound (e.g., IC20-IC30) and escalate the dose slowly, allowing the cell population to recover and stabilize between dose increases.
Inherent Cellular Sensitivity: The chosen cell line may lack the intrinsic capacity to develop resistance to this compound's multi-faceted mechanism of action.Consider using a different cancer cell line, perhaps one known to develop resistance to other DNA damaging or oxidative stress-inducing agents.
Loss of Resistant Phenotype: Previously resistant cells become sensitive to this compound after a few passages without the drug.Transient Resistance: The resistance mechanism may be transient and require continuous drug pressure for maintenance.Culture the resistant cell line in the continuous presence of a maintenance dose of this compound.
Inconsistent IC50 Values for Resistant Cells: High variability in cell viability assay results for the resistant cell line.Heterogeneous Population: The resistant cell population may be a mix of cells with varying degrees of resistance.Perform single-cell cloning to establish a homogenous resistant cell line.
Assay Interference: this compound, as a phenolic compound, may interfere with certain viability assays (e.g., MTT) due to its reducing potential.Use a viability assay based on a different principle, such as CellTiter-Glo® (ATP measurement) or a direct cell counting method.
No Significant Difference in Apoptosis Levels: Both sensitive and resistant cells show similar levels of apoptosis upon high-dose this compound treatment.Alternative Cell Death Mechanisms: Resistance may not be solely due to apoptosis inhibition. Cells might be undergoing other forms of cell death or senescence.Investigate other cell death markers (e.g., for necroptosis or autophagy) and perform cell cycle analysis to check for senescence-associated arrest.
Unexpected Sensitization to this compound with Antioxidants: Co-treatment with N-acetylcysteine (NAC) increases cell death.Redox Cycling and p53 Glutathionylation: Thiol antioxidants like NAC can paradoxically enhance this compound's efficacy by promoting its redox cycling and leading to the cytoplasmic accumulation of glutathionylated p53, which triggers mitochondrial death.This is a known phenomenon for this compound. This combined treatment strategy could be explored to overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its anticancer effects through a multi-pronged approach. It induces DNA double-strand breaks, leading to the activation of the p38 MAPK and p53 signaling pathways. This cascade results in an imbalance of BAX/BCL2 expression, causing mitochondrial membrane potential collapse, caspase-3 activation, and ultimately, apoptotic cell death.[1] Additionally, it can cause lysosomal membrane permeabilization.[2][3]

Q2: What are the likely mechanisms by which cancer cells could develop resistance to this compound?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action, resistance could arise from:

  • Enhanced DNA Repair: Upregulation of DNA repair pathways to counteract the DNA damage induced by this compound.[1][4]

  • Increased Antioxidant Capacity: Overexpression of antioxidant proteins, such as those regulated by the Nrf2 transcription factor, to neutralize the reactive oxygen species (ROS) generated by this compound.[5][6]

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the p53 and mitochondrial apoptosis pathways.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.[6]

Q3: How can I develop a this compound-resistant cancer cell line in the lab?

A3: A common method is through continuous exposure to escalating drug concentrations. This involves treating a parental cancer cell line with a low dose of this compound and gradually increasing the concentration as the cells adapt and become more resistant over several months.

Q4: Are there any known combination therapies to overcome this compound resistance?

A4: While specific combination therapies for this compound resistance are not yet established, general strategies for overcoming resistance to similar drugs could be effective:

  • Targeting DNA Repair Pathways: Combining this compound with inhibitors of DNA repair proteins (e.g., PARP inhibitors) could enhance its efficacy.[4]

  • Modulating Redox Homeostasis: Co-treatment with agents that inhibit the cell's antioxidant systems could potentiate the effects of this compound.[5]

  • Utilizing Thiol Antioxidants: Paradoxically, combining this compound with N-acetylcysteine (NAC) has been shown to sensitize cancer cells to its effects.

Q5: My resistant cell line shows upregulation of Nrf2. What is the significance of this?

A5: Nrf2 is a master regulator of the antioxidant response. Its upregulation suggests that the resistant cells have adapted to the oxidative stress induced by this compound by enhancing their antioxidant defenses. This is a common mechanism of resistance to drugs that increase ROS levels. Targeting the Nrf2 pathway could be a strategy to re-sensitize these cells to this compound.[7]

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive and Hypothetical Resistant Cancer Cell Lines

Disclaimer: The following data is illustrative, as there is no published data on this compound-resistant cell lines. This table serves as a template for researchers to present their own findings.

Cell LineTypeParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
A549Lung Carcinoma7.545.06.0
MCF-7Breast Adenocarcinoma5.236.47.0
HCT116Colon Carcinoma9.868.67.0

Experimental Protocols

1. Protocol for Development of a this compound-Resistant Cell Line

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for growth. Initially, a large portion of the cells may die. Allow the surviving cells to repopulate the flask. Passage the cells as needed, always in the presence of the same concentration of this compound.

  • Dose Escalation: Once the cells are growing at a normal rate in the presence of the drug, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Stabilize: Repeat steps 3 and 4 for several months. The cells should gradually become resistant to higher concentrations of the drug.

  • Characterize the Resistant Line: Periodically determine the IC50 of the resistant cell population to quantify the level of resistance. A 3- to 10-fold increase in IC50 is typically considered a sign of resistance.

  • Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.

2. Western Blot Analysis for Key Signaling Proteins

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p38, p53, Nrf2, BAX, BCL2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine relative protein expression levels.

Visualizations

Malabaricone_C_Signaling_Pathway Mal_C This compound DNA_Damage DNA Double-Strand Breaks Mal_C->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 Phosphorylation ATM_ATR->CHK1 p53 p53 Activation ATM_ATR->p53 p38_MAPK p38 MAPK Activation CHK1->p38_MAPK BAX_BCL2 Increased BAX/BCL2 Ratio p38_MAPK->BAX_BCL2 p53->BAX_BCL2 Mito_Dysfunction Mitochondrial Dysfunction BAX_BCL2->Mito_Dysfunction Caspase3 Caspase-3 Activation Mito_Dysfunction->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Resistance_Development_Workflow Parental Parental Cell Line Low_Dose Continuous Low-Dose This compound Exposure Parental->Low_Dose Dose_Escalation Gradual Dose Escalation Low_Dose->Dose_Escalation Resistant_Pool Resistant Cell Pool Dose_Escalation->Resistant_Pool Single_Cell Single-Cell Cloning Resistant_Pool->Single_Cell Clonal_Line Homogenous Resistant Line Single_Cell->Clonal_Line Characterization Characterization (IC50, Western Blot, etc.) Clonal_Line->Characterization

Caption: Workflow for developing resistant cancer cell lines.

Hypothetical_Resistance_Pathway Mal_C This compound ROS Increased ROS Mal_C->ROS Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Reduced_Damage Reduced Oxidative Damage Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., NQO1, HO-1) Nrf2_Activation->Antioxidant_Genes ROS_Neutralization ROS Neutralization Antioxidant_Genes->ROS_Neutralization ROS_Neutralization->Reduced_Damage Cell_Survival Cell Survival & Resistance Reduced_Damage->Cell_Survival

Caption: Hypothetical Nrf2-mediated resistance to this compound.

References

Technical Support Center: Synthesis of Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the chemical synthesis of Malabaricone C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining this compound?

A1: Historically, obtaining pure this compound has been challenging due to two main factors. First, its isolation from natural sources like Myristica malabarica is a tedious process because it co-occurs with structurally similar compounds (Malabaricones A, B, and D), making purification difficult.[1][2] Second, early synthetic routes were often lengthy and resulted in low overall yields.[1]

Q2: What are the main synthetic strategies for this compound?

A2: The synthesis of this compound and its analogs generally involves the coupling of two key aromatic fragments linked by an aliphatic chain. The core reaction is typically a C-alkylation of a β-ketoester with an ω-aryl alkyl bromide, followed by decarboxylation.[3][4] Two notable strategies for preparing the key ω-aryl alkyl bromide intermediate have been reported to improve efficiency.

Q3: How can the overall yield of this compound synthesis be improved?

A3: A significant improvement in the overall yield of this compound has been achieved by moving from a cross-metathesis strategy to a Friedel-Crafts acylation followed by selective hydrogenation to produce the necessary ω-aryl alkyl bromide intermediate.[3] This newer approach has been reported to be more efficient.[3]

Troubleshooting Guide

Issue 1: Low yield in the synthesis of the ω-aryl alkyl bromide intermediate.

  • Problem: The cross-metathesis strategy for synthesizing the ω-aryl alkyl bromide may be inefficient.

  • Solution: Employ the alternative Friedel-Crafts acylation of 1,2-dimethoxybenzene with an appropriate ω-bromo-aryl ketone, followed by a selective hydrogenation of the resulting ketone. This method has been reported to significantly increase the overall yield of this compound.[3]

Issue 2: Inefficient C-alkylation reaction.

  • Problem: The coupling reaction between the phenyl β-ketoester and the ω-aryl alkyl bromide is not proceeding to completion or is resulting in low yields.

  • Solution:

    • Base and Solvent: Ensure anhydrous conditions. Sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF) is commonly used to deprotonate the β-ketoester.[4]

    • Additives: The addition of potassium iodide (KI) can facilitate the alkylation by in-situ formation of the more reactive alkyl iodide.[4]

    • Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.[4]

Issue 3: Difficulties with the final demethylation step.

  • Problem: Incomplete or non-selective demethylation of the methoxy groups on the aromatic rings to yield the final catechol structure of this compound.

  • Solution:

    • Reagent Choice: Boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM) is a standard and effective reagent for this transformation.[4]

    • Stoichiometry and Temperature: Careful control of the stoichiometry of BBr₃ is crucial. The reaction is typically performed at low temperatures (e.g., 0 °C) to control its reactivity and prevent side reactions.[4] In some cases, incomplete demethylation can lead to the formation of monomethyl ether derivatives as minor products.[3]

Synthetic Strategy Overview

The following table summarizes the key synthetic strategies for this compound, highlighting the evolution of the methodology to improve yield.

StrategyKey Intermediate PreparationReported OutcomeReference
Cross-Metathesis Strategy Cross-metathesis reaction to form the ω-aryl heptyl bromide.An efficient and short route compared to previous lengthy syntheses.[1][2]
Friedel-Crafts Acylation Strategy Friedel-Crafts acylation followed by selective hydrogenation.A significant increase in the overall yield of this compound compared to the cross-metathesis approach.[3]

Experimental Protocols

General Procedure for the Synthesis of β-Ketoesters

A solution of a methoxy-substituted acetophenone (1 equivalent) in toluene is added dropwise to a stirred solution of diethylcarbonate (2 equivalents) and sodium hydride (3 equivalents) in toluene at ambient temperature. The reaction mixture is then refluxed at 110 °C for 1 hour. After cooling to ambient temperature, the reaction is quenched with 3 N aqueous HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the desired β-ketoester.[4]

General Procedure for C-Alkylation and Decarboxylation

The appropriate phenyl β-ketoester is reacted with an ω-aryl alkyl bromide in the presence of sodium hydride (NaH) and potassium iodide (KI) in refluxing tetrahydrofuran (THF).[4] Following the alkylation, the resulting ester is saponified using a base such as 10% aqueous sodium hydroxide at 65 °C, followed by acidification to induce decarboxylation and yield the diarylnonanoid backbone.[4]

General Procedure for Demethylation

The methoxy-protected precursor is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Boron tribromide (BBr₃) is added dropwise, and the reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then carefully quenched, and the product is extracted to yield the final this compound.[4]

Visualized Experimental Workflow

The following diagram illustrates the improved synthetic workflow for this compound, starting from the Friedel-Crafts acylation.

MalabariconeC_Synthesis start 1,2-Dimethoxybenzene + ω-Bromo-aryl ketone fc_acylation Friedel-Crafts Acylation start->fc_acylation AlCl₃ intermediate1 ω-Aryl Alkyl Ketone fc_acylation->intermediate1 hydrogenation Selective Hydrogenation intermediate1->hydrogenation 10% Pd-C, H₂ intermediate2 ω-Aryl Alkyl Bromide hydrogenation->intermediate2 alkylation C-Alkylation intermediate2->alkylation ketoester_prep 2,6-Dimethoxyacetophenone + Diethylcarbonate ketoester_syn β-Ketoester Synthesis ketoester_prep->ketoester_syn NaH, Toluene intermediate3 Phenyl β-Ketoester ketoester_syn->intermediate3 intermediate3->alkylation NaH, KI, THF intermediate4 Alkylated β-Ketoester alkylation->intermediate4 decarboxylation Decarboxylation intermediate4->decarboxylation 1. NaOH 2. H⁺ intermediate5 Protected This compound decarboxylation->intermediate5 demethylation Demethylation (BBr₃) intermediate5->demethylation product This compound demethylation->product

Caption: Improved synthetic workflow for this compound.

References

Technical Support Center: High-Purity Malabaricone C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity Malabaricone C. It includes detailed experimental methodologies, troubleshooting guides in a question-and-answer format, and visualizations to clarify complex processes.

Experimental Protocols

Protocol 1: Extraction and Multi-Step Column Chromatography Purification of this compound from Myristica malabarica

This protocol outlines a robust method for the isolation and purification of this compound from the fruit rind of Myristica malabarica.

1. Extraction:

  • Starting Material: Air-dried and powdered fruit rind of Myristica malabarica.

  • Procedure:

    • Defat the powdered plant material with petroleum ether (60-80°C) for 72 hours.

    • Air-dry the defatted material.

    • Extract the defatted powder with methanol (MeOH) for 72 hours.

    • Concentrate the methanolic extract under reduced pressure to yield a viscous brown residue.

2. Silica Gel Column Chromatography (Step 1):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A step gradient of chloroform (CHCl₃) and methanol (MeOH).

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound (typically eluting with 10-15% methanol in chloroform).

3. Sephadex LH-20 Column Chromatography (Step 2):

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Chloroform-methanol gradient (0-100% methanol).

  • Procedure:

    • Concentrate the combined fractions from the silica gel column.

    • Load the concentrated fraction onto a Sephadex LH-20 column.

    • Elute with a gradient of chloroform to methanol.

    • Collect and monitor fractions by TLC.

    • Combine the fractions rich in this compound.

4. Silica Gel Column Chromatography (Step 3 - Final Polishing):

  • Stationary Phase: Silica gel.

  • Mobile Phase: Step gradient of chloroform-methanol.

  • Procedure:

    • The combined fractions from the Sephadex column are further purified on a silica gel open column.

    • Elute with a step gradient of chloroform-methanol to yield pure this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This analytical HPLC method is suitable for assessing the purity of this compound fractions.

  • Instrumentation: Dionex Ultima 3000 series HPLC system or equivalent.

  • Column: C-18 column.

  • Mobile Phase:

    • Solvent A: Acetonitrile.

    • Solvent B: Aqueous formic acid (0.1%).

  • Gradient:

    • 40% Solvent A for 2 min.

    • 80% Solvent A for 22 min.

    • 100% Solvent A for 2 min.

    • 40% Solvent A for 4 min.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode array detector at 274 nm.

  • Expected Retention Time for this compound: Approximately 15.773 min[1].

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Note that yields and purity can vary based on the quality of the starting material and the precise execution of the protocol.

Purification StepStarting Material (g)Fraction/Product (g)Yield (%)Purity (%)
Methanol Extraction1000 (dried powder)370 (crude extract)37<10
Silica Gel Chromatography (Step 1)37013.03.5~40-50
Sephadex LH-20 Chromatography13.012.596.2~70-80
Silica Gel Chromatography (Step 2)12.511.592>95[1]

Troubleshooting Guide & FAQs

Q1: My initial methanolic extract is very viscous and difficult to handle. How can I improve this?

A1: This is common with crude plant extracts. You can dissolve the viscous extract in a minimal amount of methanol before adsorbing it onto silica gel for loading onto the column. This "dry loading" method ensures a more even application of the sample to the stationary phase.

Q2: I am seeing multiple, closely eluting spots on my TLC plates after the first silica gel column. How can I improve separation?

A2: this compound has several structurally similar analogs (Malabaricone A, B, and D) that often co-elute[1]. To improve separation:

  • Use a shallower solvent gradient during column chromatography.

  • Consider using a different solvent system. A combination of hexane and ethyl acetate is also commonly used for separating diarylnonanoids.

  • The subsequent Sephadex LH-20 chromatography step is crucial for separating these closely related compounds.

Q3: My yield of this compound is very low after the final purification step. What are the potential causes?

A3: Low yield can be due to several factors:

  • Compound Degradation: this compound, as a phenolic compound, can be susceptible to degradation, especially at high pH or in the presence of oxygen and light. Ensure you are using high-quality solvents and consider working under an inert atmosphere if possible.

  • Incomplete Elution: The compound may still be adsorbed to the column. Try eluting with a slightly more polar solvent at the end of your run.

  • Fraction Collection: You may be losing the product in fractions that are not being correctly identified. Ensure your TLC analysis is sensitive enough to detect the compound in all relevant fractions.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry. Purity should be assessed using the analytical HPLC method described in Protocol 2. A purity of >95% is generally considered high.[1]

Q5: What are the best practices for storing purified this compound?

A5: To prevent degradation, this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). If stored in solution, use a non-polar, aprotic solvent and keep it at low temperatures (-20°C or -80°C).

Visualizations

Experimental Workflow

G start Dried Myristica malabarica Powder extraction Methanol Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract silica1 Silica Gel Chromatography (Step 1) crude_extract->silica1 fraction1 This compound rich fraction silica1->fraction1 sephadex Sephadex LH-20 Chromatography fraction1->sephadex fraction2 Further purified fraction sephadex->fraction2 silica2 Silica Gel Chromatography (Step 2) fraction2->silica2 pure_malC High-Purity this compound (>95%) silica2->pure_malC

Caption: Workflow for the purification of this compound.

Signaling Pathway: Inhibition of NF-κB by this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of ERK and JNK, which are upstream kinases that can lead to the activation of NF-κB.[1]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS ERK_JNK ERK / JNK Phosphorylation LPS->ERK_JNK IKK IKK Activation ERK_JNK->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MalC This compound MalC->ERK_JNK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Signaling Pathway: Inhibition of Quorum Sensing in P. aeruginosa

This compound can inhibit quorum sensing in Pseudomonas aeruginosa, which is a mechanism that regulates virulence factor production and biofilm formation. It is thought to interfere with the LasR and RhlR receptor proteins.

G cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase HSL_3O_C12 3-oxo-C12-HSL LasI->HSL_3O_C12 LasR LasR Receptor HSL_3O_C12->LasR Virulence Virulence Gene Expression & Biofilm Formation LasR->Virulence RhlI RhlI Synthase HSL_C4 C4-HSL RhlI->HSL_C4 RhlR RhlR Receptor HSL_C4->RhlR RhlR->Virulence MalC This compound MalC->LasR Inhibits MalC->RhlR Inhibits

Caption: Inhibition of P. aeruginosa quorum sensing by this compound.

References

Selecting appropriate control groups for Malabaricone C studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments with Malabaricone C, focusing on the critical aspect of selecting appropriate control groups.

Frequently Asked Questions (FAQs)

Q1: What are the absolute essential control groups for any in vitro experiment involving this compound?

A1: For any in vitro study, two baseline controls are non-negotiable:

  • Untreated Control (Negative Control): This group consists of cells cultured under the same conditions as the experimental groups but without any treatment. It establishes the baseline health, growth rate, and basal activity level of the cells.

  • Vehicle Control: this compound is typically dissolved in a solvent like DMSO before being added to the cell culture medium. The vehicle control group is treated with the highest concentration of the solvent used in the experimental groups. This is crucial to ensure that the observed effects are due to this compound itself and not the solvent.

Q2: I'm observing toxicity or unexpected effects in my vehicle control group. What should I do?

A2: Vehicle-induced effects are a common issue, especially with solvents like DMSO. It is critical to keep the final concentration of the vehicle in the culture medium as low as possible, typically well below 0.5% and ideally ≤0.1%. If you suspect issues, here is a troubleshooting guide.

Table 1: Troubleshooting Vehicle Control Issues

Issue Observed in Vehicle ControlPotential CauseRecommended Action
Decreased cell viabilityDMSO concentration is too high.Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final concentration below this limit in all experiments.
Altered gene or protein expressionVehicle is affecting cellular pathways.Lower the vehicle concentration. If the effect persists, search for an alternative solvent in which this compound is soluble.
Inconsistent resultsIncomplete mixing of the viscous vehicle with the medium.Ensure thorough mixing by vortexing or pipetting when preparing the final treatment media.
Q3: this compound is reported to have both antioxidant and pro-oxidant activities. What specific controls are needed to validate its effects on cellular redox status?

A3: Given this compound's ability to modulate cellular redox environments, specific controls are necessary to dissect its mechanism.[1][2][3]

  • Co-treatment with an Antioxidant: To determine if the effects of this compound are mediated by oxidative stress, include a control group co-treated with this compound and a well-known antioxidant, such as N-acetylcysteine (NAC).[1][2] If NAC reverses the effects of this compound, it suggests the mechanism is redox-dependent.

  • Positive Control for Oxidative Stress: Use a known pro-oxidant compound (e.g., hydrogen peroxide, H₂O₂) as a positive control to ensure your assay for measuring reactive oxygen species (ROS) is working correctly.

  • Paradoxical Effect Control: In some cancer cells, thiol antioxidants like NAC have been shown to paradoxically enhance this compound-induced cell death.[1] Therefore, it is crucial to include a group treated with NAC alone to understand its baseline effect and to properly interpret the results of the co-treatment group.

Q4: How should I select positive and negative controls for an apoptosis assay when investigating this compound's anticancer properties?

A4: this compound is known to induce apoptosis in various cancer cell lines through mitochondrial-dependent pathways.[4][5] Proper controls are essential for validating your findings.

  • Negative Controls: The untreated and vehicle-treated cells serve as your baseline negative controls, showing the basal level of apoptosis in the cell population.

  • Positive Control: A well-characterized apoptosis-inducing agent should be used as a positive control. The choice depends on the cell line and expected mechanism, but common options include Staurosporine, Etoposide, or TRAIL (TNF-related apoptosis-inducing ligand). This confirms that the cells are capable of undergoing apoptosis and that the detection method (e.g., Annexin V/PI staining, caspase activity assay) is functioning correctly.

  • Caspase Inhibitor Control: Since this compound can induce both caspase-dependent and independent apoptosis, including a group pre-treated with a pan-caspase inhibitor (like Z-VAD-FMK) before this compound exposure can clarify the role of caspases in the observed cell death.[6]

Q5: When studying the anti-inflammatory effects of this compound, what are the critical control groups?

A5: this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[7] When using an inflammatory stimulus like Lipopolysaccharide (LPS), the following controls are vital:

  • Untreated Control: Cells not exposed to LPS or this compound.

  • Stimulus-Only Control: Cells treated only with the inflammatory stimulus (e.g., LPS). This group represents the maximum inflammatory response against which the effect of this compound is measured.

  • Vehicle + Stimulus Control: Cells treated with the vehicle and the inflammatory stimulus. This rules out any effect of the solvent on the inflammatory response.

  • This compound-Only Control: Cells treated only with this compound. This is important to check if the compound has any baseline effect on the measured inflammatory markers in the absence of a stimulus.

Data Summary

Table 2: Reported IC₅₀ Values of this compound in Various Cell Lines

The cytotoxic potency of this compound varies across different cell lines. This data highlights the importance of performing a dose-response study for your specific cell model.

Cell LineCell TypeIC₅₀ Value (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer~15-20[8]
MCF-7Breast Cancer5.26 ± 1.20[9]
NCI-N87Gastric Cancer42.62 ± 3.10 µg/mL[9]
MGC803Gastric Cancer22.94 ± 1.33 µg/mL[9]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell metabolic activity, which is often used as a proxy for cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Remember to include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][10]

Methodology:

  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the desired concentrations of this compound, vehicle, and a positive control (e.g., Staurosporine) for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Workflows and Signaling Pathways

Experimental Design Workflow

G cluster_0 Phase 1: Baseline Controls cluster_1 Phase 2: Mechanism-Specific Controls A Start Experiment B Define Cell Model & Mal-C Concentration A->B C Group 1: Untreated Cells D Group 2: Vehicle Control (e.g., DMSO) E Group 3: Mal-C Treatment B_point F Studying Redox Effects? E->F B_point->C B_point->D B_point->E G Add Group 4: Mal-C + NAC F->G Yes I Studying Apoptosis? F->I No H Add Group 5: NAC Alone G->H end_node Proceed to Assay H->end_node J Add Group 6: Positive Control (e.g., Staurosporine) I->J Yes K Studying Inflammation? I->K No J->K L Add Group 7: Stimulus Only (e.g., LPS) K->L Yes K->end_node No M Add Group 8: Mal-C Only (No Stimulus) L->M M->end_node

Caption: Workflow for selecting appropriate control groups in this compound studies.

This compound Signaling Pathway Inhibition

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Activates ROS ROS TLR4->ROS Induces Akt Akt ROS->Akt IKK IKK Akt->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (NO, PGE₂, IL-6) Nucleus->Inflammation MalC This compound MalC->ROS Inhibits MalC->Akt

Caption: this compound inhibits the LPS-induced inflammatory response via the ROS/Akt/NF-κB pathway.[7]

This compound-Induced Apoptosis Pathway

G cluster_0 Apoptotic Cascade MalC This compound LMP Lysosomal Membrane Permeabilization (LMP) MalC->LMP Lysosome Lysosome CatB Cathepsin B LMP->CatB Releases Bid Bid CatB->Bid Cleaves tBid t-Bid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to AIF_EndoG AIF / Endo G Release Mitochondrion->AIF_EndoG Apoptosis Caspase-Independent Apoptosis AIF_EndoG->Apoptosis

Caption: Caspase-independent apoptosis induced by this compound in cancer cells.[4][5]

References

Interpreting complex data from Malabaricone C mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Malabaricone C Mechanism of Action Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound's anticancer effects?

This compound exerts its anticancer effects through multiple pathways. Primarily, it induces apoptosis in cancer cells through a pathway involving oxidative damage to cellular DNA.[1] In human breast cancer cells (MCF-7), it has been shown to cause lysosomal membrane permeabilization as an initial event, which then triggers a caspase-independent mitochondrial apoptotic pathway.[2]

Q2: I am observing inconsistent IC50 values for this compound in my cancer cell line. What could be the reason?

Several factors can contribute to variability in IC50 values. One key aspect is the presence of copper ions (Cu(II)), as this compound's nuclease activity, which contributes to its cytotoxicity, is Cu(II)-dependent.[1] Ensure consistent and controlled levels of trace metals in your cell culture media. Additionally, cell line-specific differences in signaling pathways and metabolic rates can influence sensitivity to this compound. For reference, an IC50 of 5.26 ± 1.20 μM has been reported for the MCF-7 human breast cancer cell line.[1]

Q3: My cells are not showing the expected apoptotic markers after this compound treatment. What should I check?

This compound-induced apoptosis in MCF-7 cells involves mitochondrial damage, release of AIF and endo G, and an increase in the sub-G1 cell population.[2] If you are not observing these markers, consider the following:

  • Time course: The kinetics of apoptosis can vary. Ensure you are analyzing cells at appropriate time points after treatment.

  • Dosage: Confirm that the concentration of this compound used is sufficient to induce apoptosis in your specific cell line.

  • Lysosomal integrity: Since lysosomal membrane permeabilization is an early event, consider assays that measure lysosomal integrity to confirm the initial action of the compound.[2]

Q4: Can this compound affect inflammatory signaling pathways?

Yes, this compound has demonstrated anti-inflammatory properties. It can suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by inhibiting the ROS-mediated Akt/IKK/NF-κB signaling pathway.[3] It has also been shown to inhibit mitogen-induced T-cell proliferation and cytokine secretion.[4][5]

Troubleshooting Guides

Guide 1: Inconsistent Results in Apoptosis Assays
Potential Issue Troubleshooting Steps
Variability in copper concentration This compound's DNA-damaging activity is enhanced in the presence of Cu(II).[1] Standardize the cell culture medium and supplements to ensure consistent trace metal concentrations. Consider adding a chelator as a negative control.
Incorrect timing of analysis The sequence of apoptotic events is crucial. Lysosomal membrane permeabilization occurs early, followed by mitochondrial damage.[2] Perform a time-course experiment to identify the optimal window for observing specific apoptotic markers in your cell line.
Cell line resistance Different cancer cell lines may exhibit varying sensitivity. If you suspect resistance, consider using a positive control known to induce apoptosis in your cell line to validate your assay.
Guide 2: Issues with Anti-Inflammatory Response Assays
Potential Issue Troubleshooting Steps
Inadequate LPS stimulation Ensure that the concentration and purity of LPS are sufficient to induce a robust inflammatory response in your macrophages. Titrate the LPS concentration to determine the optimal dose for your experiments.
Cell viability issues High concentrations of this compound can be cytotoxic.[1] Perform a dose-response curve to determine the optimal non-toxic concentration for your anti-inflammatory assays.
Incorrect assessment of NF-κB activation This compound inhibits multiple steps in the NF-κB pathway, including IKK phosphorylation, IκBα degradation, and p65 nuclear translocation.[3] Analyze multiple points in the pathway to pinpoint the effect.

Quantitative Data Summary

Table 1: IC50 Values of this compound and Related Compounds

CompoundCell LineIC50 (μM)Reference
This compound MCF-7 (Human Breast Cancer)5.26 ± 1.20[1]
Curcumin MCF-7 (Human Breast Cancer)24.46 ± 3.32[1]
Malabaricone A MDA-MB-231 (Triple-Negative Breast Cancer)8.11 ± 0.03[6]
Malabaricone B MDA-MB-231 (Triple-Negative Breast Cancer)15.12 - 19.63[6]
Malabaricone D MDA-MB-231 (Triple-Negative Breast Cancer)15.12 - 19.63[6]
This compound SMS1 (Sphingomyelin Synthase 1)3[7]
This compound SMS2 (Sphingomyelin Synthase 2)1.5[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the methodology used to assess the antiproliferative potential of Malabaricone analogues.[8]

  • Cell Seeding: Seed human breast adenocarcinoma cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its analogues for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blot for Signaling Protein Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on signaling pathways.[3][5]

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., LPS, Concanavalin A), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, IKK, ERK, JNK) overnight at 4°C.[3][5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

MalabariconeC_Anticancer_Pathway MalC This compound LMP Lysosomal Membrane Permeabilization MalC->LMP DNA_Damage Oxidative DNA Damage (with Cu(II)) MalC->DNA_Damage CathepsinB Cathepsin B Release LMP->CathepsinB tBid Bid Cleavage (tBid) CathepsinB->tBid Mito_Damage Mitochondrial Damage tBid->Mito_Damage AIF_EndoG AIF/Endo G Release Mito_Damage->AIF_EndoG Apoptosis Caspase-Independent Apoptosis AIF_EndoG->Apoptosis DNA_Damage->Apoptosis

Caption: this compound induced anticancer signaling pathway.

MalabariconeC_AntiInflammatory_Pathway LPS LPS ROS ROS Accumulation LPS->ROS MalC This compound MalC->ROS inhibits Akt Akt Phosphorylation ROS->Akt IKK IKK Phosphorylation Akt->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Inflammation Inflammatory Response (NO, PGE2, IL-6, INF-γ) NFkB_activation->Inflammation

Caption: this compound anti-inflammatory signaling pathway.

Experimental_Workflow_Troubleshooting Start Start: Inconsistent Experimental Results Check_Reagents Check Reagent Quality (this compound purity, LPS) Start->Check_Reagents Check_Cells Verify Cell Line (Passage number, contamination) Start->Check_Cells Optimize_Dose Optimize Dose and Time (Dose-response, time-course) Check_Reagents->Optimize_Dose Check_Cells->Optimize_Dose Validate_Assay Validate Assay (Positive/Negative Controls) Optimize_Dose->Validate_Assay Review_Protocol Review Protocol (Incubation times, temperatures) Validate_Assay->Review_Protocol Consistent_Results Consistent Results Review_Protocol->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Managing Malabaricone C in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential toxicity of Malabaricone C in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known long-term toxicity profile of this compound?

A1: Current research indicates that this compound has a favorable safety profile in preclinical long-term studies. Chronic administration in rodents has been reported to be safe, with no overt toxicities observed.[1][2] High-dose acute toxicity studies in mice (up to 500 mg/kg) also showed no evidence of inflammation, necrosis, or damage to the liver and kidneys.[3] However, as with any investigational compound, continuous monitoring for potential adverse effects is crucial in long-term experimental models.

Q2: Are there any known mechanisms of this compound-induced toxicity I should be aware of?

A2: While generally considered safe, this compound, as a phenolic compound, can exhibit context-dependent toxicity. In the presence of copper ions, it has been shown to cause ROS-mediated DNA damage.[4] In cancer cell lines, its cytotoxic effect is mediated through lysosomal membrane permeabilization and the induction of apoptosis, a process that could potentially affect healthy cells under certain conditions.[4] Its anti-inflammatory effects are linked to the modulation of cellular redox status, which could theoretically disrupt normal cellular signaling if not properly regulated.[5]

Q3: What are the initial signs of potential toxicity I should monitor for in my animal models?

A3: Based on general principles of toxicology and the known effects of phenolic compounds, initial signs of potential toxicity could include changes in animal behavior, weight loss, reduced food and water intake, and signs of gastrointestinal distress.[6] Specific monitoring for liver and kidney function through regular blood and urine analysis is also recommended.

Q4: Can this compound's pro-oxidant activity be a concern in long-term studies?

A4: The pro-oxidant activity of phenolic compounds is a known mechanism that can contribute to their therapeutic (e.g., anticancer) as well as toxic effects.[7] While this compound is also a potent antioxidant, its pro-oxidant potential, especially in the presence of transition metals, should be considered.[4] Monitoring markers of oxidative stress in tissues of interest during long-term studies can help to assess this risk.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Reduced Appetite in Animal Models
  • Potential Cause: This could be an early indicator of systemic toxicity, potentially affecting the gastrointestinal tract or metabolic functions.[6]

  • Troubleshooting Steps:

    • Dose Reduction: Consider a dose de-escalation study to determine if the effect is dose-dependent.

    • Vehicle Control Check: Ensure that the vehicle used for administration is not contributing to the observed effects.

    • Health Monitoring: Perform a thorough health assessment of the animals, including hydration status and body temperature.

    • Blood Analysis: Collect blood samples to analyze for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

Issue 2: In Vitro Cytotoxicity in Non-Target Cell Lines
  • Potential Cause: this compound's mechanism of action involves lysosomal membrane permeabilization and induction of apoptosis, which may not be entirely specific to cancer cells at high concentrations.[4]

  • Troubleshooting Steps:

    • Concentration-Response Curve: Determine the IC50 value in your non-target cell line and compare it to the effective concentration in your target cells to establish a therapeutic window.

    • Incubation Time: Assess if shorter incubation times can achieve the desired effect on target cells while minimizing toxicity in non-target cells.

    • Co-treatment with Antioxidants: Investigate if co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate the cytotoxic effects, which may indicate a redox-dependent mechanism.[5]

Quantitative Data Summary

Currently, specific long-term toxicity data such as No-Observed-Adverse-Effect Level (NOAEL) for this compound is not extensively published. However, acute toxicity data provides some insight into its safety margin.

Parameter Species Dose Observation Reference
Acute ToxicityRodent100-500 mg/kgNo impact on appetite, weight, urine, and fecal output.[1]
Histopathology (Acute)Mice500 mg/kgNo inflammation, necrosis, or hemorrhaging in liver and kidney.[3]
Chronic Dosing (General)RodentNot specifiedReported as safe with no overt toxicities.[1][2]
Cell Viability (In Vitro)RBL-2H3High Concentrations (Not specified)Significant decrease in cell viability.[2]

Experimental Protocols

Protocol: Long-Term (12-Month) Oral Toxicity Study in Rodents (Adapted from OECD TG 452)

This protocol outlines a chronic toxicity study to evaluate the safety of this compound.

  • Test System:

    • Species: Rat (e.g., Sprague-Dawley or Wistar).

    • Age: Young adults at the start of the study.

    • Groups: At least 20 animals per sex per group.[8]

  • Dose Groups:

    • Control Group: Vehicle only.

    • Low Dose Group: A dose expected to produce no observable toxic effects.

    • Mid Dose Group: A dose expected to produce minimal to moderate toxic effects.

    • High Dose Group: A dose expected to produce clear toxic effects but not mortality. Dose selection should be based on acute toxicity data.

  • Administration:

    • Route: Oral gavage.

    • Frequency: Daily for 12 months.[8][9]

  • Observations:

    • Daily: Clinical signs of toxicity, behavioral changes, and mortality.

    • Weekly: Body weight and food/water consumption.

    • At 3, 6, and 12 months:

      • Hematology: Complete blood count.

      • Clinical Biochemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), and other relevant markers.

      • Urinalysis: pH, protein, glucose, and ketones.

  • Pathology:

    • Gross Necropsy: Full necropsy on all animals at the end of the study or at early termination.

    • Histopathology: Microscopic examination of major organs and tissues from the control and high-dose groups. Any lesions observed in the high-dose group should be examined in the lower-dose groups.

Visualizations

Signaling Pathways

MalabariconeC_Signaling cluster_therapeutic Therapeutic Effects cluster_toxicity Potential Toxicity MalC This compound antioxidant Antioxidant Activity MalC->antioxidant nfkb_inhibition NF-κB Inhibition MalC->nfkb_inhibition apoptosis_cancer Apoptosis Induction (Cancer Cells) MalC->apoptosis_cancer sms_inhibition Sphingomyelin Synthase Inhibition MalC->sms_inhibition ros_dna_damage ROS-mediated DNA Damage (with Cu2+) MalC->ros_dna_damage lmp Lysosomal Membrane Permeabilization MalC->lmp redox_disruption Redox Disruption (High Conc.) MalC->redox_disruption

Caption: Dual signaling pathways of this compound, highlighting its therapeutic and potential toxic effects.

Experimental Workflow

LongTerm_Toxicity_Workflow start Start: Dose Range Finding (Acute Toxicity Data) group_allocation Group Allocation (n=20/sex/group) start->group_allocation dosing Daily Oral Dosing (12 Months) group_allocation->dosing monitoring In-life Monitoring (Daily/Weekly Observations) dosing->monitoring Throughout study sampling Interim Blood/Urine Sampling (3, 6, 12 months) dosing->sampling Scheduled intervals necropsy Terminal Gross Necropsy dosing->necropsy At 12 months sampling->monitoring histopathology Histopathology necropsy->histopathology end End: Data Analysis & NOAEL Determination histopathology->end

Caption: Workflow for a 12-month chronic toxicity study of this compound.

Logical Relationship: Troubleshooting Guide

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions observation Observation: Unexpected Weight Loss cause1 Systemic Toxicity observation->cause1 cause2 Vehicle Effect observation->cause2 cause3 Dose-related Effect observation->cause3 action1 Perform Health Check & Blood Analysis cause1->action1 action2 Check Vehicle Control Group cause2->action2 action3 Initiate Dose De-escalation cause3->action3

Caption: Logical relationship for troubleshooting unexpected weight loss in animal studies.

References

Strategies to reduce variability in Malabaricone C animal experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal experiments involving Malabaricone C.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with this compound, focusing on formulation, administration, and experimental design to enhance reproducibility.

Q1: My experimental results with this compound are inconsistent. What are the most likely sources of variability?

A1: Variability in animal experiments with this compound can stem from several factors, primarily related to its physicochemical properties and the experimental protocol. Key areas to investigate include:

  • Compound Formulation and Administration: this compound is a lipophilic compound with low water solubility, which can lead to inconsistent absorption and bioavailability.[1] The choice of vehicle, route of administration, and the consistency of the formulation are critical.

  • Animal-Related Factors: Differences in animal strain, age, sex, weight, and health status can significantly impact experimental outcomes.[2]

  • Experimental Procedures: Inconsistencies in handling, injection technique (for oral gavage or intraperitoneal injections), and timing of administration can introduce significant variability.[3][4]

  • Environmental Conditions: Variations in housing conditions such as temperature, light cycle, and diet can affect animal physiology and response to treatment.[5]

Troubleshooting Steps:

  • Standardize Formulation: Ensure your method for solubilizing and administering this compound is consistent across all experiments. See Q2 for detailed guidance on vehicle selection.

  • Refine Administration Technique: Review and standardize your oral gavage or intraperitoneal injection procedures. See Q3 and Q4 for best practices.

  • Control for Animal Variables: Use animals of the same strain, sex, and a narrow age and weight range. Randomize animals into treatment groups.

  • Maintain Consistent Environment: Ensure all animals are housed under identical and stable environmental conditions.

Q2: What is the best way to formulate this compound for in vivo administration to ensure consistent delivery?

A2: Due to its high lipophilicity and low water solubility, proper formulation of this compound is crucial for achieving consistent results.[1] The choice of vehicle and administration route are interdependent.

For Oral Administration (Gavage):

  • Vehicle Selection: Aqueous suspensions are a common choice. One study successfully used a suspension of this compound in 2% gum acacia in water for oral gavage in mice.

  • Preparation Protocol:

    • Weigh the required amount of this compound.

    • Prepare a 2% gum acacia solution in sterile, purified water.

    • Triturate the this compound powder with a small volume of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

    • Vortex the suspension immediately before each administration to ensure uniform particle distribution.

For Intraperitoneal (IP) Injection:

  • Vehicle Selection: A common solvent for lipophilic compounds administered via IP injection is Dimethyl sulfoxide (DMSO) .[6]

  • Preparation Protocol:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • For injections, the stock solution can be diluted with sterile saline or phosphate-buffered saline (PBS). It is critical to determine the final concentration of DMSO, as high concentrations can be toxic. Aim for the lowest effective concentration of DMSO.

    • Ensure the final solution is clear and free of precipitates before injection. If precipitation occurs upon dilution, the formulation needs to be optimized, potentially by using co-solvents or a different vehicle system.

Table 1: Summary of this compound Formulations in Preclinical Studies

Administration RouteVehicleConcentration/DosageAnimal ModelReference
Oral Gavage2% Gum Acacia5-20 mg/kgMice
IntraperitonealDMSO10 mg/kgMice[1]
Diet0.1% in high-fat dietNot specifiedMice[7]

Q3: I'm observing high variability in my oral gavage experiments. How can I improve my technique?

A3: Oral gavage requires precision to ensure the full dose reaches the stomach without causing stress or injury, which can impact results.

Best Practices for Oral Gavage in Mice:

  • Proper Restraint: Gently but firmly restrain the mouse to prevent movement. The head and neck should be slightly extended to create a straight path to the esophagus.[8]

  • Correct Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for adult mice).[3]

  • Measure Insertion Depth: Before the first administration, measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth. This prevents accidental administration into the lungs or perforation of the esophagus or stomach.[8]

  • Technique:

    • Insert the needle into the side of the mouth, avoiding the incisors.

    • Gently advance the needle along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle, then advance it smoothly down the esophagus to the predetermined depth. There should be no resistance.[8]

    • Administer the substance slowly and steadily.

    • Withdraw the needle gently.

  • Consistency: Ensure the same trained individual performs the gavage for all animals in a study to minimize inter-operator variability.

Q4: My intraperitoneal (IP) injections seem to be causing variable responses. What could be going wrong?

A4: While common, IP injections can be a source of variability if not performed correctly. Misplacement of the injection is a significant concern.[4]

Best Practices for Intraperitoneal Injections in Mice:

  • Proper Restraint: Hold the mouse securely with its head tilted downwards. This allows the abdominal organs to shift forward, creating a safer injection site.[9]

  • Injection Site: Administer the injection in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]

  • Needle Insertion: Use an appropriate needle size (e.g., 25-27 gauge). Insert the needle at a 15-20 degree angle, just deep enough to penetrate the peritoneum.

  • Aspiration: Gently pull back on the plunger before injecting to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, reposition the needle.

  • Slow Injection: Inject the substance slowly to avoid a rapid increase in pressure within the peritoneal cavity.

  • Minimize Stress: Handle the animals gently and consistently to reduce stress, which can be a confounding factor.

Experimental Protocols and Data

This section provides detailed methodologies for key experiments involving this compound and summarizes relevant quantitative data.

Protocol 1: Evaluation of Anti-Inflammatory Effects of this compound in a Mouse Model of Gastric Ulceration
  • Objective: To assess the dose-dependent healing capacity of this compound on indomethacin-induced gastric ulcers in mice.

  • Animal Model: Swiss albino mice.

  • Induction of Ulcers: Administer indomethacin (18 mg/kg, p.o.) as a single dose.

  • Treatment Groups:

    • Vehicle control (2% gum acacia)

    • This compound (5, 10, and 20 mg/kg, p.o.) administered daily for up to 7 days post-indomethacin.

    • Positive control (e.g., Omeprazole 3 mg/kg, p.o.)

  • Endpoint Assessment:

    • Macroscopic scoring of gastric lesions.

    • Histological analysis of gastric tissue (H&E staining) to assess inflammation and tissue repair.

    • Biochemical analysis of gastric tissue homogenates for markers of oxidative stress (e.g., lipid peroxidation, glutathione levels).

  • Reference: Adapted from Maity et al.

Protocol 2: Assessment of this compound on T-cell Proliferation and Cytokine Secretion Ex Vivo
  • Objective: To determine the immunosuppressive effects of this compound in vivo.

  • Animal Model: BALB/c mice.[1]

  • Treatment: Administer a single dose of this compound (10 mg/kg, i.p.) or vehicle (DMSO).[1]

  • Sample Collection: Sacrifice mice 24 hours post-injection and isolate lymphocytes from the spleen.[1]

  • Ex Vivo Stimulation:

    • Stain lymphocytes with CFSE (Carboxyfluorescein succinimidyl ester) to track cell division.

    • Stimulate cells with a mitogen (e.g., Concanavalin A, 2.5 µg/mL) for 72 hours.[1]

  • Endpoint Assessment:

    • Measure T-cell proliferation by flow cytometry based on CFSE dye dilution.[1]

    • Quantify cytokine levels (e.g., IL-2, IFN-γ) in the cell culture supernatant by ELISA.

  • Reference: Adapted from Patwardhan et al. (2023).[1]

Quantitative Data Summary

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (10 mg/kg)Oral (200 mg/kg)
tmax (min) 2.97.8
Cmax (mg/L) 2.56 ± 0.600.05 ± 0.01
AUC0–t (mg/mL/min) 7.91 ± 1.860.7 ± 0.14
t1/2 (min) ~5Not specified

Data from Maity et al.[10]

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize the mechanisms of action of this compound and standardized experimental workflows.

Signaling Pathways

MalabariconeC_NFkB_Pathway cluster_NFkB_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS induces Akt Akt ROS->Akt activates IKK IKK Akt->IKK phosphorylates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes activates MalabariconeC This compound MalabariconeC->ROS inhibits MalabariconeC_SMS_Pathway Ceramide Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS PC Phosphatidylcholine (PC) PC->SMS SM Sphingomyelin (SM) SMS->SM DAG Diacylglycerol (DAG) SMS->DAG MalabariconeC This compound MalabariconeC->SMS inhibits Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Baseline_Measurement Baseline Measurements (Weight, etc.) Randomization->Baseline_Measurement Disease_Induction Disease Induction (if applicable) Baseline_Measurement->Disease_Induction Treatment_Admin This compound Administration Disease_Induction->Treatment_Admin Monitoring Daily Monitoring (Health, Weight) Treatment_Admin->Monitoring Endpoint_Collection Endpoint Sample Collection Monitoring->Endpoint_Collection Analysis Data Analysis Endpoint_Collection->Analysis

References

Technical Support Center: Validating the Specificity of Malabaricone C's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the biological activity and specificity of Malabaricone C. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological activities of this compound?

A1: this compound, a phenolic diarylnonanoid isolated from nutmeg, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its primary mechanisms of action include the modulation of cellular redox homeostasis, inhibition of the NF-κB signaling pathway, and inhibition of sphingomyelin synthase (SMS) activity.[1][2]

Q2: How can I be sure that the observed effects in my experiment are due to this compound's interaction with its intended target?

A2: Validating on-target activity is crucial. A key method is the Cellular Thermal Shift Assay (CETSA), which directly measures the engagement of this compound with its target protein in a cellular context.[3][4] Additionally, conducting rescue experiments can confirm specificity. For instance, if this compound targets a specific enzyme, expressing a drug-resistant mutant of that enzyme should abrogate the compound's effects.

Q3: What are the known off-target effects of this compound?

A3: While specific off-target profiling for this compound is not extensively published, its polyphenolic structure suggests potential for interactions with multiple protein targets. It is advisable to perform a broad-spectrum kinase panel screening to identify potential off-target kinase interactions. Similar natural products have been shown to interact with various serine/threonine and tyrosine kinases.[5][6][7]

Q4: What are the solubility and stability properties of this compound in cell culture?

A4: The solubility and stability of this compound can be limiting factors in experimental design. It is a lipophilic compound and may require dissolution in an organic solvent like DMSO before being added to aqueous cell culture media. It is recommended to determine the optimal solvent concentration that is non-toxic to the cells. Stability in media can be assessed by incubating this compound in the media for the duration of the experiment and then analyzing its concentration and integrity using HPLC.

Troubleshooting Guides

Sphingomyelin Synthase (SMS) Activity Assay
Issue Possible Cause(s) Troubleshooting Steps
High background signal 1. Contamination of reagents with choline. 2. Presence of NADH or glutathione in the sample.[8] 3. Instability of the fluorescent probe in the presence of thiols (e.g., DTT, β-mercaptoethanol).[8]1. Run a background control without Sphingomyelinase or Alkaline Phosphatase and subtract this value. 2. If possible, remove NADH and glutathione from samples. Add superoxide dismutase (SOD) to the reaction to minimize interference.[8] 3. Avoid using buffers containing thiols at concentrations above 10 µM.[8]
Low or no enzyme activity 1. Improper storage of enzymes. 2. Incorrect pH of the assay buffer. 3. Insufficient incubation time.1. Ensure enzymes are stored at the recommended temperature (-20°C) and avoid multiple freeze-thaw cycles.[8] 2. Verify that the assay buffer pH is within the optimal range for the enzyme (typically pH 7-8).[9] 3. Optimize the incubation time; for some assays, up to 2 hours may be necessary.[10][11]
High variability between replicates 1. Inconsistent pipetting. 2. Inhomogeneous mixing of reagents. 3. "Edge effects" in the microplate.1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly mix all reagent solutions before adding to the wells. 3. Avoid using the outer wells of the plate and ensure proper humidity control during incubation.
NF-κB Luciferase Reporter Assay
Issue Possible Cause(s) Troubleshooting Steps
Weak or no luciferase signal 1. Low transfection efficiency. 2. Weak promoter activity in the reporter construct. 3. Inactive luciferase enzyme or substrate.1. Optimize the DNA-to-transfection reagent ratio.[12] 2. Consider using a reporter construct with a stronger promoter.[12] 3. Ensure proper storage and handling of the luciferase assay reagents.[12]
High background luminescence 1. Contamination of reagents or cell culture. 2. Autoluminescence of the test compound.1. Use sterile techniques and freshly prepared reagents.[12] 2. Test this compound in a cell-free luciferase assay to check for interference.
High variability between replicates 1. Uneven cell seeding density. 2. Inconsistent timing of reagent addition. 3. Pipetting errors.1. Ensure a single-cell suspension and uniform seeding of wells. 2. Use a multichannel pipette for simultaneous addition of reagents.[13] 3. Use calibrated pipettes and be consistent with pipetting technique.
Cellular Thermal Shift Assay (CETSA)
Issue Possible Cause(s) Troubleshooting Steps
No observable thermal shift 1. This compound does not bind to the target protein under the assay conditions. 2. The target protein does not show a significant change in thermal stability upon ligand binding. 3. Insufficient concentration of this compound.1. Confirm target engagement using an orthogonal method (e.g., activity assay). 2. This is a limitation of CETSA for some protein-ligand interactions.[14] 3. Perform an isothermal dose-response (ITDR) CETSA to assess concentration-dependent stabilization.[3][4]
High variability in protein levels between samples 1. Uneven heating of samples. 2. Inconsistent cell lysis.[3] 3. Unequal protein loading in Western blot.1. Use a PCR cycler with a heated lid for precise and uniform temperature control. 2. Optimize the freeze-thaw cycles and ensure complete cell lysis.[4] 3. Perform a protein quantification assay (e.g., BCA) and normalize protein loading.
Membrane or nuclear proteins are difficult to detect 1. These proteins may not be efficiently solubilized during cell lysis. 2. Aggregated proteins may be lost during centrifugation.1. Use lysis buffers with appropriate detergents to solubilize membrane and nuclear proteins. 2. Adjust centrifugation speed and time to optimize the separation of soluble and aggregated fractions.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Sphingomyelin Synthase (SMS)

TargetIC₅₀ (µM)Inhibition TypeReference
SMS13Non-competitive[15]
SMS21.5Non-competitive[15]

Table 2: Representative Kinase Selectivity Profile for a Polyphenolic Natural Product (Example)

Note: Specific kinase screening data for this compound is not publicly available. This table provides a representative example based on screening data for similar natural product compounds.[5][6]

Kinase% Inhibition at 10 µM
Serine/Threonine Kinases
AKT115
PKA84
PKCα25
CDK2/cyclin A5
Tyrosine Kinases
EGFR10
Src12
VEGFR28

Experimental Protocols

Protocol 1: Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted for a 96-well plate format using a fluorescently labeled ceramide substrate.

Materials:

  • Cell lysate containing SMS enzyme

  • C6-NBD-ceramide (fluorescent substrate)

  • Phosphatidylcholine

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl

  • Chloroform:methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent: Chloroform:Methanol:NH₄OH (14:6:1, v/v/v)

  • This compound stock solution (in DMSO)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare cell homogenates in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5% sucrose, and protease inhibitors. Centrifuge at 5,000 rpm for 10 minutes and use the supernatant for the assay.[11]

  • Prepare the reaction mixture in each well of a 96-well plate:

    • Cell homogenate (200 µg protein)

    • C6-NBD-ceramide (0.1 µg/µl)

    • Phosphatidylcholine (0.01 µg/µl)

    • This compound or vehicle (DMSO) at desired concentrations.

    • Bring the final volume to 100 µl with assay buffer.

  • Incubate the plate at 37°C for 2 hours.[10]

  • Stop the reaction by adding 200 µl of chloroform:methanol (2:1).

  • Vortex briefly and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate using the developing solvent.

  • Visualize the fluorescent spots (C6-NBD-ceramide and C6-NBD-sphingomyelin) using a fluorescence imager.

  • Quantify the intensity of the spots corresponding to the substrate and product.

  • Calculate the % inhibition of SMS activity by this compound compared to the vehicle control.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is for assessing the effect of this compound on NF-κB activation in a stable reporter cell line.

Materials:

  • HEK293t cells stably expressing an NF-κB luciferase reporter construct

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • TNF-α (or other NF-κB activator)

  • Phosphate-buffered saline (PBS)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • Opaque, white 96-well plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in an opaque, white 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[16] Include a non-stimulated control.

  • After incubation, remove the medium and wash the cells once with PBS.[16]

  • Add 20 µl of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[16]

  • Add 100 µl of Luciferase Assay Reagent to each well.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay) if cytotoxicity is observed.

  • Calculate the % inhibition of NF-κB activation by this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes the Western blot-based detection of target protein stabilization by this compound.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Ultracentrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cultured cells with this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-3 hours.[17]

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.[4]

  • Separate the soluble fraction from the precipitated proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[4]

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Malabaricone_C_NF_kB_Pathway LPS LPS ROS ROS LPS->ROS Akt Akt ROS->Akt IKK IKK Akt->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates Malabaricone_C This compound Malabaricone_C->ROS Malabaricone_C->Akt Malabaricone_C->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

SMS_Inhibition_Pathway Ceramide Ceramide SMS Sphingomyelin Synthase (SMS) Ceramide->SMS PC Phosphatidylcholine PC->SMS SM Sphingomyelin SMS->SM DAG Diacylglycerol (DAG) SMS->DAG Downstream Downstream Signaling SM->Downstream DAG->Downstream Malabaricone_C This compound Malabaricone_C->SMS

Caption: this compound inhibits sphingomyelin synthase (SMS).

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble and aggregated proteins B->C D 4. Analyze soluble fraction by Western blot for target protein C->D E 5. Plot melting curves to determine thermal shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

Malabaricone C vs. Malabaricone A: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, the diarylnonanoids Malabaricone C and Malabaricone A, isolated from the fruit rind of Myristica malabarica, have emerged as promising candidates. Both compounds exhibit significant cytotoxic effects against various cancer cell lines, albeit through distinct molecular mechanisms. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Comparative Anticancer Potency

Experimental data demonstrates that both Malabaricone A and this compound are potent inducers of cancer cell death. However, their efficacy varies depending on the cancer cell line. In a direct comparison using the triple-negative breast cancer (TNBC) cell line MDA-MB-231, Malabaricone A exhibited greater cytotoxicity than this compound.

CompoundCell LineIC50 Value (µM)Reference
Malabaricone A MDA-MB-231 (TNBC)8.81 ± 0.03[1][2]
This compound MDA-MB-231 (TNBC)> 15[1]
This compound MCF-7 (Breast Cancer)5.26 ± 1.20[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanisms of Anticancer Action: A Tale of Two Pathways

While both compounds ultimately lead to apoptosis, their routes to inducing cell death are markedly different. Malabaricone A primarily acts as a pro-oxidant, inducing redox imbalance and activating both intrinsic and extrinsic apoptotic pathways. In contrast, this compound initiates cell death through lysosomal membrane permeabilization, triggering a caspase-independent mitochondrial pathway.

Malabaricone A: Pro-oxidant Induced Apoptosis

Malabaricone A's anticancer activity is linked to its ability to generate reactive oxygen species (ROS), leading to a state of oxidative stress within cancer cells.[4][5] This redox imbalance is particularly effective in multidrug-resistant cell lines.[4][5][6] The accumulation of ROS triggers a cascade of events culminating in apoptosis through:

  • Activation of Intrinsic and Extrinsic Apoptotic Pathways: Malabaricone A treatment leads to the increased expression of key apoptotic proteins such as Fas/FasL and TNF/TNFR1, initiating the extrinsic pathway.[1][2] Simultaneously, it activates the intrinsic pathway, evidenced by the upregulation of caspases 3 and 9.[1][2]

  • Cell Cycle Arrest: It induces cell cycle arrest in the sub-G0 phase, indicative of apoptosis.[1][2]

  • DNA Fragmentation: The compound causes nuclear fragmentation, a hallmark of apoptosis.[1][2]

Malabaricone_A_Pathway Mal_A Malabaricone A ROS ↑ Reactive Oxygen Species (ROS) Mal_A->ROS Redox_Imbalance Redox Imbalance ROS->Redox_Imbalance Fas_FasL ↑ Fas/FasL Redox_Imbalance->Fas_FasL TNF_TNFR1 ↑ TNF/TNFR1 Redox_Imbalance->TNF_TNFR1 Caspase9 ↑ Caspase 9 Redox_Imbalance->Caspase9 Caspase8 ↑ Caspase 8 Fas_FasL->Caspase8 TNF_TNFR1->Caspase8 Caspase3 ↑ Caspase 3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SubG0_Arrest Sub-G0 Phase Cell Cycle Arrest Apoptosis->SubG0_Arrest DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag

Caption: Signaling pathway of Malabaricone A-induced apoptosis.

This compound: Lysosomal-Mitochondrial Axis of Cell Death

This compound employs a different strategy to eliminate cancer cells. Its mechanism is initiated by the permeabilization of the lysosomal membrane, a critical event that unleashes a cascade leading to mitochondrial-mediated apoptosis.[7][8][9] This pathway is characterized by:

  • Lysosomal Membrane Permeabilization (LMP): This is the initial and crucial step, leading to the release of cathepsins into the cytoplasm.[7][8][9]

  • Caspase-Independent Mitochondrial Apoptosis: The released cathepsin B cleaves Bid to t-Bid, which then translocates to the mitochondria, causing mitochondrial damage and the release of pro-apoptotic factors like AIF and Endo G.[7][8]

  • Cell Cycle Arrest: this compound induces a significant accumulation of cells in the S or G2-M phases of the cell cycle.[7][8]

  • Cu(II)-Dependent DNA Damage: The catechol moiety in this compound's structure allows it to chelate with copper (II) ions, leading to the generation of ROS that cause oxidative DNA damage.[3]

Malabaricone_C_Pathway Mal_C This compound LMP Lysosomal Membrane Permeabilization (LMP) Mal_C->LMP DNA_Damage Oxidative DNA Damage (Cu(II) dependent) Mal_C->DNA_Damage Cathepsin_B ↑ Cathepsin B (cytosolic) LMP->Cathepsin_B tBid t-Bid Cathepsin_B->tBid Mitochondrial_Damage Mitochondrial Damage tBid->Mitochondrial_Damage AIF_EndoG ↑ AIF & Endo G Release Mitochondrial_Damage->AIF_EndoG Apoptosis Caspase-Independent Apoptosis AIF_EndoG->Apoptosis SG2M_Arrest S/G2-M Phase Cell Cycle Arrest Apoptosis->SG2M_Arrest MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of Malabaricone A/C Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Malabaricone C and Malabaricone B

Author: BenchChem Technical Support Team. Date: November 2025

Malabaricone C demonstrates superior anti-inflammatory activity compared to Malabaricone B, exhibiting more potent inhibition of key inflammatory mediators and pathways. This is supported by available in vitro and in vivo data, although the anti-inflammatory profile of this compound is more extensively characterized in the scientific literature.

This guide provides a detailed comparison of the anti-inflammatory efficacy of this compound and Malabaricone B, focusing on their mechanisms of action, effects on inflammatory markers, and supporting experimental data. The information is intended for researchers, scientists, and professionals in drug development.

In Vitro and In Vivo Efficacy: A Head-to-Head Comparison

A key study directly comparing the two compounds in an indomethacin-induced gastric ulceration model in mice revealed the superior efficacy of this compound.[1] While both compounds promoted healing, this compound exhibited a significantly greater reduction in the ulcer index.[1]

ParameterMalabaricone BThis compoundReference
Ulcer Index Reduction 60.3%88.4%[1]
Increase in Plasma Antioxidant Status 36%61%[1]
Reduction in Thiobarbituric Acid Reactive Substances 17%~30%[1]
Reduction in Protein Carbonyls ~34%~40%[1]

Table 1: Comparative efficacy of Malabaricone B and this compound in a mouse model of indomethacin-induced gastric ulceration.[1]

Furthermore, the same study noted that this compound was more effective in modulating crucial factors for gastric mucosal integrity, including mucin secretion, prostaglandin E2 (PGE2) synthesis, and the expression of Epidermal Growth Factor (EGF) receptor and cyclooxygenase (COX) isoforms.[1]

Mechanistic Insights into Anti-Inflammatory Action

The anti-inflammatory effects of this compound are well-documented, with a primary mechanism involving the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB activation, leading to a downstream reduction in the production of various inflammatory mediators.[2][3]

In contrast, while Malabaricone B is also reported to possess anti-inflammatory properties, the specific details of its mechanism of action are less thoroughly investigated in the available literature. One study on its anticancer activity did note a reduction in COX-2 expression, an enzyme pivotal in the inflammatory cascade.

Inhibition of Inflammatory Mediators and Enzymes

This compound has demonstrated potent inhibitory effects on a range of inflammatory molecules and enzymes:

  • 5-Lipoxygenase (5-LOX): this compound is a potent competitive inhibitor of 5-LOX, with an IC50 value of 0.2 μM.[4] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

  • Pro-inflammatory Cytokines: It effectively inhibits the production of several pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ).[2]

  • Other Inflammatory Mediators: this compound also suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key players in the inflammatory response.[2]

For Malabaricone B , there is a notable lack of specific quantitative data, such as IC50 values, for its inhibitory effects on these key inflammatory markers. While the gastric ulceration study suggests it has some effect on PGE2 and COX, the extent of this inhibition compared to this compound is not explicitly quantified.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for evaluating anti-inflammatory activity.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression Stimulus Stimulus ROS ROS Stimulus->ROS activates Akt Akt ROS->Akt activates IKK IKK Akt->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription of MalabariconeC This compound MalabariconeC->ROS inhibits MalabariconeC->Akt inhibits MalabariconeC->IKK inhibits

Caption: Anti-inflammatory mechanism of this compound via inhibition of the ROS/Akt/IKK/NF-κB pathway.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis CellCulture Cell Culture (e.g., Macrophages) Stimulation Induce Inflammation (e.g., with LPS) CellCulture->Stimulation Treatment Treat with Malabaricone B or C Stimulation->Treatment Assays Perform Assays: - Cytokine ELISA - Western Blot (NF-κB, COX-2) - Griess Assay (NO) - Enzyme Inhibition Assays Treatment->Assays Quantification Quantify Results (e.g., IC50 values) Assays->Quantification Comparison Compare Efficacy Quantification->Comparison

Caption: General experimental workflow for comparing the anti-inflammatory efficacy of Malabaricone B and C.

Experimental Protocols

Indomethacin-Induced Gastric Ulceration Model
  • Animal Model: Mice are typically used.

  • Induction of Ulcers: A single oral dose of indomethacin (e.g., 18 mg/kg body weight) is administered to induce gastric ulceration.

  • Treatment: Following ulcer induction, animals are treated orally with Malabaricone B, this compound (e.g., 10 mg/kg body weight/day), or a control vehicle for a specified period (e.g., 3 days).

  • Assessment:

    • Ulcer Index: Stomachs are excised, and the ulcerated area is measured to calculate an ulcer index.

    • Histopathology: Gastric tissues are processed for histological examination to assess mucosal damage and inflammation.

    • Biochemical Analysis: Plasma and tissue homogenates are used to measure markers of oxidative stress (e.g., thiobarbituric acid reactive substances, protein carbonyls) and antioxidant status.

In Vitro Anti-Inflammatory Assays
  • Cell Lines: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Inflammatory Stimulus: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of Malabaricone B or this compound before or during stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The Griess reagent is used to measure nitrite accumulation in the cell culture supernatant, which is an indicator of NO production.

    • Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): Enzyme-linked immunosorbent assay (ELISA) is employed to quantify the levels of specific cytokines in the culture medium.

    • Prostaglandin E2 (PGE2): ELISA kits are used to measure the concentration of PGE2.

  • Western Blot Analysis: This technique is used to assess the protein expression levels of key inflammatory signaling molecules, such as phosphorylated and total forms of NF-κB subunits (e.g., p65), IκBα, and enzymes like COX-2 and iNOS.

  • Enzyme Inhibition Assays: The direct inhibitory effect of the compounds on enzymes like COX-1, COX-2, and 5-LOX is measured using commercially available assay kits. These assays typically involve providing the enzyme with its substrate and measuring the formation of the product in the presence and absence of the inhibitor to determine the IC50 value.

Conclusion

The available evidence strongly suggests that this compound possesses a more potent and well-characterized anti-inflammatory profile than Malabaricone B. Its superior efficacy in an in vivo model of gastric ulceration, coupled with its demonstrated ability to potently inhibit key inflammatory pathways and mediators like NF-κB and 5-LOX, positions it as a more promising candidate for further development as an anti-inflammatory agent. However, a more comprehensive understanding of Malabaricone B's anti-inflammatory mechanisms and a direct comparison of its effects on a wider range of inflammatory markers with specific quantitative data are needed to fully elucidate its therapeutic potential.

References

Malabaricone C Versus Curcumin: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anticancer properties, mechanisms of action, and cytotoxic profiles of Malabaricone C and Curcumin, providing researchers, scientists, and drug development professionals with a data-driven comparative guide.

In the ongoing search for novel and effective anticancer agents, natural compounds have emerged as a promising frontier. Among these, this compound, a phenolic compound isolated from the fruit rind of Myristica malabarica, and Curcumin, the active component of turmeric, have garnered significant attention for their potent anticancer activities. This guide provides a comprehensive, objective comparison of these two compounds, supported by experimental data, to aid in the evaluation of their therapeutic potential.

At a Glance: Key Anticancer Properties

FeatureThis compoundCurcumin
Primary Mechanism Induction of DNA damage, lysosomal membrane permeabilization, and mitochondrial-mediated apoptosis.[1][2][3]Modulation of multiple signaling pathways, including NF-κB, STAT3, PI3K/Akt, and MAPK.[4][5][6]
Cytotoxicity Demonstrates potent cytotoxicity, with some studies indicating higher efficacy than curcumin in specific cell lines.Exhibits broad-spectrum cytotoxicity against various cancer cell lines.
Apoptosis Induction Induces apoptosis through both caspase-dependent and independent pathways.[2]Promotes apoptosis via intrinsic and extrinsic pathways.[4]
Cell Cycle Arrest Can induce cell cycle arrest at the S or G2/M phases.[2]Induces cell cycle arrest, often at the G2/M phase.[7]
Signaling Pathway Modulation Primarily affects DNA damage response pathways involving p38 MAPK and p53.[2][3]Modulates a wide array of signaling pathways crucial for cancer cell survival and proliferation.[4][5]

Comparative Cytotoxicity

Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a critical measure of a compound's cytotoxic potency. The following table summarizes the available comparative cytotoxicity data for this compound and Curcumin in various cancer cell lines.

Cell LineCompoundIC50 (µM)Incubation Time (h)Assay
MCF-7 (Breast Cancer) This compound5.26 ± 1.20Not SpecifiedNot Specified
Curcumin24.46 ± 3.32Not SpecifiedNot Specified
MDA-MB-231 (Breast Cancer) Malabaricone A8.11 ± 0.0324MTT
Malabaricone B> 1524MTT
This compound15.12 - 19.6324MTT
Malabaricone D> 1524MTT
Curcumin18.5448MTT
A549 (Lung Cancer) Curcumin~2048MTT
HT-29 (Colon Cancer) Curcumin10 - 80 (dose-dependent)24MTT
HCT116 (Colon Cancer) Curcumin~3048MTT

Delving into the Mechanisms: Signaling Pathways

The anticancer effects of this compound and Curcumin are orchestrated through their interaction with and modulation of key cellular signaling pathways.

This compound: A Cascade of Cellular Damage

This compound's primary mechanism of action involves the induction of significant cellular stress, leading to programmed cell death. This process is initiated by DNA damage, which in turn activates downstream signaling cascades.

MalabariconeC_Pathway MalabariconeC This compound DNADamage DNA Double-Strand Breaks MalabariconeC->DNADamage LMP Lysosomal Membrane Permeabilization MalabariconeC->LMP p38MAPK p38 MAPK Activation DNADamage->p38MAPK p53 p53 Activation DNADamage->p53 MitochondrialDamage Mitochondrial Damage (Loss of ΔΨm) p38MAPK->MitochondrialDamage p53->MitochondrialDamage LMP->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Curcumin: A Multi-Targeted Approach

In contrast to the focused cytotoxic assault of this compound, Curcumin employs a broader strategy, modulating multiple signaling pathways that are often dysregulated in cancer cells. This multi-targeted approach contributes to its pleiotropic anticancer effects.

Curcumin_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Curcumin Curcumin NFkB NF-κB Curcumin->NFkB Inhibits STAT3 STAT3 Curcumin->STAT3 Inhibits PI3KAkt PI3K/Akt Curcumin->PI3KAkt Inhibits MAPK MAPK Curcumin->MAPK Modulates Proliferation ↓ Proliferation NFkB->Proliferation Apoptosis ↑ Apoptosis NFkB->Apoptosis Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis Metastasis ↓ Metastasis NFkB->Metastasis STAT3->Proliferation STAT3->Apoptosis PI3KAkt->Proliferation PI3KAkt->Apoptosis PI3KAkt->Angiogenesis MAPK->Proliferation

Figure 2: Overview of major signaling pathways modulated by Curcumin.

Experimental Protocols: A Methodological Overview

The following sections provide a general overview of the key experimental protocols used to evaluate the anticancer properties of this compound and Curcumin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

MTT_Workflow Start Seed cancer cells in 96-well plate Treat Treat with varying concentrations of This compound or Curcumin Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read

Figure 3: General workflow for the MTT assay.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of either this compound or Curcumin.

  • Following an incubation period (typically 24 to 72 hours), the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance is then measured using a microplate reader, which is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cells are treated with the test compound (this compound or Curcumin) for a specified duration.

  • The cells are then harvested and washed with a binding buffer.

  • Annexin V conjugated to a fluorescent dye (like FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

  • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • The stained cells are then analyzed by flow cytometry to quantify the different cell populations.

Western Blotting

This technique is employed to detect and quantify specific proteins involved in various signaling pathways, apoptosis, and cell cycle regulation.

Methodology:

  • Cells are treated with this compound or Curcumin and then lysed to extract total protein.

  • The protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p53, p-Akt).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

  • A chemiluminescent substrate is applied, and the resulting signal, which is proportional to the amount of the target protein, is detected.

Conclusion

Both this compound and Curcumin demonstrate significant anticancer properties, albeit through distinct mechanisms of action. This compound appears to exert its effects through a more direct and potent induction of cellular damage, leading to apoptosis. In contrast, Curcumin's anticancer activity stems from its ability to modulate a wide range of signaling pathways that are fundamental to cancer cell survival and proliferation.

The available data suggests that this compound may exhibit superior cytotoxicity in certain cancer cell lines compared to Curcumin. However, the extensive research on Curcumin has established its broad-spectrum efficacy and has led to the development of various formulations to improve its bioavailability.

Further head-to-head comparative studies across a wider panel of cancer cell lines are warranted to fully elucidate the relative therapeutic potential of these two promising natural compounds. The detailed understanding of their mechanisms of action will be crucial for the rational design of future anticancer therapies, potentially involving these agents as monotherapies or in combination with existing treatments. This guide provides a foundational comparison to inform and direct such future research endeavors.

References

Efficacy of Malabaricone C compared to standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the anti-inflammatory properties of Malabaricone C versus standard non-steroidal anti-inflammatory drugs (NSAIDs).

In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, natural compounds have emerged as a promising area of research. Among these, this compound, a diarylnonanoid isolated from the spice nutmeg (Myristica fragrans), has garnered significant attention for its potent anti-inflammatory effects. This guide provides a comprehensive comparison of the efficacy of this compound with standard anti-inflammatory drugs, supported by available experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Executive Summary

This compound exhibits a distinct anti-inflammatory mechanism compared to traditional NSAIDs like Ibuprofen and Diclofenac. While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, this compound demonstrates potent inhibition of 5-lipoxygenase (5-LOX) and modulates key inflammatory signaling pathways, including NF-κB. This multi-targeted approach suggests a broader spectrum of anti-inflammatory activity and a potentially different side-effect profile.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the inhibitory activity of this compound and standard NSAIDs on key inflammatory enzymes. It is important to note that the IC50 values presented are from different studies and experimental conditions may vary.

Table 1: Inhibitory Activity (IC50) Against Key Inflammatory Enzymes

CompoundTarget EnzymeIC50 Value (µM)
This compound 5-Lipoxygenase (5-LOX)0.2[1]
Ibuprofen Cyclooxygenase-1 (COX-1)2.9 - 13
Cyclooxygenase-2 (COX-2)1.1 - 370
Diclofenac Cyclooxygenase-1 (COX-1)0.076 - 0.611
Cyclooxygenase-2 (COX-2)0.026 - 0.63

Note: A lower IC50 value indicates greater potency.

Mechanisms of Action: A Divergent Approach to Inflammation

Standard NSAIDs, such as Ibuprofen and Diclofenac, exert their anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4][5]

In contrast, this compound showcases a multi-faceted mechanism of action:

  • 5-Lipoxygenase (5-LOX) Inhibition: this compound is a potent inhibitor of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes.[1] Leukotrienes are powerful pro-inflammatory mediators involved in various inflammatory diseases.[1]

  • NF-κB Pathway Inhibition: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB).[6][7][8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8][9]

  • Modulation of T-cell Proliferation and Cytokine Secretion: Studies have indicated that this compound can inhibit mitogen-induced T-cell proliferation and the secretion of pro-inflammatory cytokines.[6][7][9]

The following diagram illustrates the distinct signaling pathways targeted by this compound and standard NSAIDs.

Inflammation_Pathways AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes activates MalC This compound MalC->LOX MalC->IKK NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX

Caption: Signaling pathways targeted by this compound and NSAIDs.

Experimental Protocols

To provide a comprehensive understanding of the data presented, this section outlines the typical methodologies used in the key experiments cited.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay is employed to determine the inhibitory effect of a compound on the activity of the 5-lipoxygenase enzyme.

Typical Protocol:

  • Enzyme Preparation: A solution of purified 5-lipoxygenase enzyme is prepared in a suitable buffer (e.g., Tris-HCl buffer).

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme solution for a specific period at a controlled temperature.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement: The formation of leukotrienes is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

Experimental_Workflow start Start prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme prepare_compound Prepare Test Compound (e.g., this compound) start->prepare_compound incubate Pre-incubate Enzyme and Compound prepare_enzyme->incubate prepare_compound->incubate add_substrate Add Substrate (Arachidonic Acid) incubate->add_substrate measure Measure Product Formation (Spectrophotometry) add_substrate->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Caption: A typical workflow for an in vitro enzyme inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Typical Protocol:

  • Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound (e.g., this compound) or a standard drug (e.g., Diclofenac) is administered to the animals, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the animal's hind paw.

  • Measurement of Edema: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory agent with a mechanism of action distinct from standard NSAIDs. Its potent inhibition of 5-lipoxygenase and the NF-κB signaling pathway suggests it may offer a broader therapeutic window and potentially circumvent some of the gastrointestinal side effects associated with COX inhibition. While direct comparative studies are limited, the available data indicates that this compound's efficacy is significant. Further research, including head-to-head clinical trials, is warranted to fully elucidate its therapeutic potential and establish its place in the management of inflammatory disorders. One study has also highlighted that this compound did not interfere with the anti-inflammatory properties of NSAIDs, suggesting potential for combination therapies.[10][11]

References

Comparative analysis of the antioxidant potential of different malabaricones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antioxidant Potential of Malabaricones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant properties of various malabaricones, a class of naturally occurring diarylnonanoids found in plants of the Myristica genus. The information presented herein is collated from experimental studies to facilitate further research and development in pharmacology and medicinal chemistry. Malabaricones have been noted for a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] This guide focuses on their antioxidant capacity, presenting quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of malabaricones is typically evaluated through their ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

Data from various studies consistently demonstrates that Malabaricone C possesses superior antioxidant capabilities compared to other isolated analogues.[3][4] The table below summarizes the comparative IC50 values for different malabaricones from key radical scavenging assays.

Malabaricone DerivativeAssay TypeIC50 Value (µg/mL)Reference(s)
This compound DPPH Radical Scavenging8.35 ± 2.20[4][5]
ABTS Radical ScavengingHigh Activity[4][5]
Malabaricone B DPPH Radical Scavenging> 200[4][5]
ABTS Radical ScavengingHigh Activity[4][5]
Dehydrodiisoeugenol *DPPH Radical Scavenging66.02 ± 2.85[4][5]
ABTS Radical ScavengingHigh Activity[4][5]

Note: Dehydrodiisoeugenol is another phenolic compound isolated alongside malabaricones from Myristica fragrans and is included for comparison. The ABTS assay results were reported qualitatively as "high activity" for both Malabaricone B and C, with specific IC50 values not provided in the compared studies.[4][5]

This compound's potent antioxidant activity is attributed to its radical scavenging and Fe(II) chelation capacities.[3][6] It has been shown to be more effective than curcumin in preventing lipid peroxidation in rat liver mitochondria.[3][6]

Mechanism of Action and Cellular Pathways

Beyond direct radical scavenging, the bioactivity of malabaricones, particularly this compound, involves the modulation of cellular signaling pathways related to inflammation and oxidative stress. Studies have indicated that this compound exerts anti-inflammatory effects by interacting with cellular thiols, which leads to the suppression of key signaling cascades.[7][8] It has been found to inhibit the phosphorylation of ERK/JNK and the subsequent activation of the transcription factor NF-κB, which are critical in the inflammatory response.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK MAPK_Pathway MAPK Pathway (ERK/JNK) IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocation MalC This compound MalC->NFkB Inhibits DNA Binding Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression

Proposed signaling pathway modulated by this compound.

Experimental Protocols

The following sections detail the standardized methodologies for assessing the antioxidant potential of compounds like malabaricones.

General Workflow for Antioxidant Assays

The process of evaluating the antioxidant capacity of a compound follows a structured workflow, from sample preparation to data analysis and interpretation.

A Sample Preparation (e.g., Malabaricone solution) C Assay Reaction (Mix sample and reagent) A->C B Reagent Preparation (DPPH or ABTS solution) B->C D Incubation (In dark, room temp) C->D E Spectrophotometric Reading (Measure Absorbance) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

References

Head-to-head comparison of Malabaricone C and omeprazole in gastric ulcer models

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: Malabaricone C vs. Omeprazole in Gastric Ulcer Models

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the natural product this compound and the widely used proton pump inhibitor, omeprazole, in the context of treating gastric ulcers, specifically in non-steroidal anti-inflammatory drug (NSAID)-induced models. The information presented herein is supported by experimental data from preclinical studies, offering insights into their respective mechanisms of action, efficacy, and potential as therapeutic agents.

Comparative Efficacy in NSAID-Induced Gastric Ulcer Models

This compound has demonstrated comparable or even superior efficacy to omeprazole in preclinical models of NSAID-induced gastric ulcers.[1] Studies indicate that this compound not only protects the gastric mucosa from damage but also promotes healing through multiple pathways.[1][2][3]

Data Summary: Ulcer Index and Antioxidant Status

The following tables summarize the quantitative data from a key study comparing the effects of this compound and omeprazole on indomethacin-induced gastric ulcers in mice.

Table 1: Effect on Ulcer Index

Treatment GroupDoseUlcer Index Reduction (%)
This compound10 mg/kg88.4%
Omeprazole3 mg/kg86.1%
Malabaricone B10 mg/kg60.3%
(Data sourced from Banerjee et al., 2008)[2][3]

Table 2: Effect on Plasma Antioxidant Status

Treatment GroupDoseIncrease in Total Antioxidant Status (%)
This compound10 mg/kg61%
Omeprazole3 mg/kg53%
Malabaricone B10 mg/kg36%
(Data sourced from Banerjee et al., 2008)[2][3]

Table 3: Effect on Gastric Mucosal Prostaglandin E2 (PGE2) Levels

Treatment GroupDosePGE2 Level (pg/mg protein)
Control-~250
Indomethacin18 mg/kg~100
Indomethacin + this compound10 mg/kg~225
Indomethacin + Omeprazole3 mg/kg~150
(Data interpreted from graphical representations in Basak et al., 2020)[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies.

Indomethacin-Induced Gastric Ulcer Model in Mice

  • Animal Model: Swiss albino mice of either sex, weighing between 20-25g, are typically used.

  • Ulcer Induction: A single oral dose of indomethacin (18 mg/kg body weight), a common NSAID, is administered to induce gastric ulceration.[1][2][3]

  • Treatment Administration:

    • This compound is administered orally at doses ranging from 5-20 mg/kg body weight.[4]

    • Omeprazole is administered orally at a dose of 3 mg/kg body weight.[2][3][4]

    • Treatment is typically initiated after ulcer induction and continued for a specified period, often 3 days.[2][3][4]

  • Evaluation of Ulcer Index:

    • At the end of the treatment period, animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and washed with saline.

    • The gastric mucosa is examined for ulcers, and the ulcer index is calculated based on the number and severity of lesions.

  • Biochemical and Histological Analysis:

    • Gastric tissue samples are collected for histological examination (e.g., H&E staining) to assess mucosal damage and inflammation.[4]

    • Tissue homogenates are prepared to measure various biochemical parameters, including levels of prostaglandins (PGE2), oxidative stress markers (thiobarbituric acid reactive substances, protein carbonyls), and antioxidant enzymes.[2][3]

    • Plasma samples are collected to determine the total antioxidant status.[2][3]

Mechanism of Action: A Comparative Overview

The therapeutic effects of this compound and omeprazole in gastric ulcers are achieved through distinct molecular mechanisms.

Omeprazole: Proton Pump Inhibition

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the gastric proton pump) in the parietal cells of the stomach.[5][6][7] This inhibition is the final step in gastric acid secretion, leading to a significant and prolonged reduction in stomach acidity.[6][7] By increasing the gastric pH, omeprazole provides a more favorable environment for the healing of existing ulcers and prevents the formation of new ones.[7][8]

This compound: A Multi-Targeted Approach

In contrast to the singular mechanism of omeprazole, this compound exerts its gastroprotective effects through a multi-faceted approach:

  • Antioxidant and Anti-nitrative Stress Activity: this compound effectively scavenges free radicals and reduces oxidative and nitrative stress in the gastric mucosa, which are key contributors to NSAID-induced damage.[1][4][9] This action helps to prevent mitochondrial dysfunction and subsequent cell death.[1][9]

  • Anti-inflammatory Effects: It suppresses the activation of the pro-inflammatory transcription factor NF-κB and reduces the infiltration of neutrophils and the release of pro-inflammatory cytokines.[1][9]

  • Promotion of Angiogenic Auto-healing: this compound promotes the healing of the gastric mucosa by restoring the balance between pro-angiogenic factors like vascular endothelial growth factor (VEGF) and anti-angiogenic factors.[1][4][9] It also modulates the expression of cyclooxygenase (COX) isoforms and the synthesis of protective prostaglandins (PGE2).[2]

Visualizing the Pathways and Processes

Experimental Workflow for Comparing this compound and Omeprazole

G cluster_0 Ulcer Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase A Animal Acclimatization (Swiss albino mice) B Fasting Period A->B C Indomethacin Administration (18 mg/kg, p.o.) B->C D1 This compound (10 mg/kg, p.o.) D2 Omeprazole (3 mg/kg, p.o.) D3 Vehicle Control E Euthanasia and Stomach Collection D1->E D2->E D3->E F Ulcer Index Scoring E->F G Histopathology E->G H Biochemical Assays (PGE2, Oxidative Stress) E->H G omeprazole Omeprazole (Prodrug) parietal_cell Parietal Cell (Acidic Environment) omeprazole->parietal_cell active_omeprazole Active Sulfenamide proton_pump H+/K+ ATPase (Proton Pump) active_omeprazole->proton_pump Irreversible Inhibition parietal_cell->active_omeprazole Activation h_ions H+ Secretion proton_pump->h_ions gastric_acid Reduced Gastric Acid proton_pump->gastric_acid Leads to G nsaid NSAID (Indomethacin) ros_rns Oxidative/Nitrative Stress (ROS/RNS) nsaid->ros_rns inflammation Inflammation (NF-κB, Cytokines) nsaid->inflammation angiogenesis_imbalance Angiogenesis Imbalance (↓VEGF) nsaid->angiogenesis_imbalance mito_dysfunction Mitochondrial Dysfunction & Cell Death ros_rns->mito_dysfunction gastric_ulcer Gastric Ulceration mito_dysfunction->gastric_ulcer inflammation->gastric_ulcer angiogenesis_imbalance->gastric_ulcer mal_c This compound mal_c->ros_rns Inhibits mal_c->inflammation Inhibits mal_c->angiogenesis_imbalance Restores Balance

References

Comparative Analysis of Malabaricone C's Antiviral Efficacy Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral activity of Malabaricone C, a naturally occurring phenolic compound, across different cell lines as reported in recent scientific literature. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource detailing the compound's performance, supported by experimental data and methodologies.

Executive Summary

This compound, isolated from edible plants like nutmeg, has demonstrated notable antiviral properties, particularly against SARS-CoV-2.[1][2] Its mechanism of action appears to involve the disruption of viral entry by interfering with lipid raft formation on the host cell's plasma membrane.[1] This guide synthesizes the available data on its efficacy and cytotoxicity in various cell lines to aid in the assessment of its therapeutic potential.

Comparative Antiviral Activity and Cytotoxicity

The antiviral and cytotoxic profiles of this compound have been evaluated in several cell lines. The following table summarizes the key quantitative data from these studies.

Cell LineVirus/ConditionParameterValue (µM)Reference
HEK293TSARS-CoV-2 (WK-521 and variants)EC₅₀1 - 1.5[1][2]
Vero E6SARS-CoV-2 (WK-521 and variants)EC₅₀1 - 1.5[1][2]
SH-SY5Y (Human Neuroblastoma)CytotoxicityMinimal (<20%)25 - 75[3]
SH-SY5Y (Human Neuroblastoma)Cytotoxicity~30.26%200[3]
HaCaT (Human Keratinocyte)N. fowleri-induced cytopathogenicityGreatest protective effect200[3]
MCF-7 (Human Breast Cancer)CytotoxicityIC₅₀5.26 ± 1.20[4]
NCI-N87 (Human Gastric Cancer)CytotoxicityIC₅₀42.62 ± 3.10[4]
MGC803 (Human Gastric Cancer)CytotoxicityIC₅₀22.94 ± 1.33[4]
A2780 (Human Ovarian Cancer)CytotoxicityStrongNot specified[5]
TOV-112D (Human Ovarian Cancer)CytotoxicityStrongNot specified[5]
SK-OV3 (Human Ovarian Cancer)CytotoxicityStrongNot specified[5]
RAW264.7 (Murine Macrophage)LPS-induced inflammationInhibition of NO, PGE₂, IL-6, INF-γDose-dependent[6]
Murine Peritoneal MacrophagesLPS-induced inflammationInhibition of NO, PGE₂, IL-6, INF-γDose-dependent[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

Antiviral Activity Assay (MTT Assay)

The antiviral activity of this compound against SARS-CoV-2 was evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: HEK293T or Vero E6 cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with varying concentrations of this compound.

  • Viral Infection: Following treatment, cells were infected with SARS-CoV-2 (ancestral or variant strains).

  • Incubation: The plates were incubated to allow for viral replication and the induction of cytopathic effects.

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.

  • EC₅₀ Calculation: The half-maximal effective concentration (EC₅₀) was calculated as the concentration of this compound that inhibited the viral cytopathic effect by 50%.

Cytotoxicity Assay (LDH Release Assay)

The cytotoxicity of this compound was assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[3]

  • Cell Treatment: SH-SY5Y cells were treated with this compound at concentrations ranging from 25 to 200 µM for 24 hours.

  • Control Groups: Untreated cells served as the negative control, and cells treated with Triton X-100 were the positive control for maximum LDH release.

  • Supernatant Collection: After incubation, the cell culture supernatant was collected.

  • LDH Measurement: The amount of LDH in the supernatant was quantified using a commercially available LDH assay kit.

  • Calculation: Cytotoxicity was expressed as a percentage relative to the positive control.

Visualizing Mechanisms and Workflows

Proposed Antiviral Mechanism of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits viral infection through interference with lipid rafts.

antiviral_mechanism cluster_cell Host Cell Plasma_Membrane Plasma Membrane Lipid_Raft Lipid Raft Receptor Host Receptor (e.g., ACE2) Endocytosis Endocytosis Receptor->Endocytosis Initiates Viral_Replication Viral Replication Endocytosis->Viral_Replication Leads to Virus Virus Virus->Receptor Binds Malabaricone_C This compound Malabaricone_C->Lipid_Raft Interferes with formation Malabaricone_C->Endocytosis Inhibits

Caption: Proposed antiviral mechanism of this compound.

Experimental Workflow for Antiviral Screening

This diagram outlines a typical workflow for screening compounds for antiviral activity.

antiviral_workflow Start Start Cell_Culture Culture Host Cells (e.g., Vero E6) Start->Cell_Culture Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Viral_Infection Infect with Virus (e.g., SARS-CoV-2) Compound_Treatment->Viral_Infection Incubation Incubate for Viral Replication Viral_Infection->Incubation Viability_Assay Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate EC₅₀ Viability_Assay->Data_Analysis End End Data_Analysis->End signaling_pathway LPS LPS ROS ROS Accumulation LPS->ROS Akt Akt Phosphorylation ROS->Akt IKK IKK Phosphorylation Akt->IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation Inflammatory_Response Inflammatory Response (NO, PGE₂, IL-6, INF-γ) NFkB_Activation->Inflammatory_Response Malabaricone_C This compound Malabaricone_C->ROS Inhibits

References

Comparative study of the antimicrobial spectrum of Malabaricone C and other natural products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antimicrobial Spectrum of Malabaricone C and Other Natural Products

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. This guide provides a comparative analysis of the antimicrobial spectrum of this compound, a natural phenolic compound, with other well-known natural antimicrobial agents. Due to the limited availability of broad-spectrum minimum inhibitory concentration (MIC) data for this compound, this guide also includes data for the structurally similar and more extensively studied Malabaricone B. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these natural products as future antimicrobial therapies.

Antimicrobial Spectrum: A Quantitative Comparison

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of Malabaricone B, Curcumin, Allicin, and Tea Tree Oil against a range of clinically relevant microorganisms.

MicroorganismMalabaricone BCurcuminAllicinTea Tree Oil (% v/v)
Gram-Positive Bacteria
Staphylococcus aureus0.5 µg/mL[1]46.9-250 µg/mL[2][3]5-10 µg/mL[4]0.02-0.5%[5][6]
Methicillin-ResistantS. aureus (MRSA)1-2 µg/mL[1]125-250 µg/mL[2][7]-0.25-2%[5][6]
Vancomycin-ResistantS. aureus (VRSA)1-2 µg/mL[1]---
Staphylococcus epidermidis-46.9 µg/mL[2]--
Enterococcus faecalis-62.5-293 µg/mL[7][8]->2%[6]
Vancomycin-ResistantEnterococcus (VRE)1-2 µg/mL[1]---
Bacillus subtilis-129 µg/mL[7]--
Streptococcus pyogenes-31.25-128 µg/mL[8]--
Gram-Negative Bacteria
Escherichia coli>128 µg/mL[1]163-5000 µg/mL[7][8]0.125-20 µg/mL[4]0.5%
Pseudomonas aeruginosa>128 µg/mL[1]62.5-5000 µg/mL[7][8]20-80 µg/mL>2%[6]
Klebsiella pneumoniae>128 µg/mL[1]216 µg/mL[7]0.125-20 µg/mL[4]-
Acinetobacter baumannii>128 µg/mL[1]-20-80 µg/mL[4]-
Fungi
Candida albicans--40-80 µg/mL[4]0.25-1.0%[9]

Analysis of Antimicrobial Activity

Malabaricone B and C: Malabaricone B demonstrates potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE, with MIC values as low as 0.5-2 µg/mL[1]. However, it shows a lack of activity against Gram-negative bacteria[1]. While specific MIC data for this compound is scarce, preliminary studies suggest it possesses antibacterial activity against S. aureus and B. subtilis[10]. Notably, this compound has been shown to exhibit anti-quorum sensing activity against Pseudomonas aeruginosa, suggesting a potential mechanism to inhibit virulence and biofilm formation rather than direct bactericidal action[10][11].

Curcumin: The active component of turmeric, curcumin, exhibits a broad spectrum of antimicrobial activity, though with generally higher MIC values compared to Malabaricone B against Gram-positive bacteria[2][3][7][8]. Its efficacy against Gram-negative bacteria is variable and often requires higher concentrations[7][8].

Allicin: This organosulfur compound from garlic displays potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi[4][12]. Its low MIC values against a wide range of pathogens make it a significant subject of interest.

Tea Tree Oil: An essential oil from Melaleuca alternifolia, tea tree oil is effective against a variety of Gram-positive bacteria, including MRSA, and some fungi[5][6]. Its activity against Gram-negative bacteria is generally lower[6].

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent.

Principle: The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate[13][14]. Each well is then inoculated with a standardized suspension of the test microorganism and incubated under controlled conditions[13][15]. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism[16].

Detailed Methodology (Based on CLSI Guidelines):

  • Preparation of Antimicrobial Stock Solution: A stock solution of the natural product is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a 96-well microtiter plate[14][17]. This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial or fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria[13]. The suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension[15]. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-24 hours for most bacteria, and at an appropriate temperature and duration for fungi[18][19].

  • Determination of MIC: After incubation, the plates are examined visually or with a plate reader for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth[16].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_result Result stock Prepare Stock Solution of Natural Product dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubation Incubate at 35-37°C for 16-24h inoculate->incubation reading Visually Inspect for Growth (Turbidity) incubation->reading mic Determine MIC: Lowest Concentration with No Visible Growth reading->mic

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This comparative guide highlights the potent and specific antimicrobial activity of Malabaricone B against Gram-positive bacteria, including resistant strains. While further research is needed to elucidate the full antimicrobial spectrum of this compound, its anti-quorum sensing properties present an alternative and promising avenue for combating bacterial virulence. In comparison, natural products like allicin and tea tree oil offer broader spectrums of activity. The provided experimental protocol for MIC determination serves as a foundational method for researchers to further evaluate these and other novel natural products in the quest for new antimicrobial agents.

References

Benchmarking the Neuroprotective Effects of Malabaricone C Against Known Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Malabaricone C, a phenolic diarylnonanoid found in Myristica malabarica, against well-established neuroprotective compounds: Curcumin, Resveratrol, and Edaravone. The following sections present a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to offer an objective resource for evaluating the therapeutic potential of this compound.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of this compound, primarily through studies on Myristica malabarica extract, has been evaluated in a rat model of diabetes-induced cognitive impairment. This model shares pathological features with neurodegenerative diseases, including heightened oxidative stress. The data presented below compares the effects of this extract with Curcumin, Resveratrol, and Edaravone on cognitive performance and key biochemical markers of oxidative stress and cholinergic function.

Table 1: Comparison of Neuroprotective Effects on Cognitive Performance and Brain Biochemical Markers

Parameter This compound (Myristica malabarica extract) Curcumin Resveratrol Edaravone
Cognitive Improvement (Animal Model) Significant improvement in spatial memory (Y-maze & Morris water maze) in diabetic rats (200 mg/kg)[1][2]Improved spatial memory (Morris water maze) in aged and colchicine-induced cognitive impairment models in rats[3][4]Improved spatial and emotional learning and memory in various rat models of cognitive impairment[5][6]Attenuated memory impairment (radial arm water maze) in diabetic rats[7][8]
Acetylcholinesterase (AChE) Activity Significant reduction in brain AChE activity in diabetic rats (200 mg/kg)[1][2]Restored acetylcholinesterase activity in a colchicine-induced cognitive impairment model in rats[3]No direct comparable data found.Ameliorated cholinergic system dysfunction in a rat model of Alzheimer's disease[9]
Lipid Peroxidation (MDA Levels) Significant reduction in brain Malondialdehyde (MDA) levels in diabetic rats (200 mg/kg)[1][2]Decreased MDA levels in the brain tissue of aged female rats and in a model of chronic unpredictable mild stress[4][10]Decreased MDA levels in the cerebral cortex and hippocampus of rats in models of aging and vascular dementia[5][6]Normalized hippocampal thiobarbituric acid reactive substance (TBARS, a measure of MDA) activity in diabetic rats[7][8]
Nitric Oxide (NO) Levels Significant reduction in brain Nitric Oxide (NO) levels in diabetic rats (200 mg/kg)[1][2]No direct comparable data found.No direct comparable data found.No direct comparable data found.
Superoxide Dismutase (SOD) Activity Significant increase in brain Superoxide Dismutase (SOD) activity in diabetic rats (200 mg/kg)[1][2]Increased SOD levels in the brains of rats in a model of Alzheimer's disease[11]Increased SOD activity in the hippocampus and cerebral cortex of rats with vascular dementia[5][6]Restored hippocampal SOD activity in diabetic rats[7][8]
Catalase (CAT) Activity Significant increase in brain Catalase (CAT) activity in diabetic rats (200 mg/kg)[1][2]Increased CAT activity in a rat model of chronic unpredictable mild stress[10]No direct comparable data found.No effect on catalase levels in a diabetic rat model[7][8]
Glutathione (GSH) Levels Significant increase in brain Glutathione (GSH) levels in diabetic rats (200 mg/kg)[1][2]Restored decreased reduced glutathione levels in a colchicine-induced cognitive impairment model in rats[3]Increased glutathione levels in the hippocampus and cerebral cortex of rats with vascular dementia[5][12]Restored the reduced/oxidized glutathione ratio in the hippocampus of diabetic rats[7][8]

Note: Data for this compound is based on studies using a methanol extract of Myristica malabarica, of which this compound is a known constituent. The specific contribution of this compound to the observed effects has not been isolated in these neuroprotection-focused studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for this compound's anti-inflammatory action, which is highly relevant to neuroinflammation, and a general experimental workflow for assessing neuroprotective compounds.

G LPS LPS ROS ROS LPS->ROS Akt Akt ROS->Akt Malabaricone_C This compound Malabaricone_C->ROS Malabaricone_C->Akt IKK IKK Akt->IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response

Caption: this compound's Anti-inflammatory Signaling Pathway.

G cluster_0 In Vivo Model cluster_1 Data Analysis Animal Model Induce Cognitive Impairment (e.g., STZ-induced diabetes) Treatment Administer Test Compounds (this compound, Benchmarks) Animal Model->Treatment Behavioral Testing Cognitive Assessment (Y-maze, Morris Water Maze) Treatment->Behavioral Testing Biochemical Analysis Brain Tissue Homogenization & Biomarker Assays Behavioral Testing->Biochemical Analysis Statistical Analysis Compare treatment groups to control and disease models Biochemical Analysis->Statistical Analysis Interpretation Evaluate Neuroprotective Efficacy Statistical Analysis->Interpretation

Caption: General Workflow for Neuroprotective Compound Evaluation.

Experimental Protocols

Detailed methodologies for the key behavioral and biochemical assays cited in this guide are provided below.

Behavioral Assays for Cognitive Function

a) Y-Maze Test for Spatial Working Memory

The Y-maze apparatus consists of three arms of equal dimensions. The test relies on the innate tendency of rodents to explore novel environments.

  • Procedure:

    • Place the animal at the center of the maze.

    • Allow the animal to freely explore the three arms for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • An "alternation" is defined as consecutive entries into three different arms.

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

  • Interpretation: A higher percentage of spontaneous alternation is indicative of better spatial working memory.

b) Morris Water Maze for Spatial Learning and Memory

This test assesses hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the time taken (escape latency) and the path taken.

    • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim for a fixed duration (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).

  • Interpretation: A decrease in escape latency during the acquisition phase indicates learning. Spending a significantly greater amount of time in the target quadrant during the probe trial demonstrates spatial memory retention.

Biochemical Assays for Oxidative Stress Markers

The following assays are typically performed on brain tissue homogenates.

a) Acetylcholinesterase (AChE) Activity Assay

This assay measures the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.

  • Principle: Based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

  • General Protocol:

    • Prepare brain tissue homogenate in a suitable buffer.

    • Add the homogenate to a reaction mixture containing DTNB and acetylthiocholine.

    • Monitor the change in absorbance at 412 nm over time.

    • Calculate AChE activity based on the rate of color formation.

b) Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the level of MDA, a major product of lipid peroxidation.

  • Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which is measured spectrophotometrically at 532 nm.

  • General Protocol:

    • Mix brain tissue homogenate with a solution of TBA in an acidic medium.

    • Incubate the mixture at a high temperature (e.g., 95°C) for a specified time.

    • Cool the samples and measure the absorbance of the supernatant at 532 nm.

    • Quantify MDA concentration using a standard curve.

c) Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Principle: Several methods exist, one common method involves the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.

  • General Protocol:

    • Prepare a reaction mixture containing xanthine, xanthine oxidase, and a detection reagent like NBT.

    • Add the brain tissue homogenate to the reaction mixture.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • The degree of inhibition of the color reaction is proportional to the SOD activity.

d) Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂).

  • Principle: The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.

  • General Protocol:

    • Add brain tissue homogenate to a solution of H₂O₂ in a suitable buffer.

    • Immediately measure the decrease in absorbance at 240 nm over time.

    • Calculate catalase activity based on the rate of H₂O₂ degradation.

e) Reduced Glutathione (GSH) Assay

This assay quantifies the level of GSH, a major non-enzymatic antioxidant.

  • Principle: A common method involves the reaction of GSH with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

  • General Protocol:

    • Deproteinate the brain tissue homogenate.

    • Add the supernatant to a reaction mixture containing DTNB.

    • Measure the absorbance at 412 nm.

    • Quantify GSH concentration using a standard curve.

This guide provides a foundational comparison of this compound with established neuroprotective agents. Further research focusing on the effects of purified this compound in various neurodegenerative models is warranted to fully elucidate its therapeutic potential.

References

Independent Validation of Malabaricone C's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Malabaricone C (Mal C) against established alternatives across various disease models. The information presented herein is collated from preclinical studies to support independent validation and further investigation into its mechanisms of action. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Gastroprotective Effects: A Comparative Analysis with Omeprazole

This compound has demonstrated significant efficacy in attenuating nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulceration. Preclinical studies in mice have shown that Mal C is comparable, and in some aspects superior, to the widely used proton pump inhibitor, omeprazole.

Comparative Efficacy in Indomethacin-Induced Gastric Ulcer Model

ParameterThis compound (10 mg/kg)Omeprazole (3 mg/kg)Untreated Control
Ulcer Index Reduction (%) 88.4%86.1%N/A
Increase in Plasma Antioxidant Status (%) 61%53%N/A

Data sourced from studies on indomethacin-induced gastric ulceration in mice.[1]

This compound's gastroprotective effects are attributed to its ability to decrease oxidative and nitrative stress, reduce inflammation, and promote angiogenic autohealing.[2] Notably, its efficacy in reducing ulcer indices was slightly higher than that of omeprazole at the tested dosages.[1] Furthermore, Mal C demonstrated a greater capacity to increase the total antioxidant status in plasma compared to omeprazole.[1]

The mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[3][4] Omeprazole also exhibits anti-inflammatory properties, partly through the inhibition of NF-κB activation.[5][6][7][8][9]

Signaling Pathway: NF-κB Inhibition

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, H. pylori) cluster_mal_c This compound cluster_omeprazole Omeprazole cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK activates Mal_C This compound Mal_C->IKK inhibits Omeprazole Omeprazole Omeprazole->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFκB_nucleus->Pro_inflammatory_genes induces G cluster_mal_c This compound cluster_apoptosis Intrinsic Apoptosis Pathway Mal_C This compound LMP Lysosomal Membrane Permeabilization Mal_C->LMP induces Cathepsin_B Cathepsin B release LMP->Cathepsin_B Mitochondrial_Damage Mitochondrial Damage Cathepsin_B->Mitochondrial_Damage triggers Cytochrome_c Cytochrome c release Mitochondrial_Damage->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G start Start induction Induce Gastric Ulcer (Indomethacin p.o.) start->induction treatment Administer Treatment (Mal C or Omeprazole p.o.) induction->treatment evaluation Euthanize and Excise Stomach treatment->evaluation analysis Calculate Ulcer Index & Perform Biochemical Analysis evaluation->analysis end End analysis->end

References

A Comparative Review of the Therapeutic Efficacy of the Malabaricone Family of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

The Malabaricone family of compounds, naturally occurring diarylnonanoids predominantly isolated from the spice Myristica malabarica, has emerged as a significant area of interest in therapeutic research. These compounds, notably Malabaricone A, B, and C, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, gastroprotective, and antibacterial effects. This guide provides a comprehensive comparative review of their therapeutic efficacy, supported by experimental data, detailed methodologies, and mechanistic insights to aid in future drug development endeavors.

Quantitative Comparison of Therapeutic Efficacy

To facilitate a clear comparison of the therapeutic potential of different malabaricone compounds, the following tables summarize key quantitative data from various studies.

Table 1: Comparative Anticancer Activity of Malabaricone Compounds (IC₅₀ values in µM)

CompoundCell LineCancer TypeIC₅₀ (µM)
Malabaricone A MDA-MB-231Triple-Negative Breast Cancer8.81 ± 0.03[1]
Malabaricone B A549Lung Cancer8.1 ± 1.0
Malabaricone C MCF-7Breast Cancer5.26 ± 1.20
Analogue ML-20 MCF-7Breast Cancer~2.5[2]

Table 2: Comparative Gastroprotective Efficacy of Malabaricone B and C against Indomethacin-Induced Gastric Ulceration in Mice

TreatmentDoseUlcer Index Reduction (%)
Malabaricone B 10 mg/kg60.3[3]
This compound 10 mg/kg88.4[3]
Omeprazole 3 mg/kg86.1[3]

Table 3: Comparative Antibacterial Activity of Malabaricone B

Bacterial StrainMIC (mg/L)
Staphylococcus aureus (MDR)1-2
Enterococcus sp. (MDR)1-2

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and advancement of research. Below are detailed protocols for key experiments cited in the evaluation of malabaricone compounds.

Anticancer Activity Assessment

1. MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

  • Procedure:

    • Cancer cell lines (e.g., MDA-MB-231, A549, MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of malabaricone compounds or a vehicle control (typically DMSO) for a predetermined period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the culture medium is aspirated and replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

    • The resulting formazan crystals are solubilized by adding a suitable solvent, such as DMSO or a specialized solubilization buffer.

    • The absorbance of the colored solution is quantified using a microplate reader at a wavelength of 570 nm.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.[4]

2. Clonogenic Assay for Long-Term Survival: This in vitro cell survival assay evaluates the ability of a single cell to undergo unlimited division and form a colony, thereby providing a measure of the long-term reproductive viability of cells following treatment.

  • Procedure:

    • A single-cell suspension is prepared from the desired cell line.

    • A predetermined number of cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.

    • After allowing the cells to attach, they are treated with various concentrations of the malabaricone compounds.

    • Following the treatment duration, the drug-containing medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

    • The colonies are then fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet for visualization and counting.

    • The surviving fraction for each treatment is calculated by normalizing the number of colonies to the plating efficiency of the untreated control group.[2][5][6][7]

Gastroprotective Activity Assessment

Indomethacin-Induced Gastric Ulcer Model in Mice: This widely used in vivo model assesses the potential of therapeutic agents to protect against gastric mucosal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Procedure:

    • Male Swiss albino mice are typically used and are fasted for 24 hours prior to the experiment, with ad libitum access to water.

    • Gastric ulcers are induced by a single oral administration of indomethacin (e.g., 18 mg/kg).

    • Following ulcer induction, the mice are orally administered the test compounds (e.g., this compound at 5-20 mg/kg) or a reference drug (e.g., omeprazole at 3 mg/kg) daily for a set period, often 3 days.

    • The stomachs are opened along the greater curvature, washed, and examined for mucosal lesions. The ulcer index is calculated based on the number and severity of the lesions.

    • The percentage of ulcer inhibition is then calculated by comparing the ulcer index of the treated groups to that of the ulcer control group.[3][8][9][10][11]

Antibacterial Activity Assessment

Murine Neutropenic Thigh Infection Model: This in vivo model is the gold standard for evaluating the efficacy of antimicrobial agents in an immunocompromised host, simulating a deep-seated soft tissue infection.

  • Procedure:

    • Mice are rendered neutropenic through intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

    • A standardized inoculum of the bacterial strain of interest (e.g., Staphylococcus aureus) is injected into the thigh muscle of the neutropenic mice.

    • Treatment with the test compound (e.g., Malabaricone B) or a vehicle control is initiated at a specific time point post-infection (e.g., 2 hours) and administered at defined intervals.

    • After a predetermined treatment duration (e.g., 24 hours), the mice are euthanized.

    • The thigh muscles are aseptically removed, homogenized in a sterile buffer, and serially diluted.

    • The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

    • The efficacy of the treatment is assessed by the reduction in the bacterial load compared to the untreated control group.[12][13][14][15][16]

Mechanistic Insights: Signaling Pathways and Workflows

Visualizing the molecular pathways and experimental workflows provides a clearer understanding of the mechanisms of action and experimental designs.

Malabaricone_A_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Malabaricone A Malabaricone A Fas/FasL, TNF/TNFR1 Fas/FasL, TNF/TNFR1 Malabaricone A->Fas/FasL, TNF/TNFR1 ROS ROS Malabaricone A->ROS XIAP, cIAP-2, Livin XIAP, cIAP-2, Livin Malabaricone A->XIAP, cIAP-2, Livin Caspase-8 Caspase-8 Fas/FasL, TNF/TNFR1->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion ROS->Mitochondrion depolarization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis XIAP, cIAP-2, Livin->Caspase-3

Caption: Apoptotic pathways induced by Malabaricone A.[1][17][18]

Malabaricone_C_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS Akt Akt ROS->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Inflammatory Genes (iNOS, COX-2, Cytokines) Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammatory Genes (iNOS, COX-2, Cytokines) transcription This compound This compound This compound->ROS This compound->Akt This compound->IKK This compound->NF-κB (p65/p50) inhibits nuclear translocation

Caption: Anti-inflammatory mechanism of this compound via the NF-κB pathway.[19][20][21]

Malabaricone_B_Antibacterial_Workflow Malabaricone B Malabaricone B Bacterial Cell Membrane Bacterial Cell Membrane Malabaricone B->Bacterial Cell Membrane interacts with Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption ATP Leakage ATP Leakage Membrane Disruption->ATP Leakage Cell Lysis Cell Lysis ATP Leakage->Cell Lysis

Caption: Antibacterial workflow of Malabaricone B.[12][22][23]

Comparative Analysis and Discussion

The malabaricone family of compounds exhibits a remarkable range of therapeutic activities, with individual members showing distinct potencies and mechanisms of action across different disease models.

Anticancer Potential: Malabaricone A, B, and C all display significant cytotoxicity against a panel of cancer cell lines. Malabaricone A is particularly noteworthy for its efficacy against aggressive triple-negative breast cancer.[1] The primary anticancer mechanism for these compounds is the induction of apoptosis. Malabaricone A uniquely demonstrates the ability to activate both the extrinsic and intrinsic apoptotic pathways, suggesting a robust and multifaceted cell-killing mechanism.[1] It promotes the expression of death receptors like Fas and TNFR1, leading to caspase-8 activation, while simultaneously inducing mitochondrial dysfunction through the generation of reactive oxygen species (ROS), resulting in caspase-9 activation.[1][18] Both pathways ultimately converge on the executioner caspase-3. Furthermore, Malabaricone A's ability to downregulate inhibitor of apoptosis proteins (IAPs) further sensitizes cancer cells to apoptosis.[1] The development of synthetic analogues like ML-20, which shows enhanced potency compared to its parent compound this compound, highlights the significant potential for medicinal chemistry to optimize the anticancer properties of this chemical scaffold.[2]

Gastroprotective and Anti-inflammatory Actions: this compound stands out for its potent gastroprotective and anti-inflammatory effects. Its ability to heal NSAID-induced gastric ulcers is comparable to the proton-pump inhibitor omeprazole, a standard of care in this context.[3] This effect is largely attributed to its profound anti-inflammatory properties, which are mediated through the inhibition of the NF-κB signaling pathway.[19][20] this compound effectively suppresses the production of pro-inflammatory mediators by inhibiting the activation and nuclear translocation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[20][21] This is achieved through the attenuation of upstream signaling events, including ROS production and the phosphorylation of Akt and IKK.[20]

Antibacterial Activity: Malabaricone B has been identified as a promising lead for the development of new antibacterial agents, especially against multidrug-resistant (MDR) Gram-positive pathogens like Staphylococcus aureus and Enterococcus species.[24] Its mechanism of action involves the direct disruption of the bacterial cell membrane, leading to the leakage of essential intracellular components and subsequent cell lysis.[12][22] This membrane-centric mechanism is particularly advantageous as it is less prone to the development of bacterial resistance compared to antibiotics that target specific enzymes or metabolic pathways.

Structure-Activity Insights: Preliminary investigations into the structure-activity relationships of malabaricones suggest that the specific arrangement of hydroxyl groups on the aromatic rings and the length of the diarylnonanoid linker are critical determinants of their biological activity.[2] The enhanced potency of certain synthetic analogues indicates that targeted chemical modifications can lead to the development of next-generation malabaricone-based therapeutics with improved efficacy and selectivity.

Conclusion

The malabaricone family of compounds represents a versatile and promising class of natural products with significant therapeutic potential. Malabaricone A, B, and C each exhibit distinct and potent activities in the realms of oncology, gastroenterology, and infectious diseases. Their well-defined mechanisms of action, particularly the dual apoptotic induction by Malabaricone A, the potent NF-κB inhibition by this compound, and the membrane-disrupting antibacterial activity of Malabaricone B, provide a solid foundation for further preclinical and clinical development. The amenability of the malabaricone scaffold to chemical modification further enhances its appeal as a template for the design of novel and highly effective therapeutic agents. Continued research in this area is highly encouraged to fully unlock the clinical potential of these remarkable natural compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Malabaricone C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Malabaricone C, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this bioactive compound in a laboratory setting.

Physicochemical and Toxicological Data

PropertyValueSource
Chemical Formula C₂₁H₂₆O₅N/A
Molecular Weight 358.4 g/mol N/A
Appearance Crystalline solid[1]
Solubility Soluble in DMSO, DMF, and Ethanol[1]
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).N/A
Precautionary Statements Avoid breathing dust. Do not get in eyes, on skin, or on clothing.N/A

Occupational Exposure Limits (Phenol as a Proxy)

No established occupational exposure limits (OELs) exist for this compound. The following data for phenol, a structurally related compound, are provided as a conservative reference. It is crucial to handle this compound with the assumption that it may have similar or greater toxicity.

OrganizationTWA (8-hour)STEL (15-minute)Notations
OSHA (PEL) 5 ppm (19 mg/m³)-Skin
NIOSH (REL) 5 ppm (19 mg/m³)15.6 ppm (60 mg/m³) CeilingSkin
ACGIH (TLV) 5 ppm (19 mg/m³)-Skin, A4

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; A4: Not Classifiable as a Human Carcinogen. "Skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound.

Standard Laboratory Attire:
  • Laboratory Coat: A full-length, long-sleeved lab coat made of a flame-resistant material.

  • Closed-toe Shoes: Footwear that completely covers the feet.

Specific PPE for Handling this compound:
  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is recommended to use double gloves, especially when handling concentrated solutions. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles should be worn.

  • Respiratory Protection: When handling the solid form of this compound, especially if there is a potential for aerosolization, a NIOSH-approved respirator (e.g., an N95 or higher) should be used. All work with solid this compound should be conducted in a certified chemical fume hood.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes or when handling larger quantities of the compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory lab_coat Don Laboratory Coat and Closed-toe Shoes start->lab_coat ppe_station Proceed to PPE Station lab_coat->ppe_station gloves Wear Nitrile Gloves (Double Gloving Recommended) ppe_station->gloves eye_protection Wear Safety Goggles gloves->eye_protection fume_hood Work in a Certified Chemical Fume Hood eye_protection->fume_hood respirator If Handling Solid: Wear N95 Respirator fume_hood->respirator Solid Form face_shield If Splash Risk: Wear Face Shield fume_hood->face_shield Liquid Form end_ppe Proceed with Experiment respirator->end_ppe face_shield->end_ppe

PPE protocol for handling this compound.

Experimental Protocol: Handling and Preparation of this compound Solutions

The following is a generalized protocol based on methodologies cited in research literature for preparing this compound for in vitro and in vivo studies.[2][3]

  • Preparation of Stock Solution:

    • All handling of solid this compound should be performed in a chemical fume hood.

    • Weigh the required amount of this compound powder using an analytical balance with a draft shield.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3]

    • Ensure the stock solution is homogenous by vortexing or gentle agitation.

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

  • Preparation of Working Solutions:

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or vehicle for animal studies.

    • Perform serial dilutions as necessary.

    • Ensure thorough mixing after each dilution.

  • Administration:

    • For in vitro studies, add the final working solution to cell cultures.

    • For in vivo studies in mice, administration has been reported via oral gavage or intraperitoneal injection.[2][3]

Experimental_Workflow cluster_workflow Experimental Workflow for this compound start Weigh Solid this compound (in Fume Hood) dissolve Dissolve in DMSO to create Stock Solution start->dissolve store Store Stock Solution at -20°C dissolve->store dilute Dilute Stock Solution to Working Concentration store->dilute invitro In Vitro Application (e.g., Cell Culture) dilute->invitro invivo In Vivo Administration (e.g., Mice) dilute->invivo end Experiment Complete invitro->end invivo->end

Workflow for preparing this compound solutions.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

    • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

    • Organic solvent solutions (e.g., DMSO stock solutions) should be collected in a separate, compatible hazardous waste container.

  • Decontamination:

    • Work surfaces should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol) after handling this compound.

    • In case of a spill, follow your institution's chemical spill cleanup procedure. For a small spill of solid, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your experiments.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.